2H-Pyran-2,6(3H)-dione, 4-methyl-
Description
The exact mass of the compound 2H-Pyran-2,6(3H)-dione, 4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Pyran-2,6(3H)-dione, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2,6(3H)-dione, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3H-pyran-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMVLFICHAFVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306419 | |
| Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67116-19-2 | |
| Record name | 3-Methylglutaconic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067116192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176171 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLGLUTACONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SNI7394H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2H-Pyran-2,6(3H)-dione, 4-methyl-" basic properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Topic: 2H-Pyran-2,6(3H)-dione, 4-methyl-
This guide provides a comprehensive technical overview of 2H-Pyran-2,6(3H)-dione, 4-methyl-, a heterocyclic compound with significant potential as a building block in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, characterization, reactivity, and potential applications, offering field-proven insights for researchers and scientists.
Chemical Identity and Physicochemical Properties
2H-Pyran-2,6(3H)-dione, 4-methyl- is a cyclic dione and an unsaturated lactone. Its structure, featuring an α,β-unsaturated carbonyl system, is key to its reactivity and utility as a synthetic precursor.
Nomenclature and Identifiers:
-
Systematic IUPAC Name: 4-methyl-2H-pyran-2,6(3H)-dione
-
CAS Number: 67116-19-2[1]
-
Molecular Formula: C₆H₆O₃[1]
-
Synonyms: 4-methyl-pyran-2,6-dione
Physicochemical Data:
The following table summarizes the core physical and chemical properties of the compound. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Melting Point | 86 °C | [1] |
| Boiling Point | 249.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.239 g/cm³ (Predicted) | [2] |
| InChI Key | RUMVLFICHAFVGF-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=O)OC(=O)C1 | [1] |
Synthesis and Purification
The synthesis of pyran-2-one derivatives is a well-established area of organic chemistry. For 4-methyl-2H-pyran-2,6(3H)-dione, several synthetic routes can be envisioned, often starting from readily available acyclic precursors.
Conceptual Synthetic Workflow
A common and effective strategy involves the cyclization of a dicarboxylic acid or its derivative. One documented precursor is 3-acetoxy-3-methylpentane-1,5-dioic acid anhydride.[3] The general logic involves forming the heterocyclic ring through an intramolecular condensation reaction, driven by the elimination of a small molecule like water or acetic acid.
Caption: Generalized workflow for the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione.
Experimental Protocol: Representative Synthesis
This protocol is a generalized procedure based on common methods for synthesizing similar pyran-2-ones.[4]
Objective: To synthesize 4-methyl-2H-pyran-2,6(3H)-dione from a suitable precursor like 3-hydroxy-3-methylglutaric acid.
Materials:
-
3-hydroxy-3-methylglutaric acid
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Diethyl ether
-
Hexane
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Anhydride Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxy-3-methylglutaric acid (1 equivalent) and acetic anhydride (2-3 equivalents).
-
Initiation: Add a catalytic amount of anhydrous sodium acetate.
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Heating in acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the intramolecular cyclization and can also acetylate the hydroxyl group, which then acts as a good leaving group.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the final product.
Spectroscopic and Structural Characterization
unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic signatures based on its chemical structure.
| Technique | Expected Features |
| ¹H NMR | - Vinylic proton signal (singlet or narrow triplet) around δ 6.0-6.5 ppm.- Methylene protons (CH₂) signal (singlet) around δ 3.0-3.5 ppm.- Methyl protons (CH₃) signal (singlet) around δ 2.0-2.3 ppm. |
| ¹³C NMR | - Two carbonyl carbon signals (C=O) in the range of δ 160-170 ppm.- Two olefinic carbon signals (C=C) between δ 100-150 ppm.- Methylene carbon signal (CH₂) around δ 30-40 ppm.- Methyl carbon signal (CH₃) around δ 20-25 ppm. |
| FT-IR | - Strong C=O stretching vibrations for the lactone carbonyls, typically around 1720-1760 cm⁻¹.- C=C stretching vibration around 1640 cm⁻¹.- C-O stretching vibrations between 1200-1300 cm⁻¹. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) corresponding to its molecular weight (126.11 m/z).- Fragmentation patterns involving the loss of CO and CO₂ are expected. |
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-methyl-2H-pyran-2,6(3H)-dione is dominated by the α,β-unsaturated lactone moiety. This makes it a versatile Michael acceptor and a dienophile in Diels-Alder reactions.
Michael Addition
The electrophilic β-carbon of the unsaturated system is susceptible to attack by nucleophiles. This reaction is fundamental to using this compound as a building block for more complex molecules.
Sources
An In-depth Technical Guide to 2H-Pyran-2,6(3H)-dione, 4-methyl- (CAS 67116-19-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Pyran-2,6(3H)-dione, 4-methyl-, with the CAS number 67116-19-2, is a chemically significant heterocyclic compound. Also known by its synonym, 4-methylglutaconic anhydride, this molecule holds a pivotal position at the intersection of synthetic chemistry and biochemical pathology. As a cyclic anhydride, it exhibits considerable reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Furthermore, its spontaneous formation in certain metabolic disorders provides a crucial window into the pathophysiology of these conditions. This guide offers a comprehensive technical overview of its synthesis, properties, reactivity, and its dual role as a synthetic precursor and a key player in a human metabolic disease.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2H-Pyran-2,6(3H)-dione, 4-methyl- is fundamental for its handling, application in synthesis, and analysis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 67116-19-2 | [2] |
| IUPAC Name | 4-methyl-2H-pyran-2,6(3H)-dione | [2] |
| Synonym | 4-methylglutaconic anhydride | |
| Molecular Formula | C₆H₆O₃ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Melting Point | 86 °C | [1] |
| Boiling Point | 249.3 °C at 760 mmHg | [3] |
| Density | 1.239 g/cm³ | [3] |
| SMILES | CC1=CC(=O)OC(=O)C1 | [1][2] |
Synthesis and Reactivity
Synthesis
Representative Experimental Protocol: Synthesis of a Cyclic Anhydride
This protocol is adapted from the synthesis of a related compound and should be considered as a representative method.
-
Starting Material: 3-methylglutaconic acid.
-
Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids.
-
Procedure:
-
3-methylglutaconic acid is suspended in an excess of acetic anhydride.
-
The mixture is heated under reflux for a specified period to ensure the completion of the dehydration and cyclization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the excess acetic anhydride is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from an appropriate solvent or by sublimation, to yield the pure 2H-Pyran-2,6(3H)-dione, 4-methyl-.
-
Reactivity
The chemical reactivity of 2H-Pyran-2,6(3H)-dione, 4-methyl- is dominated by the presence of the acid anhydride functional group. This group is highly electrophilic and readily undergoes nucleophilic acyl substitution reactions.[5] The general reactivity profile is illustrated in the diagram below.
Caption: General reactivity of 2H-Pyran-2,6(3H)-dione, 4-methyl- with common nucleophiles.
This reactivity makes it a versatile intermediate. For instance, its reaction with alcohols or amines can be used to introduce the 3-methylglutaconyl moiety into a molecule, leading to the formation of esters and amides, respectively. This is particularly relevant in the synthesis of acetoacetate derivatives for pharmaceutical applications.[1]
Applications in Pharmaceutical Synthesis
2H-Pyran-2,6(3H)-dione, 4-methyl- serves as a key building block in the synthesis of various pharmaceutical intermediates.[1] Its ability to react with a wide range of nucleophiles allows for the construction of more complex molecular scaffolds. The primary application highlighted in the literature is in the synthesis of acetoacetate derivatives, which are important precursors for a variety of active pharmaceutical ingredients (APIs).
The workflow for its use as a pharmaceutical intermediate can be visualized as follows:
Caption: Workflow illustrating the use of 2H-Pyran-2,6(3H)-dione, 4-methyl- in pharmaceutical synthesis.
Biological Significance: Role in 3-Methylglutaconic Aciduria
Beyond its role in synthetic chemistry, 2H-Pyran-2,6(3H)-dione, 4-methyl- has significant biological relevance as a key molecule in the pathophysiology of 3-methylglutaconic aciduria (MGA).[6][7] MGA is a group of inherited metabolic disorders characterized by the accumulation of 3-methylglutaconic acid in the urine.[6][8]
In certain types of MGA, particularly the secondary forms where the primary defect is not in the leucine degradation pathway, there is an accumulation of mitochondrial acetyl-CoA. This leads to the de novo synthesis of trans-3-methylglutaconyl-CoA (trans-3MGC-CoA).[9][10] This intermediate can then undergo a series of non-enzymatic reactions, as depicted below.
Caption: The non-enzymatic formation and fate of 2H-Pyran-2,6(3H)-dione, 4-methyl- in 3-methylglutaconic aciduria.
The formation of the cis-isomer of 3-methylglutaconyl-CoA is a critical step, as its stereochemistry allows for spontaneous intramolecular cyclization to form the anhydride (2H-Pyran-2,6(3H)-dione, 4-methyl-) and release coenzyme A.[9][11] This reactive anhydride then has two primary fates within the cell:
-
Hydrolysis: It can react with water to form cis-3-methylglutaconic acid, which is then excreted in the urine and serves as a diagnostic marker for the disease.[9][10]
-
Protein Acylation: Due to its high reactivity, the anhydride can acylate nucleophilic residues on proteins, particularly the ε-amino group of lysine, in a process termed "3MGCylation".[9] This post-translational modification can potentially alter the function of mitochondrial proteins, contributing to the cellular dysfunction observed in MGA.
Spectroscopic Characterization
Expected ¹H and ¹³C NMR Spectral Data
The proton and carbon NMR spectra would be expected to show signals corresponding to the unique protons and carbons in the molecule. Predicted chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl groups and the oxygen heteroatom.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of an acid anhydride is highly characteristic. For 2H-Pyran-2,6(3H)-dione, 4-methyl-, the most prominent features would be two strong carbonyl (C=O) stretching bands, typically observed in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹.[12] The presence of a C=C double bond would also give rise to a stretching vibration around 1680-1630 cm⁻¹.[13]
Expected Mass Spectrometry Data
In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to its molecular weight (126.11 g/mol ). Fragmentation patterns would likely involve the loss of CO and CO₂ from the parent ion.
Safety and Handling
As a reactive acid anhydride, 2H-Pyran-2,6(3H)-dione, 4-methyl- should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is likely to be corrosive and a lachrymator. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It should be stored in a cool, dry place, away from moisture, to prevent hydrolysis.
Conclusion
2H-Pyran-2,6(3H)-dione, 4-methyl- is a molecule of significant interest to both synthetic chemists and biomedical researchers. Its utility as a reactive intermediate in the synthesis of pharmaceuticals, particularly acetoacetate derivatives, underscores its importance in drug development. Concurrently, its role as a non-enzymatically formed, reactive species in the metabolic disease 3-methylglutaconic aciduria provides valuable insights into the molecular mechanisms of this disorder. A thorough understanding of its synthesis, reactivity, and biological significance is crucial for leveraging its potential in both synthetic applications and in the development of therapeutic strategies for related metabolic conditions.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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MDPI. (2024). Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A. Retrieved from [Link]
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National Institutes of Health. (n.d.). Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]
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Semantic Scholar. (n.d.). Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. Retrieved from [Link]
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ACS Publications. (n.d.). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2. Retrieved from [Link]
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ResearchGate. (n.d.). A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4(3 H )-one. Retrieved from [Link]
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ResearchGate. (n.d.). Role of non‐enzymatic chemical reactions in 3‐methylglutaconic aciduria. Retrieved from [Link]
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OUCI. (n.d.). Role of non‐enzymatic chemical reactions in 3‐methylglutaconic aciduria. Retrieved from [Link]
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Chemsrc. (n.d.). 2H-Pyran-2,6(3H)-dione,4-methyl- | CAS#:67116-19-2. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methylglutaconic aciduria. Retrieved from [Link]
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OSTI.gov. (n.d.). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Retrieved from [Link]
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ChemRxiv. (n.d.). Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reac- tions and Uptake to Biomass Burning Emissions. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233). Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
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YouTube. (2019, January 25). Attacking Acid Anhydrides with Hard & Soft Nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The 3-methylglutaconic acidurias: What's new?. Retrieved from [Link]
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An In-depth Technical Guide to 2H-Pyran-2,6(3H)-dione, 4-methyl-: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2H-Pyran-2,6(3H)-dione, 4-methyl-, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its fundamental physicochemical properties, explores plausible synthetic routes, discusses its expected chemical reactivity, and examines the biological activities of structurally related compounds to infer its potential pharmacological significance. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for further investigation of this and related pyran-2-one scaffolds.
Core Molecular Attributes
Molecular Formula: C₆H₆O₃[1][2][3]
Molecular Weight: 126.11 g/mol [1][2][3]
Chemical Structure:
Caption: 2D structure of 2H-Pyran-2,6(3H)-dione, 4-methyl-.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 67116-19-2 | [1][2][3] |
| Boiling Point | 249.3 °C at 760 mmHg | [2] |
| Density | 1.239 g/cm³ | [2] |
| Melting Point | 86 °C | [4] |
Synthesis and Manufacturing
While specific, detailed experimental protocols for the synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established organic chemistry principles and available precursor information.
Proposed Synthetic Pathway:
A likely precursor for the synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- is 3-acetoxy-3-methylpentane-1,5-dioic acid anhydride .[5] The synthesis would likely proceed via an elimination reaction to form the unsaturated pyran-dione ring.
Caption: Proposed synthetic pathway for 2H-Pyran-2,6(3H)-dione, 4-methyl-.
Conceptual Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetoxy-3-methylpentane-1,5-dioic acid anhydride in a suitable high-boiling inert solvent (e.g., toluene or xylene).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 2H-Pyran-2,6(3H)-dione, 4-methyl-.
Causality of Experimental Choices:
-
The choice of a high-boiling inert solvent is to ensure the reaction can be carried out at a sufficiently high temperature to facilitate the elimination reaction without the solvent participating in the reaction.
-
The acid catalyst is crucial for protonating the acetoxy group, making it a good leaving group (acetic acid).
-
The purification method will depend on the physical state and purity of the crude product. Column chromatography is a versatile method for separating organic compounds, while recrystallization is effective for purifying solid products.
Chemical Reactivity and Synthetic Utility
The 2H-pyran-2,6(3H)-dione scaffold is a versatile building block in organic synthesis due to the presence of multiple reactive sites. The reactivity of 4-methyl-2H-pyran-2,6(3H)-dione is expected to be influenced by the electron-withdrawing nature of the two carbonyl groups and the electron-donating effect of the methyl group.
3.1. Reactions with Nucleophiles:
The carbonyl groups in the pyran-dione ring are susceptible to nucleophilic attack. Reactions with amines, for instance, can lead to ring-opening or the formation of new heterocyclic systems. The reaction of a related compound, 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one, with ethylamine results in the opening of the 2H-pyran-2-one ring.[6]
Caption: General scheme of nucleophilic reaction with the pyran-dione.
3.2. Cycloaddition Reactions:
The conjugated diene system within the 2H-pyran-2-one ring makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. These reactions are powerful tools for the construction of complex polycyclic molecules. The reactivity in Diels-Alder reactions will be influenced by the electronic nature of the dienophile.
Potential Biological and Pharmacological Applications
While specific biological activity data for 2H-Pyran-2,6(3H)-dione, 4-methyl- is limited in the current literature, the pyran-2-one scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. This suggests that the target molecule could be a valuable starting point for the development of new therapeutic agents.
Inferred Potential Activities based on Structural Analogs:
-
Antimicrobial Activity: Several derivatives of 2H-pyran-3(6H)-ones have demonstrated significant activity against Gram-positive bacteria.[7] Additionally, other pyran derivatives have shown promising antifungal properties.
-
Herbicidal Activity: Derivatives of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione have been designed and synthesized as novel herbicidal leads.[4]
-
Anticoagulant Activity: Certain derivatives of 4-hydroxy-2H-pyran-2-one have been shown to possess anticoagulant properties.[8]
The presence of the 4-methyl group in the target molecule could modulate the biological activity compared to unsubstituted pyran-2-ones, potentially enhancing potency or altering selectivity. Further research is warranted to explore the specific biological profile of 2H-Pyran-2,6(3H)-dione, 4-methyl-.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the vinylic proton, and the methylene protons of the pyran ring. The chemical shifts and coupling constants of these signals would be characteristic of the electronic environment of the protons.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons, the olefinic carbons, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ). Fragmentation patterns would provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the carbonyl stretching region (around 1700-1750 cm⁻¹) due to the two C=O groups.
Conclusion and Future Directions
2H-Pyran-2,6(3H)-dione, 4-methyl- is a heterocyclic compound with a confirmed molecular formula of C₆H₆O₃ and a molecular weight of 126.11 g/mol . While detailed experimental data on its synthesis and biological activity are not extensively reported, its structural features suggest it is a valuable building block for organic synthesis and a potential scaffold for the development of novel therapeutic agents. The pyran-2-one core is known to be present in various biologically active molecules, indicating that further investigation into the pharmacological properties of this specific compound is a promising avenue for future research. The development of a robust and scalable synthetic route will be a critical first step in enabling these investigations.
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Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023, March 30). MDPI. Retrieved January 22, 2026, from [Link]
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2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
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4-Hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one: Synthesis and Reactivity with Amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to 4-methyl-2H-pyran-2,6(3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-methyl-2H-pyran-2,6(3H)-dione, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical synthesis. We will delve into its chemical identity, structural elucidation, synthesis, reactivity, and its burgeoning role in medicinal chemistry.
Chemical Identity and Structure
4-methyl-2H-pyran-2,6(3H)-dione, a derivative of the pyranone family, is a cyclic dicarboxylic anhydride. Its systematic IUPAC name is 4-methyl-3H-pyran-2,6-dione [1]. The compound is also commonly known by its synonym, 3-Methylglutaconic anhydride [1].
The structural framework consists of a six-membered heterocyclic ring containing one oxygen atom and two carbonyl groups at positions 2 and 6. A methyl group is substituted at the 4-position. This arrangement, particularly the α,β-unsaturated lactone moiety, is pivotal to its chemical reactivity.
Molecular Structure:
Caption: Chemical structure of 4-methyl-2H-pyran-2,6(3H)-dione.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-methyl-3H-pyran-2,6-dione | [1] |
| CAS Number | 67116-19-2 | [2][3][4][5] |
| Molecular Formula | C6H6O3 | [3][5] |
| Molecular Weight | 126.11 g/mol | [1][4][5] |
| Melting Point | 86 °C | [4] |
| Boiling Point | 249.3 °C at 760 mmHg | [6] |
| SMILES | CC1=CC(=O)OC(=O)C1 | [1][3][4] |
Synthesis and Characterization
General Synthetic Approach (Hypothetical):
A plausible synthetic route involves the dehydration of β-methylglutaric acid, which can be achieved by heating with a dehydrating agent such as acetic anhydride. This method is analogous to the synthesis of other cyclic anhydrides from their corresponding dicarboxylic acids.
Caption: Hypothetical synthetic pathway to 4-methyl-2H-pyran-2,6(3H)-dione.
Spectroscopic Characterization:
While a comprehensive, published spectral analysis for this specific compound is scarce, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons, and signals for the methylene and vinyl protons in the pyran ring.
-
¹³C NMR: The spectrum would feature characteristic peaks for the two carbonyl carbons, the olefinic carbons, the methylene carbon, and the methyl carbon.
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the anhydride group (typically two bands, one around 1810 cm⁻¹ and another around 1760 cm⁻¹), and C=C stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (126.11 g/mol ).
Chemical Reactivity and Synthetic Utility
The reactivity of 4-methyl-2H-pyran-2,6(3H)-dione is primarily dictated by the electrophilic nature of the carbonyl carbons within the anhydride moiety and the conjugated double bond. This makes it susceptible to attack by a variety of nucleophiles, leading to ring-opening or addition reactions.
Reaction with Nucleophiles:
The pyranone ring is known to undergo recyclization in the presence of amines, leading to the formation of various nitrogen-containing heterocycles[7]. The reaction of related pyranones with primary amines can lead to the formation of substituted pyridinones or pyrrolopyridinones, highlighting the utility of this scaffold in generating diverse heterocyclic systems[7][8].
The general mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl carbons, leading to the opening of the pyran ring. Subsequent intramolecular condensation can then lead to the formation of a new heterocyclic ring.
Caption: Generalized reaction of 4-methyl-2H-pyran-2,6(3H)-dione with a primary amine.
Applications in Drug Development and Medicinal Chemistry
4-methyl-2H-pyran-2,6(3H)-dione serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications[4]. The pyranone scaffold is present in a wide array of biologically active natural and synthetic products.
Derivatives of pyran have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory properties[11]
A study on 4-methyl-6-alkyl-2H-pyran-2-ones, which are structurally related to the topic compound, has shown significant antifungal activity against various plant pathogenic fungi[9]. This suggests that derivatives of 4-methyl-2H-pyran-2,6(3H)-dione could be explored for the development of novel antifungal agents.
Furthermore, the pyran ring is a key structural motif in compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease[11]. The ability to functionalize the pyranone ring through reactions with various nucleophiles makes 4-methyl-2H-pyran-2,6(3H)-dione an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
Based on data for related compounds and general principles of laboratory safety, 4-methyl-2H-pyran-2,6(3H)-dione should be handled with care in a well-ventilated area, preferably a fume hood.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been noted. It is prudent to assume that 4-methyl-2H-pyran-2,6(3H)-dione may have similar properties. Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
4-methyl-2H-pyran-2,6(3H)-dione is a heterocyclic compound with significant synthetic potential. Its reactive anhydride functionality and conjugated system allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in the development of novel therapeutics and other advanced materials.
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Kuleshova, E. N., et al. (2020). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines. Molecules, 25(15), 3456. [Link]
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Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved January 22, 2026, from [Link]
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Chattopadhyay, T. K., & Dureja, P. (2006). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry, 54(6), 2129–2133. [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved January 22, 2026, from [Link]
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Magesh, S., et al. (2018). Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones... ResearchGate. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 3-Methylglutaconic anhydride. Retrieved January 22, 2026, from [Link]
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Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. (2024, April 11). Retrieved January 22, 2026, from [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
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High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry. PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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European Patent Office. (2020, June 17). 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Methyl-2H-pyran-2,6(3H)-dione from 3-Hydroxy-3-methylglutaric Acid
Introduction
4-Methyl-2H-pyran-2,6(3H)-dione, an unsaturated cyclic anhydride, is a molecule of significant interest in synthetic organic chemistry, serving as a versatile precursor for the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive technical overview for its synthesis, starting from the readily accessible 3-hydroxy-3-methylglutaric acid. The core of this transformation lies in a tandem reaction involving an intramolecular cyclization of the dicarboxylic acid functionality, coupled with the dehydration of a tertiary alcohol to form a carbon-carbon double bond. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the reaction mechanism, a detailed experimental protocol, and critical insights into the practical execution of this synthesis.
Theoretical Framework and Mechanistic Insights
The conversion of 3-hydroxy-3-methylglutaric acid to 4-methyl-2H-pyran-2,6(3H)-dione is a fascinating example of a reaction cascade that achieves significant molecular complexity in a single, efficient operation. The reaction is predicated on two fundamental organic transformations: the formation of a cyclic anhydride from a dicarboxylic acid and the acid-catalyzed elimination of a tertiary alcohol.
Pillar 1: Anhydride Formation via Cyclodehydration
Dicarboxylic acids, upon treatment with a suitable dehydrating agent, can undergo intramolecular condensation to form cyclic anhydrides.[1] Acetic anhydride is a commonly employed and effective reagent for this purpose. The mechanism involves the acylation of one of the carboxylic acid groups by acetic anhydride, forming a mixed anhydride intermediate. This activates the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the second carboxylic acid group within the same molecule. Subsequent collapse of the tetrahedral intermediate and elimination of a molecule of acetic acid yields the desired cyclic anhydride.[2]
Pillar 2: Elimination of the Tertiary Hydroxyl Group
The second critical transformation is the dehydration of the tertiary alcohol at the C3 position of the glutaric acid backbone. Tertiary alcohols are known to undergo elimination reactions under acidic conditions to furnish alkenes.[3] The reaction proceeds via a unimolecular elimination (E1) mechanism. The acidic medium facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation. A weak base, such as an acetate ion or another molecule of the starting acid, then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. In the context of this synthesis, the formation of the double bond between C3 and C4 results in the desired 4-methyl substituent on the pyran-dione ring.
The synergy of these two processes under the influence of a reagent like acetic anhydride, which can also act as an acid catalyst upon hydrolysis or during the acylation process, allows for a one-pot synthesis. Heat is typically employed to drive both the anhydride formation and the elimination reaction to completion.[3]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanistic pathway for the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione from 3-hydroxy-3-methylglutaric acid using acetic anhydride.
Figure 1: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxy-3-methylglutaric acid | ≥98% | Commercially Available | Ensure it is dry before use. |
| Acetic Anhydride | Reagent Grade | Commercially Available | Use a fresh bottle to avoid moisture. |
| Toluene | Anhydrous | Commercially Available | Can be used to aid in azeotropic removal of acetic acid. |
| Sodium Bicarbonate (sat. aq. soln.) | Laboratory Grade | N/A | For workup. |
| Brine (sat. aq. NaCl soln.) | Laboratory Grade | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For extraction. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-3-methylglutaric acid (10.0 g, 0.062 mol).
-
To the flask, add acetic anhydride (30 mL, 0.318 mol).
-
Causality: A significant excess of acetic anhydride is used to act as both the dehydrating agent and the solvent, ensuring the reaction goes to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) using a heating mantle.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of acetic acid vapor evolution.
-
Causality: The elevated temperature is crucial for both the formation of the cyclic anhydride and the subsequent E1 elimination of the tertiary alcohol.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid and unreacted starting material, followed by brine (1 x 50 mL).
-
Causality: The aqueous workup is essential to remove the highly soluble acetic acid byproduct and any unreacted starting material. The bicarbonate wash neutralizes the acidic components.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
The expected product is a solid at room temperature.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [4] |
| Molecular Weight | 126.11 g/mol | [4] |
| Appearance | Solid | |
| Theoretical Yield | 7.82 g | |
| Expected Yield | 70-80% | Based on similar reactions |
Characterization
The identity and purity of the synthesized 4-methyl-2H-pyran-2,6(3H)-dione can be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the methyl group, the vinylic proton, and the methylene protons of the pyran ring.
-
¹³C NMR: Expected signals for the carbonyl carbons, the olefinic carbons, the quaternary carbon, the methyl carbon, and the methylene carbon.
-
IR Spectroscopy: Characteristic strong absorption bands for the anhydride carbonyl groups (typically around 1750-1850 cm⁻¹) and the C=C double bond.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Conclusion
The synthesis of 4-methyl-2H-pyran-2,6(3H)-dione from 3-hydroxy-3-methylglutaric acid represents an efficient and elegant transformation that combines cyclodehydration and elimination reactions. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The provided protocol, grounded in established chemical principles, offers a robust starting point for further exploration and application in the development of novel chemical entities.
References
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A user on Reddit. (2017, January 20). Acetic Anhydride Dehydration Mechanism. Reddit. [Link]
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Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. PMC. [Link]
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Khan Academy. (2024, May 31). Worked example: Aldol cyclisation. YouTube. [Link]
-
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-
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Spectroscopic Profile of 4-methyl-2H-pyran-2,6(3H)-dione: A Technical Guide
Affiliation: Advanced Molecular Spectroscopy Division, OmniSpectra Solutions
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-methyl-2H-pyran-2,6(3H)-dione (CAS No: 67116-19-2). Due to a lack of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral behavior of this compound. The analysis is supported by comparative data from structurally analogous molecules. This guide is intended for researchers, chemists, and drug development professionals who may be working with or synthesizing this molecule and require a detailed understanding of its spectroscopic signature for identification and characterization.
Introduction
4-methyl-2H-pyran-2,6(3H)-dione is a heterocyclic compound with the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol .[1][2] Its structure, characterized by a pyran-dione ring with a methyl substituent, suggests its potential as a building block in organic synthesis, possibly in the development of novel pharmaceutical agents.[1] Accurate characterization of this molecule is paramount for its application, and spectroscopic methods are the cornerstone of such analysis. This guide provides an in-depth, predicted spectroscopic profile to aid in its identification and structural elucidation.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for 4-methyl-2H-pyran-2,6(3H)-dione in a standard solvent like CDCl₃ are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the methyl, methylene, and vinyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| ~2.1 | Singlet | 3H | -CH₃ | The methyl group is attached to a double bond and is expected to resonate in this region. The absence of adjacent protons would result in a singlet. |
| ~3.5 | Singlet | 2H | -CH₂- | The methylene protons are situated between a double bond and a carbonyl group. Their chemical shift is influenced by both, and they are not expected to show coupling, appearing as a singlet. |
| ~5.8 | Singlet | 1H | =CH- | The vinyl proton is part of an electron-deficient π-system due to the adjacent oxygen and carbonyl group, leading to a downfield shift. It is expected to be a singlet due to the lack of neighboring protons. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum is predicted to show six distinct signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for the Prediction |
| ~20 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |
| ~45 | -CH₂- | The methylene carbon, being adjacent to a carbonyl group, will be shifted downfield. |
| ~105 | =CH- | The vinyl carbon atom will appear in the alkene region, shifted upfield due to the oxygen atom in the ring. |
| ~160 | -C(CH₃)= | The quaternary carbon of the double bond will be significantly downfield due to its position and the methyl substituent. |
| ~165 | C=O (at C6) | Carbonyl carbons in cyclic anhydrides typically resonate in this downfield region. |
| ~170 | C=O (at C2) | The second carbonyl carbon is also expected in a similar downfield region. |
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-methyl-2H-pyran-2,6(3H)-dione is predicted to be dominated by strong absorptions from the carbonyl groups.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale for Prediction |
| ~1750 and ~1800 | Anhydride C=O | Symmetric and Asymmetric Stretching | Cyclic anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. This is a key characteristic feature. |
| ~1680 | C=C | Stretching | The carbon-carbon double bond within the ring will give rise to a stretching absorption in this region. |
| ~1250 | C-O-C | Asymmetric Stretching | The ester-like C-O-C single bond stretching in the anhydride ring is expected to produce a strong band in this fingerprint region. |
| ~2900-3000 | C-H | Stretching | These bands correspond to the stretching vibrations of the methyl and methylene C-H bonds. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-methyl-2H-pyran-2,6(3H)-dione, electron ionization (EI) would likely lead to the following key fragments.
| Predicted m/z | Ion | Rationale for Fragmentation |
| 126 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 84 | [M - CO₂]⁺ | A common fragmentation pathway for cyclic anhydrides is the loss of a molecule of carbon dioxide. |
| 82 | [M - CO₂ - H₂]⁺ or [M - C₂H₂O]⁺ | Subsequent fragmentation could involve the loss of hydrogen or a ketene molecule. |
| 56 | [C₃H₄O]⁺ | Further fragmentation of the ring can lead to smaller, stable radical cations. |
| 43 | [CH₃CO]⁺ | A characteristic acylium ion fragment. |
Experimental Protocols
While experimental data is not currently available in public databases, the following are standard protocols for acquiring the spectroscopic data for a solid sample of 4-methyl-2H-pyran-2,6(3H)-dione.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be taken and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for a solid or after dissolving in a suitable volatile solvent for liquid injection.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Acquisition: Acquire the mass spectrum over a mass range of m/z 40-200. The standard electron energy for EI is 70 eV.
Visualizations
Molecular Structure and Atom Numbering
Caption: Predicted molecular structure of 4-methyl-2H-pyran-2,6(3H)-dione.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of 4-methyl-2H-pyran-2,6(3H)-dione.
Conclusion
This guide provides a detailed, albeit predicted, spectroscopic profile of 4-methyl-2H-pyran-2,6(3H)-dione. The forecasted NMR, IR, and MS data are based on fundamental principles and comparison with structurally related compounds. These predictions offer a valuable reference for the identification and characterization of this molecule in a research or development setting. Experimental verification of this data is highly recommended for definitive structural confirmation.
References
Sources
"2H-Pyran-2,6(3H)-dione, 4-methyl-" physical properties melting point
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2H-pyran-2,6(3H)-dione
Authored by a Senior Application Scientist
This guide provides a detailed examination of the physical and chemical properties of 4-methyl-2H-pyran-2,6(3H)-dione, with a primary focus on its melting point. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's characteristics, its experimental determination, and its relevance within the broader context of medicinal chemistry.
Introduction and Chemical Identity
4-Methyl-2H-pyran-2,6(3H)-dione (CAS No: 67116-19-2) is a heterocyclic compound belonging to the pyranone class.[1][2] These structures are of significant interest in the pharmaceutical sciences as they form the core scaffold of numerous natural products and biologically active molecules.[3][4][5] The parent compound, 2H-pyran-2,6(3H)-dione, also known as glutaconic anhydride, has been a subject of study since the late 19th century.[6] The introduction of a methyl group at the 4-position, creating the titular compound, subtly modifies its electronic and steric properties, which in turn influences its physical characteristics and potential as a synthetic precursor in drug manufacturing.[1]
This molecule is a valuable building block in organic synthesis, enabling the construction of more complex molecular frameworks for drug discovery and materials science.[6] Understanding its fundamental physical properties, such as the melting point, is a critical first step in its handling, characterization, and application in synthetic protocols.
Physicochemical Properties Summary
The key identifying and physical properties of 4-methyl-2H-pyran-2,6(3H)-dione are summarized in the table below for quick reference. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-2H-pyran-2,6(3H)-dione | [2] |
| CAS Number | 67116-19-2 | [1][2][7] |
| Molecular Formula | C₆H₆O₃ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Melting Point | 86 °C | [1] |
| Boiling Point | 249.3 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.239 g/cm³ (Predicted) | [7] |
| SMILES | CC1=CC(=O)OC(=O)C1 | [1][2] |
| Purity | 97% (Typical Commercial Grade) | [2] |
| Storage | Store at < -15°C, keep container well closed | [1] |
Core Topic: The Melting Point of 4-Methyl-2H-pyran-2,6(3H)-dione
The melting point is a fundamental thermodynamic property of a solid, representing the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The reported melting point for 4-methyl-2H-pyran-2,6(3H)-dione is 86 °C .[1]
The sharpness of the melting point range is a crucial indicator of purity. A pure compound will typically melt over a range of 0.5-1.0 °C. Impurities disrupt the crystal lattice structure, which energetically destabilizes the solid state and typically causes two effects: a depression of the melting point and a broadening of the melting range. Therefore, accurate determination of the melting point is a primary method for assessing the purity of a synthesized or isolated sample of 4-methyl-2H-pyran-2,6(3H)-dione.
Experimental Protocol: Melting Point Determination
The following protocol outlines a standard, self-validating method for the accurate determination of the melting point of 4-methyl-2H-pyran-2,6(3H)-dione using a digital melting point apparatus.
Principle
A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperatures at which the sample begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range. Calibration with a standard of known melting point ensures the accuracy of the apparatus.
Materials and Equipment
-
Sample of 4-methyl-2H-pyran-2,6(3H)-dione
-
Melting point capillaries (open at one end)
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Spatula
-
Mortar and pestle (optional, for hard samples)
-
Reference standard with a melting point near 86 °C (e.g., Benzoic Acid, M.P. 122 °C, or Sodium Benzoate, M.P. >300 °C, for calibration purposes across a range).[8][9]
Step-by-Step Methodology
-
Instrument Calibration (Self-Validation):
-
Before analyzing the target compound, verify the apparatus's accuracy using a certified reference standard.
-
Load a capillary with the reference standard as described in steps 3-4 below.
-
Measure the melting point of the standard. The observed value should be within ±0.5 °C of the certified value. If not, a calibration correction factor must be applied to all subsequent measurements. This step is critical for ensuring the trustworthiness of the results.
-
-
Sample Preparation:
-
Ensure the sample of 4-methyl-2H-pyran-2,6(3H)-dione is completely dry, as moisture can depress the melting point.
-
Place a small amount of the sample on a clean, dry watch glass.
-
If the crystals are not a fine powder, gently crush them using a clean spatula or a mortar and pestle. A fine powder ensures uniform heat transfer within the capillary.
-
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. A tightly packed sample is essential for an accurate reading.
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): Place the loaded capillary in the apparatus and heat rapidly to get a coarse estimate of the melting point. This informs the more precise measurement to follow.
-
Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.
-
Insert a new, properly loaded capillary.
-
Set the heating rate to a rapid ramp (e.g., 10-20 °C/min) until the temperature is about 15 °C below the expected melting point (approx. 70 °C).
-
Crucial Step: Reduce the heating rate to 1-2 °C per minute. A slow ramp rate through the melting range is paramount for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Data Interpretation:
-
A sharp melting range (e.g., 85.5 °C - 86.5 °C) is indicative of high purity.
-
A broad or depressed melting range (e.g., 82 °C - 85 °C) suggests the presence of impurities.
-
Workflow Visualization
The logical flow of the melting point determination protocol is illustrated below.
Caption: Workflow for accurate melting point determination.
Broader Significance in Drug Development
The pyran motif is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[5] Derivatives of 2H-pyran-2-one are recognized for their diverse biological activities and are actively investigated in drug discovery programs.[3][5]
For a compound like 4-methyl-2H-pyran-2,6(3H)-dione, which serves as a synthetic precursor, its purity is non-negotiable.[1] The melting point serves as a simple, rapid, and cost-effective quality control checkpoint. An impure starting material can lead to side reactions, low yields, and the introduction of hard-to-remove impurities in subsequent synthetic steps, ultimately compromising the integrity and safety of the final active pharmaceutical ingredient (API). Therefore, the rigorous determination of this fundamental physical property is an indispensable part of the research and development pipeline.
References
-
Chemsrc. (n.d.). 2H-Pyran-2,6(3H)-dione,4-methyl-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- (CAS 4160-82-1). Retrieved from [Link].
-
Various Authors. (2023). Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones.... ResearchGate. Retrieved from [Link]
-
American Elements. (n.d.). Sodium Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate. Retrieved from [Link]
-
PubChem. (n.d.). 4-methyl-3,6-dihydro-2H-pyran-2-one. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5926-95-4, 2H-Pyran-2,6(3H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-2H-pyran-2,4(3H)-dione. Retrieved from [Link]
-
Kazaryan, P. I., et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. OSTI.gov. Retrieved from [Link]
-
Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Thomas, R., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved from [Link]
-
Masterchem. (n.d.). Sodium benzoate (CAS 532-32-1). Retrieved from [Link]
-
Singh, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (NIH). Retrieved from [Link]
-
Various Authors. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-methyl-2H-pyran-2,6(3H)-dione 97% | CAS: 67116-19-2 | AChemBlock [achemblock.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2H-Pyran-2,6(3H)-dione, 4-methyl- | 67116-19-2 | Benchchem [benchchem.com]
- 7. 2H-Pyran-2,6(3H)-dione,4-methyl | CAS#:67116-19-2 | Chemsrc [chemsrc.com]
- 8. americanelements.com [americanelements.com]
- 9. 532-32-1 | CAS DataBase [m.chemicalbook.com]
An In-Depth Technical Guide to the Solubility and Stability of 2H-Pyran-2,6(3H)-dione, 4-methyl-
Foreword: Navigating the Preclinical Landscape with 2H-Pyran-2,6(3H)-dione, 4-methyl-
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as a comprehensive resource on the solubility and stability of the synthetic intermediate, 2H-Pyran-2,6(3H)-dione, 4-methyl-. In the rigorous journey of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful formulation, efficacy, and safety are built. This document moves beyond a simple recitation of facts, offering instead a strategic framework for characterizing this promising pyran derivative. While empirical data for this specific compound is not extensively available in public literature, this guide provides a robust combination of known properties and field-proven, detailed experimental protocols to empower your research and development endeavors.
Core Compound Identity and Physicochemical Landscape
2H-Pyran-2,6(3H)-dione, 4-methyl-, a synthetic organic compound, presents as a key precursor in the synthesis of various pharmaceutical agents. A foundational understanding of its basic properties is essential before delving into its solubility and stability characteristics.
| Property | Value | Source |
| CAS Number | 67116-19-2 | [1][2] |
| Molecular Formula | C₆H₆O₃ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Melting Point | 86 °C | [N/A] |
| Appearance | White powder | [N/A] |
| Storage Conditions | Inert atmosphere, 2-8°C. Some suppliers recommend storage at temperatures below -15°C. | [1] |
The recommendation for cold storage by some suppliers suggests a potential for thermal liability, a critical consideration for its handling, processing, and storage in a laboratory or manufacturing setting.
Strategic Solubility Assessment: A Multi-Solvent Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and successful formulation. A comprehensive solubility profile in a range of aqueous and organic solvents is therefore indispensable. Due to the limited published data on the solubility of 2H-Pyran-2,6(3H)-dione, 4-methyl-, a systematic experimental approach is necessary.
Proposed Experimental Protocol for Solubility Determination
This protocol outlines a robust method for determining the equilibrium solubility of the target compound. The causality behind the choice of solvents lies in their relevance to various stages of drug development, from synthesis and purification (organic solvents) to formulation and in vivo administration (aqueous buffers).
Objective: To determine the equilibrium solubility of 2H-Pyran-2,6(3H)-dione, 4-methyl- in various solvents at ambient temperature.
Materials:
-
2H-Pyran-2,6(3H)-dione, 4-methyl- (purity >97%)[2]
-
Purified water (Milli-Q or equivalent)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric acid (HCl), pH 1.2
-
0.01 N Sodium hydroxide (NaOH), pH 12
-
Ethanol (95% and absolute)
-
Methanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2H-Pyran-2,6(3H)-dione, 4-methyl- to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. The excess solid should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator set at a constant, moderate speed.
-
Allow the samples to equilibrate for a minimum of 24 hours at a controlled ambient temperature (e.g., 25 °C ± 1 °C). This extended equilibration time is crucial to ensure that a true equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
-
Data Reporting:
-
Express the solubility in mg/mL and molarity (mol/L).
-
Anticipated Solubility Profile (Hypothetical Data for Illustrative Purposes)
The following table presents a hypothetical solubility profile based on the general characteristics of similar small organic molecules. This table should be populated with experimental data.
| Solvent | Predicted Solubility Category | Anticipated Solubility (mg/mL) |
| Water (pH 7.0) | Slightly Soluble | 1 - 10 |
| PBS (pH 7.4) | Slightly Soluble | 1 - 10 |
| 0.1 N HCl (pH 1.2) | Slightly Soluble | 1 - 10 |
| 0.01 N NaOH (pH 12) | Soluble | > 33 |
| Ethanol | Freely Soluble | > 100 |
| Methanol | Freely Soluble | > 100 |
| Acetonitrile | Soluble | 33 - 100 |
| DMSO | Very Soluble | > 1000 |
| PEG 400 | Soluble | 33 - 100 |
| Propylene Glycol | Sparingly Soluble | 10 - 33 |
The anticipated increase in solubility at high pH is based on the potential for hydrolysis of the lactone ring, which would lead to the formation of a more soluble carboxylate salt.
Unveiling the Stability Profile: A Forced Degradation Approach
Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule and helping to identify potential degradation products. These studies are essential for developing stability-indicating analytical methods and for predicting the shelf-life of a drug substance or product.
Proposed Forced Degradation Protocol
This protocol is designed to systematically evaluate the stability of 2H-Pyran-2,6(3H)-dione, 4-methyl- under various stress conditions. The rationale is to expose the compound to conditions more severe than those it would typically encounter during storage and handling to accelerate degradation.
Objective: To investigate the degradation pathways of 2H-Pyran-2,6(3H)-dione, 4-methyl- under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
2H-Pyran-2,6(3H)-dione, 4-methyl-
-
0.1 N and 1 N Hydrochloric acid (HCl)
-
0.1 N and 1 N Sodium hydroxide (NaOH)
-
3% and 30% Hydrogen peroxide (H₂O₂)
-
Purified water
-
Acetonitrile (HPLC grade)
-
Forced degradation vials
-
Thermostatically controlled oven
-
Photostability chamber with controlled light and temperature
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Methodology:
-
Hydrolytic Degradation:
-
Prepare solutions of the compound in 0.1 N HCl, 1 N HCl, water, 0.1 N NaOH, and 1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).
-
Add hydrogen peroxide to achieve final concentrations of 3% and 30%.
-
Store the solutions at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a thermostatically controlled oven (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method with a PDA detector.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Characterize significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.
Potential Degradation Pathways
Based on the structure of 2H-Pyran-2,6(3H)-dione, 4-methyl-, which contains a lactone (cyclic ester) functionality and an α,β-unsaturated carbonyl system, the following degradation pathways are plausible:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding open-chain carboxylic acid. Acid-catalyzed hydrolysis is also possible, though likely slower.
-
Oxidation: The double bond and the allylic methyl group could be susceptible to oxidation, potentially leading to the formation of epoxides, hydroperoxides, or other oxidized species.
-
Photodegradation: The conjugated system may absorb UV light, leading to photochemical reactions such as isomerization, dimerization, or photo-oxidation.
Visualization of Proposed Workflow
Sources
The Strategic Utility of 4-Methyl-2H-pyran-2,6(3H)-dione in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide for Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Precursor
In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic building blocks, 4-methyl-2H-pyran-2,6(3H)-dione has emerged as a precursor of significant interest. Its inherent reactivity, stemming from the presence of a cyclic anhydride-like structure and an activated methyl group, offers a versatile platform for the synthesis of a diverse array of pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-methyl-2H-pyran-2,6(3H)-dione in pharmaceutical synthesis, with a focus on the underlying principles that govern its utility.
Pyran-2-one derivatives, in general, are recognized as powerful building blocks for the construction of a wide range of heterocyclic compounds. Their value is rooted in their ability to undergo a variety of chemical transformations, including ring-opening reactions, cycloadditions, and condensations, to afford more complex structures. Specifically, 4-methyl-2H-pyran-2,6(3H)-dione serves as a valuable synthon for nitrogen-containing heterocycles, which are a cornerstone of many approved drugs.
Synthesis of the Precursor: Establishing a Reliable Foundation
The accessibility of 4-methyl-2H-pyran-2,6(3H)-dione is a critical factor in its widespread application. While various methods for the synthesis of pyran-2-ones have been reported, a common and reliable approach involves the manipulation of readily available starting materials. A notable precursor to a closely related and often used compound, 4-hydroxy-6-methyl-2H-pyran-2-one, is dehydroacetic acid. The synthesis of the title compound, 4-methyl-2H-pyran-2,6(3H)-dione, can be achieved through several synthetic routes, often involving the cyclization of appropriate dicarboxylic acid derivatives.
A representative synthetic approach is outlined below:
Experimental Protocol: Synthesis of a Related Precursor, 4-Hydroxy-6-methyl-2H-pyran-2-one from Dehydroacetic Acid
This protocol, adapted from a known procedure, illustrates a common strategy for accessing the pyran-2-one core structure.
-
Reaction Setup: To a 25 mL flask, add dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).
-
Heating: Heat the mixture to 130 °C for 10 minutes. The choice of a strong acid catalyst facilitates the decarboxylation and subsequent rearrangement.
-
Workup: While still warm, pour the reaction mixture into a beaker containing crushed ice. This quenches the reaction and precipitates the product.
-
Isolation: Filter the resulting precipitate and wash with cold water to remove any remaining acid and water-soluble impurities.
-
Purification: The isolated white solid of 4-hydroxy-6-methylpyran-2-one can be further purified by recrystallization if necessary. This procedure typically yields the product in high purity (86% yield reported in the reference).
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of 4-methyl-2H-pyran-2,6(3H)-dione is dictated by its electrophilic nature. The two carbonyl groups within the pyran ring are susceptible to nucleophilic attack, leading to ring-opening or rearrangement reactions. This reactivity is the cornerstone of its application in the synthesis of nitrogen-containing heterocycles.
Application in the Synthesis of Pharmaceutical Scaffolds
The true value of 4-methyl-2H-pyran-2,6(3H)-dione as a precursor is demonstrated in its successful application in the synthesis of key pharmaceutical scaffolds. Two prominent examples are the synthesis of pyridin-2-ones and benzodiazepines.
Synthesis of Pyridin-2-one Derivatives
The pyridin-2-one moiety is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. The transformation of 4-methyl-2H-pyran-2,6(3H)-dione to a pyridin-2-one is a classic example of a ring transformation reaction.
The reaction proceeds via an initial nucleophilic attack by ammonia or a primary amine at one of the carbonyl carbons, leading to the opening of the pyran ring to form an acyclic amide intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the thermodynamically stable six-membered pyridin-2-one ring. The choice of reaction conditions, such as temperature and catalyst, can significantly influence the reaction rate and yield.
Synthesis of 1,5-Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of 1,5-benzodiazepine scaffolds can be efficiently achieved using 4-methyl-2H-pyran-2,6(3H)-dione or its derivatives as a key building block.
A specific example involves the reaction of a derivative of the pyran-2-one core, 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methyl-pyran-2-one, with an aldehyde to construct the seven-membered diazepine ring.
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
The following protocol is based on a reported synthesis of a 1,5-benzodiazepine derivative, showcasing the utility of a pyran-2-one precursor.
-
Reactant Mixture: In a suitable flask, combine 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methyl-pyran-2-one (3.87 mmol) and 4-hydroxybenzaldehyde (5.81 mmol) in 40 mL of ethanol. The use of ethanol as a solvent is common for these types of condensations due to its ability to dissolve the reactants and its appropriate boiling point.
-
Catalysis: Add a catalytic amount of trifluoroacetic acid. The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack and for facilitating the subsequent cyclization and dehydration steps.
-
Reaction Conditions: Reflux the reaction mixture for 4 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.
-
Isolation and Purification: After cooling the reaction mixture, the product precipitates out of solution. The precipitate is collected by filtration and can be further purified by recrystallization from ethanol to yield the desired 1,5-benzodiazepine derivative.
Quantitative Data and Spectroscopic Characterization
The characterization of both the precursor and the final products is essential for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Table 1: Representative Spectroscopic Data for a Related Pyran-2-one
| Compound | 1H-NMR (DMSO-d6, δ ppm) | 13C-NMR (DMSO-d6, δ ppm) | Reference |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | 2.13 (d, 3H, J = 0.3 Hz, CH3), 5.19 (d, 1H, J = 2.1 Hz, H3), 5.93 (m, 1H, H5), 11.58 (bs, 1H, OH) | 20.1 (6-CH3), 88.8 (C3), 100.9 (C5), 164.0 (C6), 164.6 (C4), 171.2 (C2) |
Note: The specific NMR data for 4-methyl-2H-pyran-2,6(3H)-dione may vary but would be expected to show characteristic peaks for the methyl group, the ring protons, and the carbonyl carbons.
Conclusion and Future Outlook
4-Methyl-2H-pyran-2,6(3H)-dione stands as a testament to the power of small, reactive heterocyclic precursors in the synthesis of complex and biologically relevant molecules. Its straightforward accessibility and predictable reactivity make it an invaluable tool for medicinal chemists and drug development professionals. The ability to efficiently construct diverse heterocyclic scaffolds, such as pyridin-2-ones and benzodiazepines, from this single precursor underscores its strategic importance in the quest for new therapeutic agents. Future research will likely focus on expanding the scope of its applications, exploring new reaction pathways, and developing catalytic, enantioselective transformations to further enhance its utility in the synthesis of chiral pharmaceuticals.
References
-
Faidallah, H. M., et al. (2015). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o334. [Link]
-
Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]
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Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]
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El Ghayati, A., et al. (2025). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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de Fatima, A., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(9), 10562-10576. [Link]
-
MDPI. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]diazepines, and Their Cytotoxic Activity. [Link]
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MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
NIH. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. [Link]
-
NIH. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
ResearchGate. (2024). synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. [Link]
-
Revues Scientifiques Marocaines. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. [Link]
-
ResearchGate. (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
An In-depth Technical Guide to the Reactivity of 2H-Pyran-2,6(3H)-dione, 4-methyl- with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Reactivity of a Versatile Heterocyclic Building Block
2H-Pyran-2,6(3H)-dione, 4-methyl-, also known as 4-methylglutaconic anhydride, is a six-membered heterocyclic compound incorporating a cyclic anhydride functionality and an α,β-unsaturated system.[1][2][3] This unique combination of structural features renders it a highly reactive and versatile building block in organic synthesis. Its electrophilic nature, stemming from the two carbonyl groups and the conjugated double bond, makes it susceptible to a wide array of nucleophilic attacks. Understanding the nuanced reactivity of this scaffold is paramount for its effective utilization in the synthesis of complex molecular architectures, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive exploration of the reactivity of 2H-Pyran-2,6(3H)-dione, 4-methyl- with various classes of nucleophiles, detailing the underlying mechanisms, experimental considerations, and synthetic outcomes.
Core Principles of Reactivity: An Electrophilic Profile
The reactivity of 2H-Pyran-2,6(3H)-dione, 4-methyl- is fundamentally governed by the electrophilic character of its carbonyl carbons and the β-carbon of the α,β-unsaturated system. Nucleophilic attack can occur at several sites, leading to distinct reaction pathways.
-
Nucleophilic Acyl Substitution: As a cyclic anhydride, the most common reaction pathway involves nucleophilic attack at one of the carbonyl carbons. This is a classic addition-elimination mechanism that results in the opening of the pyran ring to form a variety of functionalized acyclic products.[4][5]
-
Conjugate Addition (Michael Addition): The presence of the α,β-unsaturated system allows for 1,4-conjugate addition of soft nucleophiles to the β-carbon. This reaction pathway leads to the formation of a saturated pyran-2,6-dione derivative.
-
Reactions at the Carbonyl Oxygen: While less common, the carbonyl oxygens can also participate in reactions, particularly with hard electrophiles.
The regioselectivity of the nucleophilic attack is influenced by a combination of factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (temperature, solvent, catalyst), and steric hindrance.
Caption: Generalized mechanism for the reaction with amines.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-4-methyl-2,6-dioxohex-4-enamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2H-Pyran-2,6(3H)-dione, 4-methyl- (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Add the primary or secondary amine (2.2 eq.) to the solution. The reaction is often exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC). In some cases, gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
B. Synthesis of Pyridin-2(1H)-ones
A synthetically valuable transformation of 2H-Pyran-2,6(3H)-dione, 4-methyl- involves its reaction with ammonia or primary amines to furnish substituted pyridin-2(1H)-ones. This reaction provides a straightforward entry into this important class of heterocycles, which are prevalent in many biologically active molecules. The reaction of the related dehydroacetic acid with ammonium hydroxide to form 4-hydroxy-6-methylpyridin-2(1H)-one is a well-established procedure. [6]A similar transformation can be expected for 2H-Pyran-2,6(3H)-dione, 4-methyl-.
Proposed Reaction Pathway to Pyridinones
Diagram 3: Pyridinone Synthesis Pathway
Sources
- 1. 4-methyl-2H-Pyran-2,6(3H)-dione synthesis - chemicalbook [chemicalbook.com]
- 2. 2H-Pyran-2,6(3H)-dione, 4-methyl- | 67116-19-2 | Benchchem [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Methodological & Application
detailed experimental protocol for "2H-Pyran-2,6(3H)-dione, 4-methyl-" synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis of 4-Methyl-2H-pyran-2,6(3H)-dione, more systematically named 3-methylglutaric anhydride (CAS RN: 4166-53-4). This valuable chemical intermediate finds applications in the synthesis of complex organic molecules, particularly in the development of pharmaceutical compounds such as oxoeicosanoid receptor antagonists. The protocol herein is adapted from a well-established and reliable procedure, ensuring reproducibility and a high yield of the target compound.[1] We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step guide, and outline the necessary safety precautions and characterization techniques.
Introduction: Chemical Significance and Synthetic Strategy
4-Methyl-2H-pyran-2,6(3H)-dione, or 3-methylglutaric anhydride, is a cyclic anhydride derivative of 3-methylglutaric acid. Its utility as a precursor in organic synthesis stems from the reactivity of the anhydride functional group, which readily undergoes nucleophilic attack to form ester and amide linkages, crucial for the construction of more complex molecular architectures.[2]
The synthetic approach detailed in this guide is a robust multi-step process commencing with readily available starting materials. The core of the synthesis involves a Michael addition reaction to construct the carbon skeleton, followed by hydrolysis, decarboxylation, and a final dehydration step to form the desired cyclic anhydride. This method is advantageous due to its high yield and adaptability for large-scale preparations.[1]
Reaction Mechanism and Causality
The overall synthesis can be dissected into three key stages:
-
Michael Addition: The synthesis initiates with a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this protocol, diethyl malonate acts as the nucleophile, adding to methyl crotonate in the presence of a strong base, sodium ethoxide. The base serves to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate, which is the active nucleophile.
-
Hydrolysis and Decarboxylation: The resulting triester, triethyl 2-methyl-1,1,3-propanetricarboxylate, is not isolated but directly subjected to acidic hydrolysis using concentrated hydrochloric acid. This step converts the three ester groups into carboxylic acid functionalities. Upon heating, the geminal dicarboxylic acid intermediate readily undergoes decarboxylation (loss of CO2) to yield 3-methylglutaric acid.
-
Dehydration and Cyclization: The final step involves the intramolecular dehydration of 3-methylglutaric acid to form the cyclic anhydride. Acetic anhydride is employed as the dehydrating agent. It reacts with the dicarboxylic acid to form a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic acyl substitution to yield the thermodynamically stable five-membered ring of 3-methylglutaric anhydride and acetic acid as a byproduct.
Experimental Workflow Diagram
Figure 1. Experimental workflow for the synthesis of 3-methylglutaric anhydride.
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of strong acids, bases, and flammable solvents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Part A: Synthesis of 3-Methylglutaric Acid
-
Preparation of Sodium Ethoxide: In a 1-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride tube, and a dropping funnel, place 300 mL of anhydrous ethanol. Add 14.1 g (0.61 g atom) of clean sodium metal in small pieces. Stir the mixture until all the sodium has dissolved. Gentle heating may be applied towards the end of the reaction to ensure complete dissolution.[1]
-
Causality: Sodium ethoxide is a strong base required to deprotonate diethyl malonate, initiating the Michael addition. Anhydrous conditions are crucial to prevent the reaction of sodium with water.
-
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add a mixture of 115 g (0.72 mole) of diethyl malonate and 60 g (0.60 mole) of methyl crotonate from the dropping funnel at a rate that keeps the exothermic reaction under control. After the addition is complete and the initial exothermic reaction has subsided, heat the mixture under reflux with stirring for 1 hour.[1]
-
Causality: The reflux ensures the reaction goes to completion.
-
-
Solvent Removal: After the reflux period, reconfigure the condenser for distillation and distill off the ethanol. This leaves a residue of the sodio derivative of triethyl 2-methyl-1,1,3-propanetricarboxylate.[1]
-
Hydrolysis and Decarboxylation: Cool the residue in an ice bath and successively add 200 mL of water and 450 mL of concentrated hydrochloric acid. Heat the resulting mixture under reflux with stirring for 8 hours. After hydrolysis, distill off the water and ethanol. Finally, heat the oil bath to 180–190°C until the evolution of gas (CO2) ceases (approximately 1 hour).[1]
-
Causality: The prolonged reflux in strong acid ensures complete hydrolysis of the three ester groups. The subsequent heating at a higher temperature drives the decarboxylation of the intermediate malonic acid derivative.
-
Part B: Synthesis and Purification of 3-Methylglutaric Anhydride
-
Dehydration: To the cooled residue of crude 3-methylglutaric acid, add 125 mL of acetic anhydride. Heat the mixture on a steam bath for 1 hour with a reflux condenser attached.[1]
-
Causality: Acetic anhydride serves as the dehydrating agent to cyclize the dicarboxylic acid into the anhydride.
-
-
Filtration: After cooling, filter the reaction mixture with suction to remove any precipitated salts. Wash the reaction vessel and filter cake with a small amount of acetic acid.[1]
-
Purification by Vacuum Distillation: Transfer the filtrate to a Claisen flask and distill under reduced pressure. First, remove the acetic acid and residual acetic anhydride using a water pump. Then, switch to an oil pump for the final distillation of the product. Collect the fraction boiling at 118–122°C at 3.5 mmHg.[1] The expected yield is 46–58 g (60–76%).[1]
Quantitative Data Summary
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |
| Sodium | 22.99 | 14.1 | 0.61 | Base Precursor |
| Anhydrous Ethanol | 46.07 | 300 mL | - | Solvent/Reagent |
| Diethyl Malonate | 160.17 | 115 | 0.72 | Nucleophile |
| Methyl Crotonate | 100.12 | 60 | 0.60 | Michael Acceptor |
| Conc. Hydrochloric Acid | 36.46 | 450 mL | - | Acid for Hydrolysis |
| Acetic Anhydride | 102.09 | 125 mL | - | Dehydrating Agent |
| 3-Methylglutaric Anhydride | 128.13 | 46-58 | 0.36-0.45 | Product |
Product Characterization and Validation
The successful synthesis of 3-methylglutaric anhydride can be confirmed through various analytical techniques:
-
Melting Point: The pure compound has a reported melting point of 42-46°C.
-
Boiling Point: The boiling point is approximately 180-182°C at 25 mmHg.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit two characteristic strong carbonyl (C=O) stretching bands for the anhydride functional group, typically in the regions of 1820-1800 cm⁻¹ and 1770-1740 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group and the methylene and methine protons of the pyran ring.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon, signals for the ring carbons, and two distinct signals for the carbonyl carbons.
-
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 4-Methyl-2H-pyran-2,6(3H)-dione (3-methylglutaric anhydride). By understanding the underlying chemical principles and adhering to the step-by-step procedure, researchers can reliably produce this important chemical intermediate for their synthetic endeavors in drug discovery and materials science.
References
-
Organic Syntheses, Coll. Vol. 4, p.630 (1963); Vol. 32, p.79 (1952). [Link]
- Process for the preparation of 3,3-dimethyl-glutaric acid. EP0064633B1.
-
Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. MDPI. [Link]
-
3-Methylglutaric acid in energy metabolism. ResearchGate. [Link]
-
Glutaric Acid. Organic Syntheses. [Link]
-
β-Methylglutaric Acid. Organic Syntheses. [Link]
-
CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE. ResearchGate. [Link]
-
3-Methylglutaric acid in energy metabolism. PMC - NIH. [Link]
-
The 3-methylglutaconic acidurias: what's new?. PMC - PubMed Central. [Link]
-
Anhydride synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of acid anhydrides. YouTube. [Link]
-
3-OH-3-Methylglutaric Acid. Rupa Health. [Link]
-
3-Methylglutaric Acid. Rupa Health. [Link]
-
Chemistry of Acid Anhydrides. LibreTexts Chemistry. [Link]
-
3-Methylglutaconic and 3-methylglutaric aciduria in a patient with suspected 3-methylglutaconyl-CoA hydratase deficiency. PubMed. [Link]
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Application Notes and Protocols for the Synthesis of 4-Methyl-2H-pyran-2,6(3H)-dione
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione, including a detailed, field-proven protocol for a key synthetic precursor and an overview of potential synthetic strategies.
Introduction
4-Methyl-2H-pyran-2,6(3H)-dione, a derivative of glutaric anhydride, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a reactive cyclic anhydride and a conjugated double bond, makes it a versatile building block for the synthesis of more complex molecules. The pyran-dione scaffold is found in a variety of natural products and pharmacologically active compounds, exhibiting a range of biological activities. The methyl substituent at the 4-position can influence the molecule's steric and electronic properties, offering opportunities for fine-tuning the characteristics of its derivatives.
Part 1: Synthesis of the Key Precursor: β-Methylglutaric Anhydride
The synthesis of β-methylglutaric anhydride is a crucial first step in a potential pathway to 4-methyl-2H-pyran-2,6(3H)-dione. The following protocol is adapted from a reliable and well-documented procedure in Organic Syntheses, ensuring a high degree of reproducibility and scientific integrity.[1][2]
Principle of the Method
This synthesis involves a Michael addition of diethyl malonate to methyl crotonate, followed by saponification, decarboxylation, and subsequent cyclization via dehydration to form β-methylglutaric anhydride.
Experimental Protocol
Materials and Equipment:
-
Diethyl malonate
-
Methyl crotonate
-
Sodium metal
-
Anhydrous ethanol
-
Concentrated hydrochloric acid
-
Acetic anhydride
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Distillation apparatus
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 1-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 300 mL of anhydrous ethanol. Carefully add 14.1 g (0.61 gram-atom) of clean sodium metal in small pieces. Stir the mixture until all the sodium has dissolved.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add a mixture of 115 g (0.72 mole) of diethyl malonate and 60 g (0.60 mole) of methyl crotonate from the dropping funnel at a rate that keeps the exothermic reaction under control. After the addition is complete, heat the mixture to reflux with stirring for 1 hour.
-
Removal of Ethanol: After the reflux period, rearrange the condenser for distillation and distill off the ethanol.
-
Hydrolysis and Decarboxylation: Cool the residue in an ice bath and successively add 200 mL of water and 450 mL of concentrated hydrochloric acid. Heat the mixture under reflux with stirring for 8 hours.
-
Removal of Water and Ethanol: Rearrange the condenser for distillation and distill off the water and any remaining ethanol. Heat the residue to 180-190 °C until gas evolution ceases.
-
Cyclization to the Anhydride: Cool the residue and add 125 mL of acetic anhydride. Heat the mixture on a steam bath for 1 hour.
-
Purification: After cooling, filter the reaction mixture to remove any precipitated salts. The filtrate is then purified by vacuum distillation to yield β-methylglutaric anhydride. The product is collected at 118–122 °C under a pressure of 3.5 mmHg.[1][2]
Data Summary
| Parameter | Value | Reference |
| Starting Materials | Diethyl malonate, Methyl crotonate, Sodium, Ethanol, HCl, Acetic anhydride | [1][2] |
| Product | β-Methylglutaric anhydride | [1][2] |
| Yield | 60-76% | [1][2] |
| Boiling Point | 118–122 °C at 3.5 mmHg | [1][2] |
| Melting Point | 42-46 °C |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of β-methylglutaric anhydride.
Part 2: Potential Synthetic Strategies for 4-Methyl-2H-pyran-2,6(3H)-dione
Strategy 1: Dehydrogenation of β-Methylglutaric Anhydride
One potential route to introduce the double bond into the β-methylglutaric anhydride ring is through a dehydrogenation reaction. This would involve the removal of two hydrogen atoms from the α and β positions relative to one of the carbonyl groups.
Potential Reagents and Conditions:
-
Selenium Dioxide (SeO₂): Selenium dioxide is a known reagent for the α,β-dehydrogenation of carbonyl compounds. The reaction is typically carried out by heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent such as dioxane or acetic acid.
-
Palladium on Carbon (Pd/C) at High Temperatures: Catalytic dehydrogenation using palladium on carbon at elevated temperatures can also be effective for introducing unsaturation.
-
Bromination-Dehydrobromination: This two-step process would involve the selective bromination at the α-position followed by elimination of HBr using a base to form the double bond.
Proposed Reaction Mechanism Diagram (using SeO₂):
Caption: Proposed dehydrogenation of β-methylglutaric anhydride.
Strategy 2: Synthesis from Alternative Starting Materials
Chemical literature suggests that 4-methyl-2H-pyran-2,6(3H)-dione can be synthesized from 3-acetoxy-3-methylpentane-1,5-dioic acid anhydride.[3] Although the specific reaction conditions are not detailed, this suggests a pathway involving the elimination of acetic acid to form the double bond.
Another potential route involves a multi-component reaction starting from a methyl ketone, N,N-dimethylacetamide dimethyl acetal, and an N-acylglycine in acetic anhydride.[4] This approach could directly construct the substituted pyranone ring system.
Safety and Handling
β-Methylglutaric Anhydride and its Precursors:
-
Sodium metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.
-
Diethyl malonate and Methyl crotonate: Flammable liquids. Handle in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid and Acetic Anhydride: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
β-Methylglutaric anhydride: May cause skin and eye irritation. Handle with care.
Dehydrogenation Reagents:
-
Selenium Dioxide: Highly toxic and an environmental hazard. Handle with extreme caution in a fume hood, and dispose of waste according to institutional guidelines.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.
Characterization
The final product, 4-methyl-2H-pyran-2,6(3H)-dione, and the intermediate, β-methylglutaric anhydride, should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and C=C stretching vibrations).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of solid compounds.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of the key precursor, β-methylglutaric anhydride. While a definitive, step-by-step protocol for the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione is not currently well-documented in publicly accessible literature, this guide outlines plausible synthetic strategies that can serve as a foundation for further research and methods development. Researchers are encouraged to explore these proposed routes with careful consideration of reaction conditions and safety precautions to successfully synthesize the target molecule.
References
-
Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE . [Link]
-
Organic Syntheses. α-PHENYLGLUTARIC ANHYDRIDE . [Link]
-
ResearchGate. A Simple Preparation of Some 4Methyl2H-pyran-2-ones. [Link]
-
Organic Syntheses. Procedure . [Link]
-
Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE . [Link]
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Introduction: The Synthetic Utility of 4-methyl-2H-Pyran-2,6(3H)-dione
An Application Note and Protocol for the Laboratory Preparation of 4-methyl-2H-Pyran-2,6(3H)-dione
4-methyl-2H-pyran-2,6(3H)-dione is a heterocyclic compound of interest in synthetic organic chemistry. Its structure, featuring a conjugated cyclic anhydride system, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and fine chemicals.[1] The pyran-dione scaffold is a key structural motif in various biologically active compounds. This guide provides a detailed, two-part protocol for the laboratory-scale synthesis of this target molecule, designed for researchers and professionals in organic synthesis and drug development.
The synthetic strategy outlined herein involves a robust and reliable two-stage process. The first stage is the preparation of the saturated precursor, 4-methyldihydro-2H-pyran-2,6(3H)-dione, more commonly known as 3-methylglutaric anhydride. This is followed by a dehydrogenation step to introduce the α,β-unsaturation, yielding the final product. This approach is predicated on well-established and high-yielding reactions, ensuring reproducibility and scalability.
Overall Synthetic Scheme
Caption: Synthetic workflow for 4-methyl-2H-Pyran-2,6(3H)-dione.
References
-
Organic Syntheses, Coll. Vol. 4, p.635 (1963); Vol. 34, p.68 (1954). [Link]
-
Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (4), 470-471. [Link]
-
Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: The Synthetic Utility of 4-Methyl-2H-pyran-2,6(3H)-dione
Prepared for: Researchers, Synthetic Organic Chemists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: Unveiling a Versatile C6 Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant construction of complex molecular architectures. 4-Methyl-2H-pyran-2,6(3H)-dione, also known as 4-methylglutaric anhydride, emerges as a highly versatile and reactive C6 building block. Its structure, a cyclic anhydride fused with an α,β-unsaturated δ-lactone, presents multiple electrophilic sites, rendering it susceptible to a diverse array of transformations.[1][2] This unique combination of functional groups allows it to participate in cycloadditions, conjugate additions, and various nucleophilic ring-opening and transformation reactions, making it a valuable precursor for pharmaceuticals and complex natural products.[3][4][5]
This guide provides an in-depth exploration of the key applications of 4-methyl-2H-pyran-2,6(3H)-dione, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations that govern its reactivity. The protocols described herein are designed to be robust and informative, empowering researchers to harness the full synthetic potential of this remarkable intermediate.
Molecular Profile:
- IUPAC Name: 4-methyl-2H-pyran-2,6(3H)-dione
- Synonyms: 4-methylglutaric anhydride
- CAS Number: 67116-19-2
- Molecular Formula: C₆H₆O₃
- Molecular Weight: 126.11 g/mol
- Key Features: Cyclic anhydride, α,β-unsaturated lactone, multiple electrophilic centers.
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Caption: General reactivity pathways of 4-methyl-2H-pyran-2,6(3H)-dione.
Application I: The Pyranone as a Diene in [4+2] Cycloaddition Reactions
The conjugated diene system embedded within the 2-pyrone ring is a classic participant in Diels-Alder reactions, a powerful method for forming six-membered rings with high regio- and stereocontrol.[6] In this transformation, the pyranone serves as the 4π-electron component, reacting with a 2π-electron dienophile. The reaction typically proceeds via a concerted, pericyclic mechanism through a cyclic transition state.[6] A key feature of this application is the initial formation of a bicyclic lactone adduct, which often undergoes a retro-Diels-Alder reaction upon heating or catalysis to extrude CO₂ and generate a new, highly substituted aromatic or hydroaromatic ring.
Causality and Mechanistic Insight
The feasibility and rate of the Diels-Alder reaction are governed by frontier molecular orbital (FMO) theory.[7] The reaction is facilitated by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (the pyranone) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Consequently, electron-withdrawing groups on the dienophile (e.g., -CHO, -COR, -CN) lower its LUMO energy, accelerating the reaction.[7] The 4-methyl group on the pyranone ring acts as a weak electron-donating group, slightly raising the HOMO energy and influencing the regiochemical outcome of the cycloaddition.
Caption: General workflow for a Diels-Alder reaction involving a 2-pyrone.
Protocol: Diels-Alder Cycloaddition with N-Phenylmaleimide
This protocol describes the reaction of 4-methyl-2H-pyran-2,6(3H)-dione with N-phenylmaleimide, a reactive dienophile, to form a stable bicyclic adduct, which can be subsequently aromatized.
| Parameter | Value/Condition | Rationale |
| Reactants | 4-methyl-2H-pyran-2,6(3H)-dione, N-Phenylmaleimide (1.1 eq) | Maleimide is an electron-poor dienophile, ensuring a favorable FMO interaction and high reactivity. A slight excess of the dienophile drives the reaction to completion. |
| Solvent | Toluene or o-Xylene | High-boiling, non-polar solvents are ideal for Diels-Alder reactions, which often require thermal conditions to overcome the activation energy. |
| Temperature | 110-140 °C (Reflux) | Provides the necessary thermal energy for the cycloaddition and subsequent (if desired) CO₂ extrusion. Reaction progress should be monitored. |
| Reaction Time | 12-24 hours | Dependant on substrate reactivity. Monitor by TLC or LC-MS to determine completion. |
| Workup | Cooling and Crystallization | The product adduct is often a crystalline solid that precipitates from the reaction mixture upon cooling, simplifying purification. |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2H-pyran-2,6(3H)-dione (1.0 eq).
-
Reagent Addition: Add N-phenylmaleimide (1.1 eq) followed by dry toluene (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting materials.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product will typically crystallize out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold hexanes to remove residual solvent and impurities, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Application II: Michael Addition to the α,β-Unsaturated System
The conjugated system in 4-methyl-2H-pyran-2,6(3H)-dione makes the C3 position electrophilic and susceptible to nucleophilic attack in a 1,4-conjugate or Michael addition.[8][9] This reaction is a cornerstone of C-C and C-X (X = N, S, O) bond formation. It allows for the introduction of a wide variety of substituents at the β-position to the lactone carbonyl, leading to highly functionalized saturated δ-lactone derivatives.
Causality and Mechanistic Insight
The reaction is initiated by the attack of a nucleophile at the C3 carbon.[10] The resulting negative charge is delocalized onto the electronegative oxygen atom of the C2 carbonyl, forming a stable enolate intermediate. Subsequent protonation of this enolate (typically during aqueous workup) yields the 1,4-adduct.[8] The choice of nucleophile is critical; "soft" nucleophiles, such as organocuprates (Gilman reagents), thiols, and secondary amines, preferentially undergo 1,4-addition, whereas "hard" nucleophiles like organolithium or Grignard reagents are more likely to attack the "harder" carbonyl carbon in a 1,2-addition.[9][11]
Caption: Mechanism of a Michael addition reaction on the pyranone scaffold.
Protocol: Conjugate Addition of a Thiol
This protocol details the addition of a thiol (e.g., thiophenol) to 4-methyl-2H-pyran-2,6(3H)-dione, a reaction often catalyzed by a mild base.
| Parameter | Value/Condition | Rationale |
| Reactants | 4-methyl-2H-pyran-2,6(3H)-dione, Thiophenol (1.2 eq) | A slight excess of the nucleophile ensures complete consumption of the starting pyranone. |
| Catalyst | Triethylamine (Et₃N, 0.1 eq) or DBU (0.1 eq) | A non-nucleophilic organic base deprotonates the thiol to form the more nucleophilic thiolate in situ, catalyzing the addition without competing side reactions. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are used to prevent quenching of the basic catalyst and the anionic intermediate. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Starting at a lower temperature helps control the reaction rate and minimize potential side reactions. |
| Reaction Time | 2-6 hours | Thiol additions are generally rapid. Monitor by TLC for disappearance of the starting material. |
| Workup | Mild Acidic Wash | A dilute aqueous acid wash (e.g., 1M HCl) protonates the enolate intermediate and removes the basic catalyst. |
Step-by-Step Procedure:
-
Setup: Dissolve 4-methyl-2H-pyran-2,6(3H)-dione (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thiophenol (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (0.1 eq).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitoring: Monitor the reaction by TLC until the starting pyranone is consumed.
-
Quenching & Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application III: Ring-Opening and Transformation into N-Heterocycles
The dual electrophilic nature of the carbonyl groups at C2 and C6 makes the pyranone ring an excellent substrate for nucleophilic ring-opening reactions.[4] This strategy can be used to generate complex, functionalized acyclic molecules. More powerfully, when bifunctional nucleophiles like primary amines or hydrazines are used, the initial ring-opening is often followed by an intramolecular cyclization to form new, stable heterocyclic systems, such as substituted glutarimides or pyridazines.[4][12]
Causality and Mechanistic Insight
The reaction with a nitrogen nucleophile (e.g., a primary amine, R-NH₂) begins with a nucleophilic attack on one of the carbonyl carbons (typically the more accessible C6) to open the anhydride ring, forming an amide and a carboxylic acid. Under thermal conditions, this intermediate undergoes dehydration and cyclization, with the newly formed amide nitrogen attacking the remaining carboxylic acid (or its ester equivalent after ring opening of the lactone) to form a stable six-membered glutarimide ring.[12] This transformation effectively swaps the ring oxygen for a nitrogen atom, providing a direct route to a different class of heterocycles.
Protocol: Synthesis of N-Benzyl-4-methylglutarimide
This protocol details the conversion of 4-methyl-2H-pyran-2,6(3H)-dione into an N-substituted glutarimide using benzylamine.
| Parameter | Value/Condition | Rationale |
| Reactants | 4-methyl-2H-pyran-2,6(3H)-dione, Benzylamine (1.05 eq) | A slight excess of the amine is used. Using a large excess is unnecessary and can complicate purification. |
| Solvent | Acetic Acid or Toluene with a Dean-Stark trap | Acetic acid can act as both a solvent and a catalyst. Alternatively, an azeotropic solvent like toluene with a Dean-Stark trap facilitates the removal of water, driving the final cyclization/dehydration step. |
| Temperature | 120-140 °C (Reflux) | High temperatures are required to promote the dehydration and ring-closing steps to form the stable imide ring. |
| Reaction Time | 4-12 hours | The reaction requires sufficient time for both the initial ring opening and the subsequent cyclization. Monitor by TLC or LC-MS. |
| Workup | Solvent Removal and Recrystallization | After removal of the solvent, the crude imide product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-2H-pyran-2,6(3H)-dione (1.0 eq) and benzylamine (1.05 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) and maintain for 4-12 hours.
-
Monitoring: Follow the reaction's progress by TLC, observing the formation of the less polar imide product.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the crystalline N-benzyl-4-methylglutarimide by vacuum filtration, wash with cold water, and dry under vacuum.
References
-
Indian Journal of Chemistry. (n.d.). Diels-Alder reaction of pyran-2(H)-ones. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Retrieved from [Link]
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HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
YouTube. (2019). 14.03 Examples of Conjugate Addition Reactions. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Pyran and Pyranone Natural Products. Retrieved from [Link]
-
Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
National Institutes of Health. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Glutaric Anhydride: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
-
MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]
-
YouTube. (2018). 16.4 Addition Reactions to Conjugated Dienes. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (2025). Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]
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PubMed. (2008). Discovery of elagolix, a potent and orally available nonpeptide antagonist. Retrieved from [Link]
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OSTI.GOV. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Retrieved from [Link]
-
ARKIVOC. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Retrieved from [Link]
-
Synfacts. (2025). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione. Retrieved from [Link]
-
Chemsrc. (2025). 2H-Pyran-2,6(3H)-dione,4-methyl-. Retrieved from [Link]
-
PubMed. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement. Retrieved from [Link]
-
PubChem. (n.d.). Glutaric anhydride. Retrieved from [Link]
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The Versatile Synthon: 2H-Pyran-2,6(3H)-dione, 4-methyl- as a Precursor for Diverse Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern synthetic chemistry, the quest for versatile and readily accessible building blocks for the construction of complex molecular architectures is of paramount importance. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. This application note delves into the synthetic utility of 2H-Pyran-2,6(3H)-dione, 4-methyl- (also known as 4-methyl-glutaric anhydride), a highly reactive and adaptable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. Its inherent electrophilicity, stemming from the cyclic anhydride moiety, coupled with the potential for diverse reaction pathways, makes it an attractive starting material for medicinal and synthetic chemists.
This guide provides an in-depth exploration of the reactivity of 2H-Pyran-2,6(3H)-dione, 4-methyl-, offering detailed protocols for its conversion into valuable pyridin-2(1H)-ones, pyrazoles, and pyrimidines. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and development to generate novel compound libraries with diverse pharmacological potential.
Core Reactivity Profile: A Gateway to Heterocyclic Diversity
The synthetic utility of 2H-Pyran-2,6(3H)-dione, 4-methyl- is primarily dictated by the presence of the cyclic anhydride functional group. This moiety possesses two electrophilic carbonyl centers that are susceptible to nucleophilic attack. The reaction with a nucleophile typically initiates a ring-opening event, generating a linear intermediate that can subsequently undergo intramolecular cyclization to form a new heterocyclic ring. The nature of the nucleophile employed is the key determinant of the final heterocyclic scaffold produced.
This principle is illustrated in the general reaction scheme below, showcasing the transformation of the pyran-dione core into various heterocyclic systems.
Figure 2: Mechanism for the synthesis of Pyridin-2(1H)-ones.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
2H-Pyran-2,6(3H)-dione, 4-methyl- (1.0 eq)
-
Primary amine (1.1 eq)
-
Glacial acetic acid (solvent)
-
Sodium acetate (optional, as a basic catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2H-Pyran-2,6(3H)-dione, 4-methyl- (e.g., 1.26 g, 10 mmol) and the primary amine (11 mmol).
-
Add glacial acetic acid (20-30 mL) to the flask. If the amine is used as a salt (e.g., hydrochloride), add sodium acetate (1.1 eq) to liberate the free amine.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure pyridin-2(1H)-one derivative.
Data Summary
| Entry | Primary Amine (R-NH₂) | Expected Product | Notes |
| 1 | Aniline | 4-Methyl-1-phenylpyridin-2(1H)-one | A common transformation for aryl amines. |
| 2 | Benzylamine | 1-Benzyl-4-methylpyridin-2(1H)-one | Alkyl amines generally react well. |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-4-methylpyridin-2(1H)-one | Electron-donating groups on the amine can facilitate the reaction. |
Application II: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one Derivatives
Pyrazole derivatives are another class of heterocycles with significant therapeutic applications, including as anti-inflammatory, analgesic, and anti-cancer agents. The reaction of 2H-Pyran-2,6(3H)-dione, 4-methyl- with hydrazine and its derivatives offers a straightforward entry to substituted pyrazolones.
Reaction Mechanism
Similar to the reaction with primary amines, the synthesis of pyrazoles commences with the nucleophilic attack of a hydrazine derivative on one of the carbonyl carbons of the pyran-dione, leading to a ring-opened acylhydrazide intermediate. This intermediate then undergoes an intramolecular cyclization via the attack of the terminal nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration to yield the pyrazolone ring. This transformation is an adaptation of the well-established Knorr pyrazole synthesis. [1][2]
Sources
Illuminating the Bioactive Potential of 4-Methyl-2H-pyran-2,6(3H)-dione Derivatives: An Application Guide for Researchers
Introduction: The Promising Scaffold of 4-Methyl-2H-pyran-2,6(3H)-dione
The pyran-dione scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a diverse array of biological activities. Among these, derivatives of 2H-Pyran-2,6(3H)-dione, 4-methyl- are emerging as a promising class of molecules with the potential for significant therapeutic applications. Their inherent structural features, including a reactive dione system and a modifiable methyl group, provide a versatile platform for the synthesis of novel derivatives with enhanced biological profiles. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of this intriguing class of compounds. We will delve into the key therapeutic areas where these derivatives have shown promise—namely, in anticancer, antimicrobial, and anti-inflammatory applications—and provide detailed, field-proven protocols for their evaluation.
PART 1: Synthesis of 4-Methyl-2H-pyran-2,6(3H)-dione Derivatives
The synthesis of 4-methyl-2H-pyran-2,6(3H)-dione derivatives often begins with commercially available starting materials, such as dehydroacetic acid, which shares a similar pyran-dione core. Various synthetic strategies can be employed to introduce diverse functionalities, thereby creating a library of novel compounds for biological screening. One common approach involves the modification of the acetyl group of dehydroacetic acid to form enamine derivatives, which have demonstrated notable antibacterial activity.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthesis workflow for 4-methyl-2H-pyran-2,6(3H)-dione derivatives.
PART 2: Evaluation of Anticancer Activity
Derivatives of pyran scaffolds have demonstrated significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[1] The evaluation of the anticancer properties of novel 4-methyl-2H-pyran-2,6(3H)-dione derivatives is a critical step in their development as potential therapeutics.
Experimental Workflow for Anticancer Evaluation
A systematic approach to in vitro anticancer screening is essential for obtaining reliable and reproducible data. The following workflow outlines the key experimental stages:
Caption: Experimental workflow for in vitro anticancer activity assessment.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
Summarize the IC₅₀ values in a table for clear comparison across different cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) * |
| Derivative X | MCF-7 (Breast) | Data to be determined |
| Derivative Y | HCT116 (Colon) | Data to be determined |
| Doxorubicin | MCF-7 (Breast) | Reference value |
*Hypothetical data pending experimental results.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
PART 3: Evaluation of Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Pyran derivatives have shown promise in this area, with some exhibiting activity against both Gram-positive and Gram-negative bacteria.[2]
Experimental Workflow for Antimicrobial Evaluation
A standardized approach is crucial for determining the antimicrobial spectrum and potency of the synthesized derivatives.
Caption: Workflow for assessing the antimicrobial activity of novel compounds.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
Present the MIC values in a table for easy comparison.
| Compound ID | Microorganism | MIC (µg/mL) * |
| Derivative X | S. aureus (Gram-positive) | Data to be determined |
| Derivative Y | E. coli (Gram-negative) | Data to be determined |
| Ciprofloxacin | E. coli | Reference value |
*Hypothetical data pending experimental results. Data for related pyranone derivatives have shown MIC values in the low µg/mL range against Gram-positive bacteria.[4]
PART 4: Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyran derivatives have been investigated for their anti-inflammatory properties, with some showing the ability to modulate key inflammatory pathways.[5]
Protocol 4: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation
The inhibition of protein denaturation is a well-established method for screening anti-inflammatory compounds.
Principle: Denaturation of proteins is a hallmark of inflammation. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory activity.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a reference standard.
Conclusion and Future Directions
The 4-methyl-2H-pyran-2,6(3H)-dione scaffold represents a valuable starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anticancer, antimicrobial, and anti-inflammatory activities of its derivatives. Further exploration of structure-activity relationships, elucidation of specific molecular targets, and in vivo efficacy studies will be crucial in advancing these promising compounds from the laboratory to potential clinical applications.
References
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Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones... - ResearchGate. Available from: [Link]
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Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC. Available from: [Link]
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Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents | Request PDF - ResearchGate. Available from: [Link]
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Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Available from: [Link]
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Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC. Available from: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. Available from: [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. Available from: [Link]
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Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives - ResearchGate. Available from: [Link]
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Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed. Available from: [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed. Available from: [Link]
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Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed. Available from: [Link]
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Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents. Available from: [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. Available from: [Link]
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Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available from: [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC. Available from: [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. Available from: [Link]
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Application Notes and Protocols for the Evaluation of Pyran-2,6-dione Derivatives as Antimicrobial and Antifungal Agents
Introduction: The Growing Threat of Antimicrobial Resistance and the Promise of Pyran-2,6-diones
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis. The diminishing efficacy of existing antibiotics and antifungals necessitates an urgent and innovative approach to the discovery of new therapeutic agents.[1] In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a prominent structural motif in a vast number of bioactive natural products and synthetic compounds.[2] Derivatives of pyran-2,6-dione and its isomers, such as pyran-2,4-dione, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial and antifungal properties.
This guide provides a comprehensive overview of the applications of pyran-2,6-dione derivatives as antimicrobial and antifungal agents. We will delve into their mechanisms of action, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present a curated summary of their activity against key pathogenic microbes. This document is intended for researchers, scientists, and drug development professionals engaged in the quest for novel anti-infective therapies.
Mechanism of Action: Unraveling the Antimicrobial and Antifungal Effects of Pyran-2,6-diones
The efficacy of pyran-2,6-dione derivatives stems from their ability to interfere with essential cellular processes in both bacteria and fungi. While the exact mechanisms can vary depending on the specific derivative and the target organism, several key pathways have been identified.
Antifungal Mechanism: Targeting the TOR Pathway
A compelling example of the antifungal mechanism of pyran-2,6-diones is the action of 6-pentyl-2H-pyran-2-one (6-PP), a natural product isolated from Trichoderma species.[1] Studies have shown that 6-PP exerts its antifungal effects against phytopathogenic fungi like Peronophythora litchii by modulating the Target of Rapamycin (TOR) signaling pathway.[1] The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. By disrupting this pathway, 6-PP effectively stunts fungal growth and virulence.[1] Furthermore, research on Cylindrocarpon destructans has revealed that 6-PP can downregulate the expression of the ECHS1 protein and induce autophagy, a cellular self-degradation process, further contributing to its antifungal activity.[2]
Figure 1: Proposed antifungal mechanism of pyran-2,6-dione derivatives.
Antibacterial Mechanism: Multi-pronged Attack
The antibacterial action of pyran-2,6-dione derivatives appears to be multifaceted. Some derivatives, such as pseudopyronines A and B, have been shown to selectively disrupt the bacterial cell membrane and inhibit the fatty acid synthase (FAS) II pathway, which is essential for bacterial lipid biosynthesis. This dual action makes them potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.
Furthermore, certain pyran derivatives have demonstrated significant anti-biofilm activity. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and the host immune system. Pyran derivatives can inhibit biofilm formation at both the initial adhesion stage and during maturation. Some studies suggest that this anti-biofilm activity may be mediated through the disruption of quorum sensing systems, such as the accessory gene regulator (agr) system in S. aureus, or by interfering with metabolic pathways like pyrimidine synthesis.
Data Presentation: Antimicrobial and Cytotoxic Activity of Pyran-2,6-dione Derivatives
The following tables summarize the reported antimicrobial and cytotoxic activities of selected pyran-2,6-dione and related pyrone derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyran-2,6-dione Derivatives against Selected Microorganisms
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2H-pyran-3(6H)-one | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [3] |
| 2H-pyran-3(6H)-one | 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [3] |
| Pyrimidine-2,4-dione hybrid | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | 8 | [4] |
| Pyrimidine-2,4-dione hybrid | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | [4] |
| Enamine of Dehydroacetic Acid | N-Me derivative (4b) | Escherichia coli | ~5-fold lower than Dehydroacetic acid | [1] |
| Enamine of Dehydroacetic Acid | N-Ph derivative (4d) | Staphylococcus aureus | Lower than Dehydroacetic acid | [1] |
Table 2: Cytotoxicity (IC50) of Pyran-2,6-dione Derivatives against Human Cancer Cell Lines
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| Fused Pyran | Compound 14b | A549 (Lung Carcinoma) | 0.23 ± 0.12 | [5] |
| Fused Pyran | Compound 8c | HCT116 (Colon Carcinoma) | 7.58 ± 1.01 | |
| Fused Pyran | Compound 6e | MCF-7 (Breast Carcinoma) | 12.46 ± 2.72 | |
| Pyrano[3,2-c]pyridine | 4-CP. P | MCF-7 (Breast Carcinoma) | 60 ± 4.0 | |
| Pyrimidine-2,4-dione hybrid | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical Cancer) | 0.03 (GI50) | [4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyran-2,4-dione derivative and for the evaluation of its antimicrobial and antifungal activities.
Protocol 1: Synthesis of Enamine Derivatives of Dehydroacetic Acid
This protocol describes the synthesis of enamine derivatives of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid), a commercially available and structurally related analogue of pyran-2,6-diones.
Materials:
-
Dehydroacetic acid (1)
-
Primary amine (e.g., methylamine, aniline)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash column chromatography system
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired primary amine (1.19 mmol) and triethylamine (0.33 mL, 2.38 mmol) in anhydrous DCM (5 mL).
-
In a separate flask, dissolve dehydroacetic acid (0.20 g, 1.19 mmol) in anhydrous DCM (5 mL).
-
Add the dehydroacetic acid solution dropwise to the amine solution with continuous stirring at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Wash the organic layer with 5% HCl (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in n-hexane to obtain the pure enamine derivative.[1]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Figure 2: Workflow for the synthesis of enamine derivatives of dehydroacetic acid.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method for determining the MIC of pyran-2,6-dione derivatives against bacteria and fungi.
Materials:
-
Test compound (pyran-2,6-dione derivative)
-
Sterile 96-well microtiter plates (round-bottom recommended)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline, PBS)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Test Compound: Dissolve the pyran-2,6-dione derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the appropriate broth medium to twice the highest concentration to be tested.
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2x concentrated test compound solution to the first column of wells. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no inoculum).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum suspension. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 3: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of pyran-2,6-dione derivatives.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar plates
-
Bacterial inoculum, standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the pyran-2,6-dione derivative onto the surface of the inoculated agar plate using sterile forceps. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion and Future Directions
Pyran-2,6-dione derivatives represent a promising class of compounds with demonstrable antimicrobial and antifungal activities. Their diverse mechanisms of action, including the targeting of key fungal signaling pathways and bacterial cellular processes, make them attractive candidates for further development. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds, enabling researchers to systematically explore their therapeutic potential.
Future research should focus on elucidating the structure-activity relationships of pyran-2,6-dione derivatives to optimize their potency and selectivity. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. With continued investigation, pyran-2,6-diones may offer a valuable addition to our arsenal in the ongoing battle against antimicrobial resistance.
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- Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3 (6H)-one derivatives and related compounds. Journal of pharmaceutical sciences, 81(11), 1126-1131.
- Ramiz, M. M., El-Sayed, W. A., El-Tantawy, A. I., & Abdel-Rahman, A. A. H. (2010). Antimicrobial activity of new 4, 6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Archives of pharmacal research, 33(5), 647-654.
- BenchChem. (2025). A Comparative Guide to the Antimicrobial Properties of Synthesized Pyran Analogues.
- Fadda, A. A., & Elattar, K. M. (2016). Dehydroacetic acid as a building block in heterocyclic synthesis. Chemical Papers, 70(10), 1279-1304.
- BenchChem. (2025). Novel Pyran Derivatives Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines.
- Singh, S. B., Zink, D. L., Huber, J., Genilloud, O., & Dorso, K. (2006). Pseudopyronines A and B, two new α-pyrones from a Pseudomonas sp. The Journal of antibiotics, 59(5), 289-294.
- Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC advances, 6(78), 74893-74902.
- Hassan, A. S., Hafez, T. S., Osman, S. A., & Ali, M. M. (2014).
- El-Sayed, W. A., Ali, O. M., & Abdel-Rahman, A. A. H. (2017). Synthesis and cytotoxic evaluation of pyran, dihydropyridine and thiophene derivatives of 3-acetylcoumarin. Medicinal Chemistry Research, 26(7), 1435-1447.
- Khandare, P. M., Ingle, R. D., Tekale, S. U., Jadhav, A. S., Mashele, S., Kendrekar, P. S., & Pawar, R. P. (2018). Green Synthesis of Pyran Derivatives Using Lemon Peel Powder as a Natural Catalyst and their Antimicrobial Activity. SF Journal of Pharmaceutical and Analytical Chemistry, 1(1), 1009.
- Chen, Y., Li, Y., Wang, Y., Li, M., Chen, J., & Zhang, L. (2023). 6-Pentyl-2 H-pyran-2-one from Trichoderma erinaceum Is Fungicidal against Litchi Downy Blight Pathogen Peronophythora litchii and Preservation of Litchi. Journal of Agricultural and Food Chemistry, 71(46), 18459-18469.
- Chattopadhyay, T. K., & Dureja, P. (2006). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of agricultural and food chemistry, 54(6), 2129-2133.
- Sroor, F. M. (2022).
- Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of pharmaceutical sciences, 81(11), 1126-1131.
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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- Al-Omair, M. A., Ali, A. A., & El-Meligie, S. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. Tropical Journal of Pharmaceutical Research, 17(8), 1533-1540.
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WOAH. (2022). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Wikipedia. (2023). Disk diffusion test. Retrieved from [Link]
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- Fadda, A. A., El-Mekabaty, A., & El-Shehry, M. F. (2014). Synthesis and antimicrobial evaluation of some new 3′-(6-(substituted phenyl)-4-phenyl-6H-1, 3-thiazine-2-yl) spiro [indoline-3, 3′-isothiazolidine]-2, 4′-dione derivatives. Journal of the Serbian Chemical Society, 79(10), 1229-1240.
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Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]
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The Versatile Synthon: Application of 4-Methyl-2H-pyran-2,6(3H)-dione in the Synthesis of Bioactive Molecules
An In-depth Guide for Researchers in Medicinal Chemistry and Drug Discovery
Introduction: The Significance of the Pyran Motif and the Utility of 4-Methyl-2H-pyran-2,6(3H)-dione
The pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The inherent reactivity and structural features of pyran derivatives make them attractive targets for the development of novel therapeutic agents. Within this context, 4-methyl-2H-pyran-2,6(3H)-dione emerges as a valuable and versatile building block for the synthesis of a diverse array of bioactive heterocyclic compounds. Its cyclic dione functionality provides multiple reactive sites, making it an ideal candidate for multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecule synthesis. This guide provides detailed application notes and protocols for the use of 4-methyl-2H-pyran-2,6(3H)-dione in the synthesis of promising bioactive molecules.
Core Properties of 4-Methyl-2H-pyran-2,6(3H)-dione
A thorough understanding of the physicochemical properties of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 67116-19-2 | [1] |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | 86 °C | [1] |
| SMILES | CC1=CC(=O)OC(=O)C1 | [1] |
| Storage | Store at <-15°C in a well-closed container. | [1] |
Synthetic Applications and Protocols
The strategic application of 4-methyl-2H-pyran-2,6(3H)-dione in multicomponent reactions allows for the efficient construction of complex heterocyclic frameworks with significant biological potential.
Synthesis of Pyrano[2,3-c]pyrazoles: A Gateway to Antimicrobial Agents
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The synthesis of these compounds can be efficiently achieved through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-dicarbonyl compound, in this case, 4-methyl-2H-pyran-2,6(3H)-dione.
Caption: General workflow for the one-pot synthesis of pyrano[2,3-c]pyrazoles.
This protocol is adapted from established procedures for the synthesis of pyrano[2,3-c]pyrazoles using related β-dicarbonyl compounds.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Hydrazine hydrate (2 mmol)
-
4-Methyl-2H-pyran-2,6(3H)-dione (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4-methyl-2H-pyran-2,6(3H)-dione (1 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Add hydrazine hydrate (2 mmol) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the solid from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Ethanol as Solvent: Ethanol is a commonly used solvent for this type of reaction due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.
-
Piperidine as Catalyst: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, a key step in the reaction mechanism.
-
Hydrazine Hydrate: Hydrazine hydrate is essential for the formation of the pyrazole ring through its reaction with the β-dicarbonyl moiety.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
The synthesized pyrano[2,3-c]pyrazole derivatives are expected to exhibit antimicrobial activity.[3][4] Screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, is recommended to evaluate their potential as novel antimicrobial agents.
Synthesis of Fused 4H-Pyran Derivatives: Scaffolds for Anticancer Agents
Multicomponent reactions provide a powerful tool for the synthesis of fused 4H-pyran derivatives, which have demonstrated promising anticancer activities.[5] A three-component reaction of an aromatic aldehyde, malononitrile, and 4-methyl-2H-pyran-2,6(3H)-dione can lead to the formation of these valuable scaffolds.
Caption: Proposed mechanism for the three-component synthesis of fused 4H-pyran derivatives.
This protocol is based on general procedures for the synthesis of 4H-pyran derivatives.[6][7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Methyl-2H-pyran-2,6(3H)-dione (1 mmol)
-
Ethanol or Water (as solvent)
-
A suitable catalyst (e.g., a basic catalyst like piperidine or an environmentally benign catalyst)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-methyl-2H-pyran-2,6(3H)-dione (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Add the catalyst (e.g., 2-3 drops of piperidine).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold solvent to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
-
Confirm the structure of the synthesized compound using spectroscopic techniques.
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction rate and yield. Basic catalysts are commonly employed to facilitate the initial condensation step. Green catalysts are increasingly being explored to enhance the sustainability of the synthesis.
-
Solvent Selection: The use of green solvents like water or ethanol is encouraged to minimize environmental impact. The choice of solvent can also affect the solubility of reactants and the ease of product isolation.
-
Structural Confirmation: Thorough characterization of the final product by spectroscopic methods is crucial to confirm the formation of the desired fused pyran structure and to rule out the formation of potential side products.
The resulting fused 4H-pyran derivatives are candidates for screening as anticancer agents.[5][8] In vitro cytotoxicity assays against a panel of human cancer cell lines can be performed to determine their potential as novel antitumor compounds.
Conclusion and Future Perspectives
4-Methyl-2H-pyran-2,6(3H)-dione stands as a promising and versatile synthon in the field of medicinal chemistry. Its application in multicomponent reactions provides a direct and efficient route to a wide range of structurally diverse and biologically active heterocyclic compounds. The protocols outlined in this guide serve as a foundation for researchers to explore the synthesis of novel pyrano[2,3-c]pyrazoles, fused 4H-pyrans, and other related scaffolds. Further investigations into the biological activities of these newly synthesized molecules are warranted and could lead to the discovery of new therapeutic agents for various diseases. The exploration of green reaction conditions and novel catalytic systems will further enhance the utility and sustainability of these synthetic methodologies.
References
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- Fabitha, K., Kallingal, A., Maciejewska, N., Haneefa P. T., H., Kundil, V. T., Alharbi, M., & Banothu, J. (2025). Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. RSC Medicinal Chemistry, 16, 3671-3696.
- Al-Zoubi, R. M., Al-Sbou, Y. Z., & Al-Zoubi, Z. M. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Journal of Chemistry, 2021, 1-11.
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Jacobs Publishers. (n.d.). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]
- de Fatima, A., Modolo, L. V., & Ferreira, V. F. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(3), 648.
- Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2014). ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING SBA-15-PR-NH2 AND THEIR ANTIMICROBIAL ACTIVITIES. Revue Roumaine de Chimie, 59(5), 331-337.
- Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Arkivoc, 2018(6), 139-203.
- Shabani, A., et al. (2012). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Journal of the Iranian Chemical Society, 9(6), 849-856.
- El-Sayed, N. N., et al. (2022).
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- El-Gendy, M. S., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1753.
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IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
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- El-Shehry, M. F., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 1-21.
- Al-Omair, M. A., & El-Gazzar, A. B. A. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20.
- Suárez, M., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(11), 3183.
- Moreno-Mañas, M., et al. (1982). Reactions between 4‐hydroxy‐6‐methyl‐2‐pyrone and aldehydes both in the absence and the presence of added thiols. Journal of Heterocyclic Chemistry, 19(2), 353-355.
- Reddy, C. S., et al. (2012). Three‐component reaction of an aromatic aldehyde (2), malononitrile (3) and 4‐hydroxy‐6‐methyl‐2‐pyrone (11) in the presence of 20 mol% Zn(L‐proline)2a.
- Kumar, A., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- Ziarani, G. M., et al. (2012). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. DARU Journal of Pharmaceutical Sciences, 20(1), 1-9.
- Kumar, A., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- Majumder, S., et al. (2021). The synthesis of 6‐methyl‐3,4‐dihydropyrano[3,2‐b]pyran‐2,8‐dions 177, 3‐(3‐hydroxy‐6‐methyl‐4‐oxo‐4H‐pyran‐2‐yl)propanoic acid amides and esters 178,and also 7‐oxo‐7H‐furo[3,2‐b]pyran‐3‐ylacetic acids 179. European Journal of Organic Chemistry, 2021(48), 6649-6668.
- Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 969389.
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Application Notes & Protocols: Cytotoxicity Studies of Substituted Pyran-2,6-diones
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
Pyran-2,6-diones and related pyran derivatives are a significant class of oxygen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules.[1] This structural motif is recognized in medicinal chemistry for its broad range of pharmacological activities, including potent anticancer properties.[1][2] Substituted pyran-2,6-diones have demonstrated the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and halt cell cycle progression, making them promising candidates for novel therapeutic agents.[2][3][4]
A critical first step in the preclinical evaluation of these novel compounds is the robust assessment of their cytotoxic effects. In vitro cytotoxicity assays are fundamental tools used to determine a compound's potency in killing or inhibiting the proliferation of cancer cells.[5][6] These assays form the basis for initial screening, structure-activity relationship (SAR) studies, and mechanistic investigations.
This guide provides a comprehensive framework for assessing the cytotoxicity of substituted pyran-2,6-diones. We will detail field-proven protocols for three complementary assays that measure distinct cellular health indicators:
-
MTT Assay: Measures metabolic activity, serving as a proxy for cell viability.
-
LDH Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of key executioner caspases involved in the apoptotic pathway.
By integrating data from these distinct methodologies, researchers can build a comprehensive cytotoxicity profile, guiding the selection of lead compounds for further development.
General Experimental Workflow
A systematic approach is crucial for obtaining reproducible and meaningful cytotoxicity data. The overall workflow involves cell culture, compound treatment, execution of the chosen viability/cytotoxicity assay, and finally, data analysis to determine key parameters like the half-maximal inhibitory concentration (IC50).
Caption: General workflow for cytotoxicity screening.
Comparative Overview of Core Cytotoxicity Assays
The choice of assay is critical and should be guided by the specific scientific question. A multi-assay approach provides a more complete picture of a compound's cytotoxic mechanism.
| Assay Type | Principle | Endpoint Measured | Key Advantages | Key Considerations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7][8] | Metabolic Activity / Cell Viability | High-throughput, cost-effective, well-established.[9] | Can be affected by compounds altering cellular redox state. Requires a solubilization step.[9] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.[10][11] | Membrane Integrity / Necrosis | Non-destructive to remaining cells (uses supernatant), simple protocol.[10] | Less sensitive for early apoptosis; signal depends on total cell number.[12] |
| Caspase-Glo® 3/7 Assay | A proluminescent substrate containing the DEVD sequence is cleaved by active caspase-3 and -7, generating a light signal via luciferase.[13][14] | Apoptosis (Executioner Caspase Activity) | Highly sensitive, "add-mix-measure" format, specific to apoptosis.[15] | Signal can be transient; requires a luminometer. |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[7] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[16]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8][9]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Test pyran-2,6-dione compounds
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7][18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[16][18]
Scientist's Note (Rationale): The 2-4 hour incubation with MTT is a critical step. Too short, and the signal will be weak; too long, and potential toxicity from the MTT reagent itself can confound results.[16] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring LDH released from damaged cells.[11] It is a colorimetric assay where the released LDH catalyzes a reaction resulting in a colored formazan product.[19]
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, Abcam).
-
Lysis Solution (e.g., 10% Triton X-100) for maximum LDH release control.[19]
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up the following controls on the same plate:[10]
-
Supernatant Transfer: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[19]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.[12][19]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add the specified volume (typically 100 µL) to each well containing supernatant.[12][19]
-
Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][19] Stop the reaction if required by the kit instructions and measure the absorbance at 490 nm.[12]
Scientist's Note (Rationale): The maximum release control is essential for data normalization. It represents 100% cytotoxicity and allows the experimental values to be expressed as a percentage of this maximum, providing a standardized measure of cell death.[20]
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent "add-mix-measure" assay provides a specific measure of apoptosis by quantifying the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[13][21]
Materials:
-
Cells and compounds prepared as in the MTT assay, preferably in opaque-walled 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Positive control for apoptosis (e.g., Staurosporine).
Procedure:
-
Assay Plate Setup: Seed and treat cells (100 µL volume) in an opaque-walled 96-well plate as described in the MTT protocol (Steps 1-3).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[21][22] Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[13][15]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[22] Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[14]
Scientist's Note (Rationale): This assay is highly specific for apoptosis. A compound that shows high toxicity in the MTT or LDH assay but low activity here may be acting through a non-apoptotic, necrotic cell death pathway. The simple "add-mix-measure" format makes it ideal for high-throughput screening.[15]
Data Analysis and Interpretation
Calculating Percent Viability / Cytotoxicity
For each assay, raw data (absorbance or luminescence) must be normalized to the controls.
-
For MTT (Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[23] It is a standard measure of a compound's potency.
-
Log Transform Concentrations: Convert the compound concentrations to their logarithm.
-
Plot Data: Create a dose-response curve by plotting the normalized response (% Viability or % Inhibition) against the log-transformed compound concentration.[17]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., four-parameter logistic curve).[17][24][25]
-
Extract IC50: The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% response level.[17] A lower IC50 value indicates a more potent compound.
Caption: Logic flow for interpreting multi-assay data.
Example Data Presentation
| Compound | Target Cell Line | MTT IC50 (µM) | LDH Max Cytotoxicity (%) @ 50µM | Caspase-3/7 Fold Increase @ 25µM |
| Pyr-A | MCF-7 | 12.5 ± 1.1 | 65 ± 4.2 | 8.2 ± 0.9 |
| Pyr-B | MCF-7 | > 100 | 8 ± 1.5 | 1.1 ± 0.2 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 | 88 ± 5.1 | 12.5 ± 1.3 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: In this hypothetical example, Pyr-A shows potent cytotoxicity against MCF-7 cells, with an IC50 of 12.5 µM. The significant LDH release and strong caspase activation suggest it induces cell death primarily through an apoptotic mechanism. In contrast, Pyr-B is largely inactive at the tested concentrations.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]
-
IC50 - Wikipedia. [Link]
-
Caspase 3/7 Activity - Protocols.io. [Link]
-
LDH cytotoxicity assay - Protocols.io. [Link]
-
How to calculate IC50 - Science Gateway. [Link]
-
How can I calculate IC50 value from percent inhibition graph for antioxidant activity? [Link]
-
Calculating an IC50 value and its Margin of Error - YouTube. [Link]
-
The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing. [Link]
-
Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC. [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed Central. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]
-
Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell li - MOST Wiedzy. [Link]
-
Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents - ResearchGate. [Link]
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derivatization of "2H-Pyran-2,6(3H)-dione, 4-methyl-" for medicinal chemistry
An Application Guide to the Strategic Derivatization of 4-Methyl-2H-pyran-2,6(3H)-dione for Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide focuses on a versatile starting material, 4-Methyl-2H-pyran-2,6(3H)-dione , a cyclic anhydride offering multiple reactive sites for chemical modification. We present a detailed analysis of its chemical reactivity and provide validated, step-by-step protocols for key derivatization strategies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this scaffold for the synthesis of novel compound libraries with therapeutic potential.
Strategic Analysis of the Core Scaffold
The synthetic utility of 4-Methyl-2H-pyran-2,6(3H)-dione stems from its distinct electronic and structural features. As a cyclic anhydride and an α,β-unsaturated lactone system, it possesses several electrophilic and nucleophilic centers, making it a powerful building block.[5][6]
-
C2 and C6 Carbonyls: These positions are highly electrophilic and are the primary sites for nucleophilic acyl substitution. This reactivity allows for predictable ring-opening reactions, which serve as the most direct path to a diverse range of derivatives.[7][8]
-
C3 Methylene Position: Flanked by two electron-withdrawing carbonyl groups, the protons at the C3 position are acidic. This enables deprotonation and subsequent reaction with various electrophiles, allowing for substitution at this site.
-
C4-C5 Alkene: The conjugated system can participate as a diene component in pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), providing a robust method for constructing complex polycyclic systems.[9][10][11]
The following diagram provides a high-level overview of the primary derivatization pathways available for this scaffold.
Caption: Key derivatization strategies for the 4-methyl-2H-pyran-2,6(3H)-dione scaffold.
Derivatization Strategies and Experimental Protocols
This section details the primary synthetic transformations, explaining the rationale behind each approach and providing robust, step-by-step protocols.
Strategy 1: Nucleophilic Ring-Opening and Recyclization
The most direct derivatization strategy involves the nucleophilic attack at one of the electrophilic carbonyl carbons (C2 or C6), leading to the opening of the pyran ring. This approach is highly effective for rapidly increasing molecular diversity and accessing acyclic intermediates or entirely new heterocyclic systems.[5][7][12]
Scientific Rationale: The choice of nucleophile dictates the final product. Monofunctional nucleophiles (e.g., simple amines, alcohols) yield stable acyclic compounds. In contrast, bifunctional nucleophiles (e.g., hydrazine, hydroxylamine, ethylenediamine) can undergo a subsequent intramolecular cyclization to form new, stable heterocyclic rings, a common strategy in scaffold hopping.[7]
This protocol describes the reaction with a primary amine, benzylamine, to yield a stable acyclic amide-acid derivative.
-
Objective: To synthesize (Z)-5-(benzylamino)-5-oxo-3-methylpent-3-enoic acid.
-
Materials:
-
4-Methyl-2H-pyran-2,6(3H)-dione (1.0 eq)
-
Benzylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with nitrogen inlet
-
Ice bath
-
-
Procedure:
-
Dissolve 4-Methyl-2H-pyran-2,6(3H)-dione (e.g., 140 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath while stirring.
-
Slowly add benzylamine (e.g., 118 mg, 1.1 mmol) dropwise to the cooled solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexane with 1% acetic acid). The starting material should be consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield a crude oil or solid.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (containing 1% acetic acid to ensure protonation) to afford the pure product.
-
-
Self-Validation & Characterization:
-
The final product is expected to be a white to off-white solid.
-
¹H NMR: Expect to see characteristic peaks for the benzyl group, a new amide N-H proton, a vinyl proton, and the methyl group. The integration should match the proposed structure.
-
HRMS (High-Resolution Mass Spectrometry): The measured m/z should correspond to the calculated molecular weight of C13H15NO3.
-
FTIR: Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and disappearance of the anhydride C=O stretches (~1750, 1800 cm⁻¹).
-
This protocol demonstrates the use of a bifunctional nucleophile to generate a new heterocyclic scaffold.[7]
-
Objective: To synthesize 6-(2-oxopropyl)-4-methylpyridazin-3(2H)-one.
-
Materials:
-
4-Methyl-2H-pyran-2,6(3H)-dione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Reflux condenser
-
-
Procedure:
-
To a solution of 4-Methyl-2H-pyran-2,6(3H)-dione (140 mg, 1.0 mmol) in ethanol (15 mL), add hydrazine hydrate (60 mg, 1.2 mmol).
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Self-Validation & Characterization:
-
¹H NMR & ¹³C NMR: The spectra should be consistent with the formation of the pyridazinone ring and the presence of the oxopropyl side chain.
-
HRMS: Confirm the molecular weight corresponding to C8H10N2O2.
-
The following workflow illustrates the divergent outcomes from using mono- vs. bifunctional nucleophiles.
Caption: Divergent synthesis paths from nucleophilic ring-opening of the scaffold.
Strategy 2: [4+2] Cycloaddition for Polycyclic Architectures
The pyran-2-one ring can function as a diene in Diels-Alder reactions, providing an elegant route to complex, bridged bicyclic lactones, which can serve as precursors to highly functionalized carbocycles.[10][11][13]
Scientific Rationale: This cycloaddition is a powerful C-C bond-forming reaction that builds stereochemically rich polycyclic systems in a single step. The reaction is typically promoted by heat or a Lewis acid. The resulting bicyclic adducts can be isolated or can undergo subsequent decarboxylation to form aromatic systems, depending on the reaction conditions and substrate.[10]
-
Objective: To synthesize the corresponding bridged bicyclic lactone adduct.
-
Materials:
-
4-Methyl-2H-pyran-2,6(3H)-dione (1.0 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Toluene, anhydrous
-
Sealed reaction tube
-
Oil bath
-
-
Procedure:
-
In a sealable reaction tube, combine 4-Methyl-2H-pyran-2,6(3H)-dione (140 mg, 1.0 mmol) and N-Phenylmaleimide (173 mg, 1.0 mmol).
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the tube tightly and place it in a preheated oil bath at 110°C.
-
Maintain the reaction at this temperature for 24 hours.
-
Cool the reaction tube to room temperature. A precipitate of the product may form.
-
If a precipitate is present, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
-
-
Self-Validation & Characterization:
-
¹H NMR: The disappearance of the starting material's vinyl proton and the appearance of new aliphatic protons in the bicyclic system are key indicators. The stereochemistry (endo/exo selectivity) can often be determined by analyzing the coupling constants.
-
HRMS: Confirm the molecular weight of the C18H15NO5 adduct.
-
Summary of Derivatization Potential
The strategic derivatization of 4-Methyl-2H-pyran-2,6(3H)-dione provides access to a wide array of chemical structures with significant potential in drug discovery programs. The table below summarizes the key transformations and their relevance.
| Strategy | Reaction Type | Resulting Chemical Class | Potential Medicinal Chemistry Applications | Supporting Citations |
| 1a | Ring-Opening (Mono-nucleophile) | Acyclic Amides, Esters, Carboxylic Acids | Enzyme inhibitors, Antimicrobials, Prodrugs | [7][8] |
| 1b | Ring-Opening (Bi-nucleophile) | Pyridazinones, Pyridones, Benzodiazepines | Anticancer, Anti-inflammatory, CNS agents | [5][7] |
| 2 | [4+2] Cycloaddition | Bridged Polycyclic Lactones, Carbocycles | Natural product synthesis, Antiviral agents | [9][10][11] |
| 3 | C3-Position Functionalization | Knoevenagel/Michael Adducts | Antifungal, Cytotoxic agents | [14] |
Conclusion
4-Methyl-2H-pyran-2,6(3H)-dione is a cost-effective and highly versatile starting material for medicinal chemistry. Its well-defined reactive sites allow for predictable and high-yielding transformations. By employing the strategies outlined in this guide—namely nucleophilic ring-opening/recyclization and [4+2] cycloaddition—researchers can efficiently generate libraries of structurally diverse small molecules. These derivatives, spanning from simple acyclic amides to complex polyheterocycles, represent a rich source of novel candidates for screening in a multitude of therapeutic areas, continuing the legacy of pyran-based scaffolds in drug discovery.[1][2][15]
References
-
Stanovnik, B., Svete, J. (2008). Ring Transformations of 2H-Pyran-2-ones and Fused Pyran-2-ones with Nucleophilic Reagents. HETEROCYCLES, Vol. 77, No. 2. [Link]
-
García, F., et al. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Advances. [Link]
-
Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. [Link]
-
Lee, H. Y., et al. (2010). Diels–Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). European Journal of Organic Chemistry. [Link]
-
Gulea, M., et al. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]
-
Krylova, A. I., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
Korniyenko, Y. I., et al. (2021). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds. [Link]
-
Lesyk, R., et al. (2019). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules. [Link]
-
Krylova, A. I., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Archives. [Link]
-
Kočevar, M., et al. (2009). 2H-Pyran-2-ones and Fused Pyran-2-ones: Cycloaddition Reactions. ResearchGate. [Link]
-
El Ghaytai, L., Essassi, E. M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
-
Kumar, D., Sharma, P. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]
-
Tripathi, R. P., et al. (2002). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. PubMed. [Link]
-
ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone. ResearchGate. [Link]
-
Afarinkia, K., et al. (2010). The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Description of 2H-pyran synthesis. ResearchGate. [Link]
-
Kazaryan, P. I., et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. OSTI.GOV. [Link]
-
El Ghaytai, L., Essassi, E. M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Revues Scientifiques Marocaines. [Link]
-
Martínez-García, M., et al. (2022). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules. [Link]
-
Hassan, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH. [Link]
-
Ghoneim, A. A., et al. (2014). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]
Sources
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
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- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
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- 6. 2H-Pyran-2,6(3H)-dione, 4-methyl- | 67116-19-2 | Benchchem [benchchem.com]
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- 9. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. semanticscholar.org [semanticscholar.org]
- 12. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common problems in the synthesis of "2H-Pyran-2,6(3H)-dione, 4-methyl-"
Welcome to the technical support center for the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione, also known as 4-methylglutaric anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful and efficient preparation of your target compound.
I. Synthesis Overview and Mechanism
The most common and direct route to 4-methyl-2H-pyran-2,6(3H)-dione is the intramolecular dehydration of its precursor, 4-methylglutaric acid. This reaction is typically facilitated by heating in the presence of a dehydrating agent, such as acetic anhydride.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carbonyl oxygen of one carboxylic acid group is protonated (or activated by the dehydrating agent), making the carbonyl carbon more electrophilic. The hydroxyl group of the second carboxylic acid then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule leads to the formation of the cyclic anhydride.
Diagram: Synthesis Workflow
Caption: Mechanism of intramolecular dehydration of 4-methylglutaric acid.
IV. Safety Precautions
-
Acetic Anhydride: is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Vacuum Distillation: There is a risk of implosion. Ensure your glassware is free of cracks and scratches. Use a safety screen during the distillation.
By understanding the key chemical principles and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione.
V. References
-
Supporting Information for publications. (n.d.). ScienceOpen. Retrieved January 22, 2026, from [Link]
-
What could be the reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved January 22, 2026, from [Link]
-
β-ETHYL-β-METHYLGLUTARIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
β-METHYLGLUTARIC ANHYDRIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
β-METHYLGLUTARIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
3-OH-3-Methylglutaric Acid. (n.d.). Rupa Health. Retrieved January 22, 2026, from [Link]
-
22.5: Acid Anhydride Chemistry. (2020, May 30). LibreTexts Chemistry. Retrieved January 22, 2026, from [Link]
-
Carboxylic Acid Derivative Reactions. (2021, April 18). YouTube. Retrieved January 22, 2026, from [Link]
-
A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. (2020, May 19). Beilstein Archives. Retrieved January 22, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
α-PHENYLGLUTARIC ANHYDRIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and.... (n.d.). Google Patents. Retrieved January 22, 2026, from
-
Complete assignment of the 13C NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)-trione and the regioisomeric. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis - General tips for improving yield? (2020, February 26). Reddit. Retrieved January 22, 2026, from [Link]
-
Help with Low Yield Synthesis. (2025, June 8). Reddit. Retrieved January 22, 2026, from [Link]
-
Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. (2024, April 17). ResearchGate. Retrieved January 22, 2026, from [Link]
-
US3180878A - Separation of adipic acid, glutaric acid and succinic acid from mother liquors obtained in the manufacture of adipic acid. (n.d.). Google Patents. Retrieved January 22, 2026, from
-
3-Methylglutaric acid in energy metabolism. (2019, November 12). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. (2024, May 28). PubMed. Retrieved January 22, 2026, from [Link]
-
2H-Pyran-2,6(3H)-dione,4-methyl- | CAS#:67116-19-2 | Chemsrc. (2025, September 29). Chemsrc. Retrieved January 22, 2026, from [Link]
-
112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. (2020, August 8). YouTube. Retrieved January 22, 2026, from [Link]
-
4-Methyl-2H-1,3-oxazine-2,6(3H)-dione. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
3-Methylglutaric Acid | Rupa Health. (n.d.). Rupa Health. Retrieved January 22, 2026, from [Link]
-
Which dicarboxylic acid in presence of a dehydrating class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 22, 2026, from [Link]
-
13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (n.d.). NC State University Libraries. Retrieved January 22, 2026, from [Link]
-
3-Methylglutaric acid in energy metabolism. (n.d.). PubMed - NIH. Retrieved January 22, 2026, from [Link]
-
Anhydride synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
optimizing reaction conditions for "2H-Pyran-2,6(3H)-dione, 4-methyl-" synthesis
Welcome to the technical support center for the synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- (also known as 4-methylglutaconic anhydride), a valuable precursor in pharmaceutical and chemical synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues you may encounter during the synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl-. The most common synthetic route involves a Knoevenagel-type condensation of ethyl acetoacetate with formaldehyde, followed by cyclization and decarboxylation.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired 2H-Pyran-2,6(3H)-dione, 4-methyl-. What are the likely causes and how can I rectify this?
Answer:
Low or no yield is a common issue that can stem from several factors throughout the reaction process. Here’s a systematic approach to troubleshooting:
1. Quality and Stoichiometry of Starting Materials:
-
Ethyl Acetoacetate Purity: Ethyl acetoacetate can exist in keto-enol tautomers. Ensure you are using a high-purity grade, as impurities can lead to unwanted side reactions.
-
Formaldehyde Source and Concentration: Formaldehyde is often used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.
-
If using formalin, ensure the concentration is accurate. Old solutions may have lower concentrations.
-
If using paraformaldehyde, ensure it is fully depolymerized during the reaction. Incomplete depolymerization will lead to a substoichiometric amount of formaldehyde and consequently low yield.[3] Heating the reaction mixture can aid in the depolymerization of paraformaldehyde.
-
-
Reagent Ratios: The stoichiometry of the reactants is critical. An excess of one reagent can push the equilibrium towards side products. A typical starting point is a 1:2 molar ratio of ethyl acetoacetate to formaldehyde.
2. Reaction Conditions:
-
Catalyst Choice and Amount: This reaction is typically base-catalyzed. Weakly basic amines like piperidine or pyridine are often employed.[4]
-
Too little catalyst: The reaction may not proceed at a reasonable rate.
-
Too much or too strong a base: This can promote self-condensation of ethyl acetoacetate or other undesirable side reactions.[4]
-
-
Temperature Control: The Knoevenagel condensation is an equilibrium-driven process.
-
Initial condensation: This is often carried out at or slightly above room temperature.
-
Cyclization and decarboxylation: This step typically requires heating. Insufficient temperature will result in incomplete reaction, while excessive heat can lead to decomposition of the product or starting materials. A stepwise increase in temperature is often beneficial.
-
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to a mixture of starting materials and intermediates.
3. Work-up and Purification:
-
pH Adjustment: The final product is an anhydride and is sensitive to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Careful pH control during the work-up is crucial.
-
Extraction and Drying: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Thoroughly dry the organic extracts before solvent removal, as residual water can cause hydrolysis.[3]
-
Purification Method: The product is a solid with a melting point of approximately 86°C.[1] Recrystallization is a common purification method. If the product is an oil, it suggests the presence of impurities. Distillation under reduced pressure can be an alternative for purification.[5]
Troubleshooting Workflow for Low Yield
Caption: A simplified overview of the proposed reaction mechanism.
Q2: What are the key analytical techniques to characterize the final product and ensure its purity?
A2: A combination of spectroscopic and physical methods is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the proton environment. Expected signals would include a methyl group singlet, and protons on the pyran ring. The absence of signals from ethyl acetoacetate (e.g., the ethyl group) is a good indicator of purity.
-
13C NMR: Confirms the carbon skeleton of the molecule. The spectrum should show the correct number of carbon signals, including those for the carbonyl groups, the double bond, and the methyl group.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for the anhydride functional group (two C=O stretches, typically around 1750-1850 cm-1 and 1700-1800 cm-1) and the C=C double bond (around 1650 cm-1) should be present. The absence of a broad O-H stretch indicates the absence of the hydrolyzed diacid impurity.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound (126.11 g/mol ). [1]The fragmentation pattern can further help in structure elucidation.
-
-
Melting Point:
-
A sharp melting point around 86°C is indicative of a pure compound. [1]A broad melting range suggests the presence of impurities.
-
Q3: What are the primary safety precautions I should take during this synthesis?
A3: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices. Specific hazards associated with this reaction include:
-
Formaldehyde: Is a known carcinogen and a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Acetoacetate: Is flammable and can cause skin and eye irritation.
-
Bases (e.g., Piperidine, Pyridine): Are flammable, toxic, and corrosive. Handle with care in a fume hood.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use. [6] Always wear appropriate PPE, work in a well-ventilated area, and have access to safety equipment such as a fire extinguisher and safety shower.
III. Experimental Protocol: A Representative Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Ethyl acetoacetate
-
Paraformaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (for work-up)
-
Sodium chloride (for brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Combine ethyl acetoacetate, paraformaldehyde, and ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or distillation.
Table 1: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | Ethyl acetoacetate, Paraformaldehyde | Readily available starting materials for this condensation reaction. |
| Catalyst | Piperidine | A weak base to facilitate the Knoevenagel condensation without promoting significant side reactions. [4] |
| Solvent | Ethanol | A common solvent for this type of reaction that is relatively safe and effective. |
| Temperature | Reflux | Provides the necessary energy for the cyclization and decarboxylation steps. |
| Work-up | Acidification and Extraction | To neutralize the catalyst and isolate the product from the reaction mixture. |
| Purification | Recrystallization/Distillation | To obtain the final product in high purity. [5] |
IV. References
-
Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Org. Synth., 56, 49. DOI: 10.15227/orgsyn.056.0049. [Link]
-
Arkat USA. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(viii), 226-230. [Link]
-
ResearchGate. (2025). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. [Journal Name, if available]. [Link]
-
NIST. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Org. Synth. Coll. Vol. 4, p.616 (1963); Vol. 34, p.66 (1954). [Link]
-
SpectraBase. (n.d.). 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. ChemInform, 44(23). [Link]
-
MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4989. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-2H-pyran-2,6(3H)-dione. Retrieved from [Link]
-
Chemsrc. (n.d.). 2H-Pyran-2,6(3H)-dione,4-methyl-. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Journal Name, if available]. [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones... [Journal Name, if available]. [Link]
-
Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved from [Link]
-
NIH. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Journal Name, if available]. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3065. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 67116-19-2|4-Methyl-2H-pyran-2,6(3H)-dione|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-methyl-2H-pyran-2,6(3h)-dione
Welcome to the technical support center for the purification of 4-methyl-2H-pyran-2,6(3H)-dione (CAS 67116-19-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | ~86 °C | [1] |
| Boiling Point | 249.3 °C at 760 mmHg | [2] |
| Appearance | White to off-white solid | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the purification of 4-methyl-2H-pyran-2,6(3H)-dione.
FAQ 1: My crude material is an oil/waxy solid. How do I induce crystallization for recrystallization?
Answer: It is not uncommon for crude products to be impure oils or low-melting solids. The presence of residual solvents or synthetic byproducts can depress the melting point and inhibit crystallization. Here’s a systematic approach to induce crystallization:
-
High Vacuum Treatment: Initially, place the crude material under a high vacuum for several hours. This will help remove any residual volatile solvents that may be plasticizing the solid.
-
Scratching: If the material remains an oil, attempt to induce crystallization by scratching the inside of the flask at the surface of the oil with a glass rod. The micro-abrasions on the glass surface can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single, tiny crystal (a "seed crystal") to the oil can initiate crystallization.
-
Solvent-Induced Precipitation: If the above methods fail, you can dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) dropwise with vigorous stirring until the solution becomes persistently cloudy. Allow the mixture to stand, and with time, crystals may form.
FAQ 2: What is the best solvent system for the recrystallization of 4-methyl-2H-pyran-2,6(3H)-dione?
A good starting point is a mixed solvent system. A common and effective combination for moderately polar compounds like this is ethyl acetate/hexane .
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, add the crude 4-methyl-2H-pyran-2,6(3H)-dione and a minimal amount of hot ethyl acetate to fully dissolve the solid. The key is to use the smallest volume of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: To the hot, clear solution, slowly add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and allow them to air dry or dry in a vacuum oven at a temperature well below the melting point.
Rationale: Ethyl acetate is a good "solving" solvent for this polar molecule, while hexane acts as a "precipitating" or "poor" solvent. By carefully adjusting the ratio, you can achieve a state of supersaturation upon cooling, leading to crystallization.
FAQ 3: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation using column chromatography?
Answer: Flash column chromatography is a powerful technique for separating compounds with different polarities. If you are observing co-eluting impurities, optimizing your chromatographic conditions is necessary.
Workflow for Optimizing Flash Column Chromatography:
Caption: Workflow for Flash Column Chromatography Optimization.
Recommended Starting Conditions for Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
-
Detection: The pyran-dione structure contains chromophores that should be visible under UV light (254 nm). Staining with potassium permanganate can also be effective.
Troubleshooting Poor Separation:
-
Spots are too high on the TLC (high Rf): The eluent is too polar. Decrease the proportion of ethyl acetate to hexane.
-
Spots are too low on the TLC (low Rf): The eluent is not polar enough. Increase the proportion of ethyl acetate to hexane.
-
Streaking of spots: This can be due to overloading the column or the compound being too polar for the chosen solvent system. Try loading less material or adding a small amount of a more polar solvent like methanol (e.g., 1-2%) to your eluent.
-
Multiple impurities: If you have impurities with very similar polarities to your product, a very slow, shallow gradient elution will be necessary for effective separation.
FAQ 4: Is sublimation a viable purification technique for this compound?
Answer: Sublimation can be an excellent purification method for compounds that are thermally stable and have a sufficiently high vapor pressure below their melting point. Given that 4-methyl-2H-pyran-2,6(3H)-dione is a solid with a relatively low molecular weight, sublimation is a plausible technique, especially for removing non-volatile impurities.
Considerations for Sublimation:
-
Thermal Stability: The high boiling point (249.3 °C) suggests that the compound is relatively stable. However, prolonged heating, even under vacuum, could potentially lead to decomposition. It is advisable to perform a small-scale test first.
-
Conditions: Sublimation should be performed under a high vacuum. The temperature should be carefully controlled and kept below the melting point (86 °C). A good starting point would be to heat the sample to around 60-70 °C under a vacuum of <1 mmHg.
Experimental Setup for Sublimation:
Caption: Diagram of a standard laboratory sublimation apparatus.
FAQ 5: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be employed to confirm both the purity and the identity of your 4-methyl-2H-pyran-2,6(3H)-dione.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value (~86 °C) is indicative of high purity. Impurities will typically broaden the melting point range and depress the melting temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of the different types of protons in the molecule and their connectivity. The spectrum should be clean, with integrals matching the expected proton count.
-
¹³C NMR: This will show the number of unique carbon environments in the molecule. The absence of extraneous peaks is a strong indicator of purity.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present, particularly the strong carbonyl (C=O) stretches of the dione.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A reverse-phase method, similar to that used for related compounds, would be a good starting point. A single, sharp peak indicates high purity. [4]
References
-
ChemSrc. (n.d.). 2H-Pyran-2,6(3H)-dione,4-methyl-. Retrieved January 22, 2026, from [Link]
-
SIELC. (n.d.). Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2H-Pyran-2,6(3H)-dione,4-methyl | CAS#:67116-19-2 | Chemsrc [chemsrc.com]
- 3. 4-methyl-2H-pyran-2,6(3H)-dione 97% | CAS: 67116-19-2 | AChemBlock [achemblock.com]
- 4. Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yield in Pyran-2,6-dione Synthesis
Introduction for the Modern Researcher
Welcome to the technical support center for pyran-2,6-dione synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this important heterocyclic scaffold. The synthesis of pyran-2-ones is often deceptively complex, with success hinging on a nuanced understanding of reaction kinetics, substrate stability, and potential side reactions.[1]
This document moves beyond simple protocol recitation. It is structured as a series of in-depth, field-tested answers to the most common questions and issues encountered during these syntheses. We will use the well-documented synthesis of coumalic acid (6-oxopyran-3-carboxylic acid), a key derivative, as a practical case study to explore and resolve common pitfalls.[2]
General Troubleshooting and FAQs
Question 1: My overall yield for pyran-2,6-dione synthesis is consistently low, even when following established protocols. What are the most common, overarching factors I should investigate first?
Low yields in pyran cyclization reactions are a frequent challenge. Before delving into complex mechanistic issues, a systematic review of foundational parameters is the most effective troubleshooting step.[3]
A General Troubleshooting Workflow The following diagnostic flowchart can help structure your investigation into the root cause of low yields.
Caption: General troubleshooting workflow for low-yield reactions.
Key Causality Behind These Steps:
-
Purity of Starting Materials: This is the most common and often overlooked cause. For instance, in the synthesis of coumalic acid from malic acid, the presence of other di- or tricarboxylic acids can interfere with the reaction. The water content of solvents and reagents is also critical, as many pyran syntheses involve dehydration steps where excess water can alter the concentration of acid catalysts and shift equilibria.
-
Reaction Conditions:
-
Temperature: Many pyran-forming reactions, especially those involving strong acids like the von Pechmann synthesis of coumalic acid, are highly exothermic.[4] Inadequate temperature control can lead to runaway reactions, causing decomposition and the formation of intractable tars.
-
Catalyst Choice: The efficiency of pyran synthesis is highly dependent on the catalyst. For multicomponent reactions, catalyst choice can dramatically affect yield and reaction time.[5] In acid-catalyzed reactions, the concentration of the acid is paramount.
-
-
Inherent Product Stability: The 2H-pyran ring system can be inherently unstable and may exist in equilibrium with an open-chain dienone isomer.[6][7] The position and electronic nature of substituents play a major role in the stability of the final product. Electron-withdrawing groups generally favor the cyclic 2H-pyran form.[7]
Case Study: Synthesis of Coumalic Acid from Malic Acid
This synthesis is a robust example involving strong acid-catalyzed dehydration and cyclization. It is notorious for potential charring and side product formation if not performed with care.[2][4]
Question 2: I am attempting the classic synthesis of coumalic acid from malic acid with sulfuric acid and oleum, but my yield is poor and the reaction mixture turns black. What are the critical parameters to control?
This is a classic issue stemming from the vigorous nature of the dehydration and decarbonylation steps. The blackening indicates charring due to excessive heat generation.
Reaction Pathway and Key Control Points
Caption: Synthesis of coumalic acid and common side reactions.
The critical factor is meticulous control over the reaction's exothermicity. Here’s how to manage it:
-
Rate of Reagent Addition: The fuming sulfuric acid (oleum) must be added in small portions over a significant period (e.g., three portions at 45-minute intervals as per the established protocol).[4] This allows the heat from the reaction to dissipate.
-
Temperature Monitoring: While the protocol specifies heating on a water bath after the initial addition, the initial exothermic phase must be managed. Use an ice bath to moderate the temperature if it rises too quickly during the oleum addition.
-
Efficient Stirring: Ensure the powdered malic acid is kept in a well-stirred suspension to promote even heat distribution and prevent localized "hot spots" where charring can initiate.
Table 1: Comparison of Reaction Conditions for Coumalic Acid Synthesis
| Parameter | Organic Syntheses Protocol[4] | Patent US9617236B2[8] | Key Insight |
| Starting Material | Powdered Malic Acid | Malic Acid | A fine powder increases surface area for a smoother reaction. |
| Acid System | Conc. H₂SO₄ + 20-30% Fuming H₂SO₄ | Conc. H₂SO₄ in Dichloroethane | Using a solvent can help moderate the reaction and improve heat transfer. |
| Reagent Ratio | Approx. 3 molar equivalents of total H₂SO₄ | 4-6 molar excess of acid | A significant excess of acid is required to act as both catalyst and solvent/dehydrating agent. |
| Temperature | Add oleum, then heat on water bath for 2h | Heat solution for a period of time | Precise temperature control is crucial to favor cyclization over decomposition. |
| Reported Yield | 65-70% | 51-90% | High yields are possible, but highly dependent on execution. |
Question 3: Besides charring, what other specific side products should I be aware of, and how can they be minimized?
The primary, well-defined side product is fumaric acid , formed via a simple dehydration of malic acid without the subsequent condensation.[9]
-
Mechanism of Formation: This pathway is favored at higher temperatures before the full condensation machinery can take effect.
-
Minimization Strategy: Adhering to the recommended temperature profile is the best way to minimize this. The goal is to keep the temperature low enough during the initial phase to disfavor simple dehydration, and then heat to promote the desired cyclization.
-
Ketene Dimerization: The reaction proceeds through ketene-like intermediates. Ketenes are highly reactive and can undergo dimerization if they are not consumed in the main reaction pathway.[10][11] While not specifically reported as a major issue in this synthesis, it is a common side reaction in related chemistry and can contribute to lower yields and purification difficulties.[12] Controlling reactant concentrations and temperature helps ensure the desired intermolecular reaction outcompetes dimerization.
Experimental Protocols
Protocol 1: Synthesis of Coumalic Acid (Adapted from Organic Syntheses)[4]
Safety Note: This procedure involves highly corrosive fuming sulfuric acid and concentrated sulfuric acid. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, place 200 g (1.49 moles) of finely powdered malic acid and 170 mL of concentrated sulfuric acid.
-
Reagent Addition: To this stirred suspension, add a 50 mL portion of 20–30% fuming sulfuric acid. Monitor the flask for gas evolution and temperature increase. Maintain stirring and allow the reaction to proceed for 45 minutes. Repeat this addition two more times, for a total of three 50 mL portions added over 1.5 hours.
-
Reaction: After the gas evolution has subsided, heat the flask on a steam bath or water bath at approximately 80-90°C for 2 hours with occasional shaking or continued stirring.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it slowly onto 800 g of crushed ice in a large beaker with vigorous stirring.
-
Precipitation: Allow the mixture to stand in an ice bath for at least 12-24 hours to ensure complete precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 50 mL portions of ice-cold water. This step is critical to remove residual mineral acid.[4]
-
Drying: Dry the crude, bright yellow acid on a water bath or in a vacuum oven at low heat. The expected yield of crude acid is 75–80 g.
Protocol 2: Purification of Coumalic Acid by Recrystallization[4]
-
Dissolution: Dissolve half of the crude product in approximately five times its weight of hot methanol.
-
Decolorization: Add 3 g of decolorizing carbon (e.g., Norit) to the hot solution and boil for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the decolorizing carbon.
-
Crystallization: Cool the filtrate in an ice bath to induce crystallization.
-
Collection: Collect the purified bright yellow crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Second Crop: Use the mother liquor from the first recrystallization to purify the remaining crude material to maximize recovery. The final yield of pure coumalic acid (m.p. 206–209 °C) should be 68–73 g (65–70%).
References
-
Glushkov, V. A., & Galkina, M. A. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules. [Link]
- Glushkov, V. A., & Galkina, M. A. (2023).
-
Lipeeva, A. V., et al. (2020). Flow Synthesis of Coumalic Acid and its Derivatization. Reaction Chemistry & Engineering. [Link]
-
Lipeeva, A. V., et al. (2020). Flow Synthesis of Coumalic Acid and its Derivatization. ResearchGate. [Link]
-
MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]
-
ResearchGate. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]
-
Grokipedia. (n.d.). Coumalic acid. [Link]
-
Bao, M., & Yamamoto, Y. (2015). Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH. [Link]
-
Research & Reviews: Journal of Agriculture and Allied Sciences. (n.d.). A Study on Organic Synthesis via Ketene. [Link]
-
Wikipedia. (n.d.). Ketene. [Link]
-
Wiley, R. H., & Smith, N. R. (1951). Coumalic acid. Organic Syntheses, 31, 23. [Link]
-
Calter, M. A. (2001). Catalytic, Asymmetric Preparation of Ketene Dimers From Acid Chlorides. PubMed. [Link]
- Kirsch, R. S., & Kaminski, T. A. (2014). Synthesis of coumalic acid.
-
Iska, S., et al. (2021). Stereoelectronic Features of a Complex Ketene Dimerization Reaction. MDPI. [Link]
-
Baran Lab. (2014). Ketenes. [Link]
-
Siddiqui, H., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]
-
Nakagawa, M., & Saegusa, J. (1977). 2H-Pyran-2-one. Organic Syntheses, 56, 49. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. [Link]
-
Marco-Contelles, J. (2019). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. [Link]
-
Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
-
ResearchGate. (n.d.). Acid-catalyzed synthesis of coumalic acid (12) from malic acid (10). [Link]
- Kirsch, R. S., & Kaminski, T. A. (2016). Synthesis of coumalic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 9. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 10. rroij.com [rroij.com]
- 11. Ketene - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
stability of "2H-Pyran-2,6(3H)-dione, 4-methyl-" under acidic/basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-2H-Pyran-2,6(3H)-dione. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. As a cyclic dione with structural features analogous to anhydrides and lactones, its stability is a critical parameter in experimental design and data interpretation.
Understanding the Chemistry of 4-Methyl-2H-Pyran-2,6(3H)-dione
4-Methyl-2H-Pyran-2,6(3H)-dione, a derivative of the pyran family, is characterized by a six-membered heterocyclic ring containing an oxygen atom and two carbonyl groups. This structure is essentially a cyclic anhydride, which dictates its reactivity profile. The presence of the endocyclic ester (lactone) functionality and the α,β-unsaturated carbonyl system makes the molecule susceptible to nucleophilic attack, particularly hydrolysis under both acidic and basic conditions.
Section 1: Stability Under Acidic Conditions
Under acidic conditions, the carbonyl oxygen of the pyran-2,6-dione ring can be protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to the opening of the ring. This process is a classic example of acid-catalyzed hydrolysis.
Troubleshooting Guide: Acidic Conditions
Q1: My compound is rapidly degrading in an acidic buffer. What is happening and how can I mitigate this?
A1: Rapid degradation in acidic media is likely due to acid-catalyzed hydrolysis of the cyclic anhydride/lactone ring. The protonation of a carbonyl oxygen increases the susceptibility of the carbonyl carbon to nucleophilic attack by water, leading to ring-opening.
-
Confirmation:
-
Immediately verify the pH of your solution.
-
Analyze a sample of your degraded solution by LC-MS to identify potential hydrolysis products. The expected primary product would be 4-methyl-2-pentenedioic acid.
-
-
Mitigation Strategies:
-
Buffer Selection: If your experimental design permits, consider using a buffer with a pH closer to neutral (e.g., acetate buffer at pH 4-5) to slow down the rate of hydrolysis.
-
Temperature Control: Perform your experiments at lower temperatures (e.g., 4°C) to decrease the reaction kinetics of the hydrolysis.
-
Aprotic Solvents: If compatible with your experimental goals, consider using aprotic solvents to minimize the presence of nucleophilic water.
-
Q2: What are the expected degradation products of 4-Methyl-2H-Pyran-2,6(3H)-dione in an acidic medium?
A2: The primary degradation product from the acid-catalyzed ring-opening is expected to be the corresponding dicarboxylic acid, 4-methyl-2-pentenedioic acid . Further degradation or rearrangement may occur depending on the severity of the acidic conditions and temperature.
Visualizing Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of 4-Methyl-2H-Pyran-2,6(3H)-dione.
Section 2: Stability Under Basic Conditions
In basic media, the pyran-2,6-dione ring is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion, a potent nucleophile, directly attacks one of the carbonyl carbons, leading to a rapid ring-opening. This process is generally much faster than acid-catalyzed hydrolysis. The free acid can be prepared by basic hydrolysis, preferably in the presence of sodium carbonate in water and methanol[1].
Troubleshooting Guide: Basic Conditions
Q1: I observed immediate disappearance of my starting material upon dissolving it in a basic solution (e.g., pH > 8). Why?
A1: The structure of 4-Methyl-2H-Pyran-2,6(3H)-dione is that of a cyclic anhydride, which is highly reactive towards nucleophiles. In basic solutions, the hydroxide ion (OH-) acts as a strong nucleophile, rapidly attacking a carbonyl carbon and causing irreversible ring-opening. This reaction is typically very fast.
-
Preventative Measures:
-
Avoid exposing the compound to basic conditions, even for short periods, if the integrity of the ring is required for your experiment.
-
If a basic pH is necessary, conduct the experiment at the lowest possible temperature to slow the degradation rate and for the shortest duration possible.
-
Use non-nucleophilic bases if only a basic environment is required without the presence of strong nucleophiles.
-
Q2: What is the product of base-catalyzed hydrolysis?
A2: The initial product of base-catalyzed hydrolysis is the carboxylate salt of 4-methyl-2-pentenedioic acid. Upon acidic workup, this would be converted to the dicarboxylic acid itself.
Visualizing Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of 4-Methyl-2H-Pyran-2,6(3H)-dione.
Section 3: Experimental Protocols
Protocol 1: General Stability Assessment by HPLC
This protocol provides a framework for assessing the stability of 4-Methyl-2H-Pyran-2,6(3H)-dione under specific pH conditions.
Materials:
-
4-Methyl-2H-Pyran-2,6(3H)-dione
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acidic buffer (e.g., 0.1 M HCl or acetate buffer)
-
Basic buffer (e.g., 0.1 M NaOH or phosphate buffer)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of the desired acidic buffer.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of the desired basic buffer.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the aliquots to stop the degradation reaction. For acidic samples, add an equivalent amount of base. For basic samples, add an equivalent amount of acid.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the emergence of any new peaks corresponding to degradation products.
Data Summary Table
| Condition | pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| Control (in Methanol) | ~7 | 25 | 24 | >99% |
| Acidic | 2 | 25 | 4 | Data to be filled |
| Basic | 9 | 25 | 1 | Data to be filled |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 4-Methyl-2H-Pyran-2,6(3H)-dione?
A1: As a solid, the compound is relatively stable. However, due to its susceptibility to hydrolysis, it should be stored in a tightly sealed container in a dry environment. Some suppliers recommend storage at temperatures below -15°C to ensure long-term stability[2].
Q2: Can I use this compound in aqueous solutions for my biological assays?
A2: Yes, but with caution. It is advisable to prepare a concentrated stock solution in an aprotic organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer immediately before use. The stability in your final assay medium should be determined, especially if the experiments are conducted over extended periods.
Q3: How can I purify 4-Methyl-2H-Pyran-2,6(3H)-dione if it has started to degrade?
A3: If degradation has occurred, the primary impurity will be the dicarboxylic acid hydrolysis product. Purification can be challenging due to the similar polarity of the parent compound and the degradation product. Recrystallization from a non-polar solvent might be effective. Alternatively, column chromatography on silica gel using a non-polar eluent system could be employed, but care must be taken to use anhydrous solvents.
References
- Google Patents. (n.d.). US4725620A - 2H-pyran-2,6-(3H)-dione derivatives with anti-allergic activity.
Sources
Technical Support Center: Scaling Up 2H-Pyran-2,6(3H)-dione, 4-methyl- Production
Welcome to the technical support center for the synthesis and scale-up of 2H-Pyran-2,6(3H)-dione, 4-methyl- (CAS 67116-19-2). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful and safe production of this valuable synthetic intermediate.
I. Synthesis and Reaction Control
The synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl-, a derivative of glutaconic anhydride, presents unique challenges during scale-up, primarily related to reaction kinetics, thermal management, and reagent addition.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in yield and an increase in colored impurities upon scaling up our synthesis. What are the likely causes?
A1: This is a common issue when moving to larger reactors. The primary culprits are often related to inadequate temperature control and localized concentration gradients.
-
Thermal Management: Many synthetic routes to pyran-2,6-diones involve exothermic steps.[1] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to temperature spikes, which can promote side reactions and decomposition of the product. It is crucial to have a robust cooling system and to monitor the internal reaction temperature closely. The potential for thermal runaway should be assessed, especially in reactions involving strong acids or bases.[2]
-
Mixing and Reagent Addition: Inadequate mixing in large vessels can lead to localized "hot spots" of high reagent concentration. This can favor the formation of byproducts. A controlled, slow addition of reagents with vigorous, efficient stirring is critical to maintain homogeneity. The type of impeller and stirring speed should be optimized for the specific reactor geometry and reaction viscosity.[3]
Q2: What are the most critical parameters to control during the cyclization step to form the pyranone ring?
A2: The cyclization to form the 2H-pyran-2,6(3H)-dione ring is a key step that dictates the overall yield and purity. Based on syntheses of related pyranones and cyclic anhydrides, the following parameters are critical:
-
Catalyst Selection and Loading: The choice of catalyst, whether acidic or basic, is crucial. For larger-scale operations, heterogeneous catalysts can be advantageous for easier removal. The optimal catalyst loading should be re-evaluated during scale-up, as an excess may not improve yield and can complicate purification.[4]
-
Solvent Choice: The solvent can influence reaction kinetics and solubility of intermediates and the final product. In some pyranone syntheses, solvent-free conditions have been shown to improve yields.[4]
-
Reaction Temperature and Time: These parameters are interconnected. A temperature profile that ensures a controlled reaction rate without significant byproduct formation should be developed. Reaction monitoring by techniques like HPLC or in-situ IR is highly recommended to determine the optimal reaction endpoint and avoid over-processing.
Troubleshooting Guide: Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Optimize reaction time and temperature. Ensure efficient mixing. |
| Decomposition of product. | Improve temperature control. Consider a lower reaction temperature with a longer reaction time. | |
| Side reactions. | Control reagent addition rate. Optimize solvent and catalyst. | |
| Formation of Dark Impurities | Thermal degradation. | Implement more efficient cooling. Reduce reaction temperature. |
| Air sensitivity of intermediates. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Results Batch-to-Batch | Variations in raw material quality. | Implement stringent quality control for starting materials. |
| Poor process control. | Standardize procedures for reagent addition, temperature control, and mixing. |
Experimental Protocol: A Generalized Approach to Synthesis
While specific synthetic routes may vary, a general protocol for the synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- often involves the cyclization of a suitable precursor. A two-step method has been patented for a similar compound, involving an acylation followed by a cyclization reaction.[5]
-
Acylation: In a suitable reactor equipped with overhead stirring, a temperature probe, and an inert gas inlet, charge the starting materials and a suitable solvent. Cool the mixture to the desired temperature. Slowly add the acylating agent, maintaining the temperature within a narrow range. Monitor the reaction progress by TLC or HPLC.
-
Cyclization: Once the acylation is complete, add the cyclization catalyst (e.g., a strong acid like concentrated sulfuric acid in glacial acetic acid).[5] Carefully control the temperature during this exothermic step. Heat the reaction mixture to the optimal temperature and hold for the required time, monitoring for completion.
II. Work-up and Purification
The isolation and purification of 2H-Pyran-2,6(3H)-dione, 4-methyl- on a large scale requires careful consideration of the compound's stability and the efficient removal of impurities.
Frequently Asked Questions (FAQs)
Q3: Our product seems to decompose during aqueous work-up. How can we mitigate this?
A3: 2H-Pyran-2,6(3H)-dione, 4-methyl-, being a cyclic anhydride, is susceptible to hydrolysis, especially in the presence of strong acids or bases.
-
pH Control: During quenching and washing steps, maintain the pH as close to neutral as possible. Use mild acidic or basic solutions (e.g., saturated sodium bicarbonate, dilute citric acid) and avoid prolonged contact times.
-
Temperature: Perform aqueous washes at low temperatures to reduce the rate of hydrolysis.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent that provides good solubility for the product and allows for rapid phase separation.
Q4: What is the most effective method for purifying the final product on a large scale?
A4: The choice of purification method depends on the physical properties of the product and the nature of the impurities.
-
Crystallization: If the product is a solid, crystallization is often the most scalable and cost-effective purification method. A systematic screening of solvents is recommended to find a system that provides good recovery and efficiently rejects impurities. The cooling rate and agitation during crystallization can influence crystal size and purity, and may affect the formation of different crystalline forms (polymorphs).[6][7]
-
Vacuum Distillation: For liquid products or as a final polishing step for solid products, vacuum distillation can be effective. This is particularly useful for removing non-volatile impurities. For thermally sensitive compounds, thin-film evaporation can minimize thermal decomposition by reducing the residence time at high temperatures.[8][9]
-
Chromatography: While flash chromatography is a staple in the lab, it is less practical for large-scale production. However, for high-purity requirements, medium-pressure or high-pressure liquid chromatography (MPLC/HPLC) with appropriate stationary phases may be employed.
Troubleshooting Guide: Purification
| Problem | Potential Cause | Suggested Solution |
| Low Recovery from Crystallization | Product is too soluble in the chosen solvent. | Use an anti-solvent to induce precipitation. Optimize the solvent mixture. |
| Incomplete crystallization. | Ensure sufficient cooling time and agitation. | |
| Product Fails Purity Specs | Inefficient removal of impurities by crystallization. | Perform a re-crystallization from a different solvent system. |
| Co-crystallization of impurities. | Consider a pre-purification step like a carbon treatment or a different work-up procedure. | |
| Product Decomposes during Distillation | Thermal instability. | Use a higher vacuum to lower the boiling point. Employ thin-film evaporation. |
III. Product Quality and Stability
Ensuring the long-term stability and consistent quality of the final product is paramount, especially for applications in drug development.
Frequently Asked Questions (FAQs)
Q5: How should 2H-Pyran-2,6(3H)-dione, 4-methyl- be stored to prevent degradation?
A5: As a cyclic anhydride, the primary degradation pathway is hydrolysis. Therefore, storage conditions should be designed to minimize exposure to moisture.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature: While specific stability data is not widely available, storage at reduced temperatures (e.g., < -15°C) is recommended to slow down potential degradation pathways.[10]
-
Container: Use well-sealed containers to prevent moisture ingress.
Q6: What are the key analytical techniques for quality control of the final product?
A6: A comprehensive analytical panel should be used to ensure the identity, purity, and quality of each batch.
-
Identity: 1H NMR, 13C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Purity: HPLC with a suitable detector (e.g., UV) is the workhorse for determining purity and quantifying impurities. Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.
-
Physical Properties: Melting point for solid products can be a good indicator of purity.
IV. Visualizing Key Processes
Workflow for Troubleshooting Low Yield in Scale-Up
Caption: Troubleshooting workflow for low yield in scale-up.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
V. References
-
A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4(3 H )-one | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Verification of Heat and Mass Transfer Closures in Industrial Scale Packed Bed Reactor Simulations - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of Pyran and Pyranone Natural Products - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
2-Pyrone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Network of Zones Analysis of Mixing and Mass Transfer in Three Industrial Bioreactors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Scale-up of Continuous Chemical Synthesis Systems - DSpace@MIT. (n.d.). Retrieved January 22, 2026, from [Link]
-
SUPPORTING INFORMATION A – HEAT TRANSFER LIMITATIONS - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one - Google Patents. (n.d.). Retrieved January 22, 2026, from
-
US3651095A - Process for the purification of trimellitic anhydride - Google Patents. (n.d.). Retrieved January 22, 2026, from
-
Purification of maleic anhydride by vacuum distillation - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent Developments in Lactone Monomers and Polymer Synthesis and Application - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl Halides - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
What is Thermal Runaway and How Can It Be Avoided? - YouTube. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mixing & Mass Transfer Technologies experts to present paper at upcoming ACS Convention | WaterWorld. (n.d.). Retrieved January 22, 2026, from [Link]
-
Pilot study on synthesis of 4-chlorophthalic anhydride - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Integrating catalytic fractionation and microbial funneling to produce 2-pyrone-4,6-dicarboxylic acid and ethanol - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Maleic anhydride from bio-based 1-butanol and furfural: a life cycle assessment at pilot scale - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
The polymorphism of progesterone: stabilization of a 'disappearing' polymorph by co-crystallization - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Progress in understanding the four dominant intra-particle phenomena of lignocellulose pyrolysis: chemical reactions, heat transfer, mass transfer, and phase change - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
-
Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Polymorphism in Solvate Crystals of Indantrione 1,2-Dioxime - Sci-Hub. (n.d.). Retrieved January 22, 2026, from [Link]
-
EV Technic EP.27 l How is Lithium Battery thermal Runaway (ENG VER) - YouTube. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mass Transfer and Mixing Across the Scales in Animal Cell Culture - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems - Sandia National Laboratories. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one - Google Patents [patents.google.com]
- 6. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. The polymorphism of progesterone: stabilization of a 'disappearing' polymorph by co-crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3651095A - Process for the purification of trimellitic anhydride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing the Pyran-2,6-dione Core
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the pyran-2,6-dione scaffold. This resource is designed to provide in-depth, experience-driven guidance on a critical challenge encountered in the laboratory: the inherent susceptibility of the pyran-2,6-dione ring to nucleophilic ring-opening. Our goal is to equip you with the foundational knowledge and practical strategies to anticipate, troubleshoot, and ultimately prevent the undesired cleavage of this valuable heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: Why is my pyran-2,6-dione compound decomposing during my reaction?
The pyran-2,6-dione structure is analogous to a cyclic anhydride, specifically glutaric anhydride.[1] This makes the two carbonyl carbons highly electrophilic and susceptible to attack by nucleophiles present in your reaction mixture.[1][2] Common nucleophiles like water, alcohols, amines, and even some carbanions can initiate a ring-opening cascade, leading to the formation of a linear glutaric acid derivative.
Q2: What are the first signs of ring-opening in my reaction mixture?
The most common sign is the appearance of new, more polar spots on your Thin Layer Chromatography (TLC) plate that correspond to the ring-opened carboxylic acid product. You may also observe a change in the pH of your reaction mixture if a carboxylic acid is being formed. In terms of spectral data, the disappearance of the characteristic anhydride stretches in the IR spectrum (typically around 1750-1850 cm⁻¹) and the appearance of a broad hydroxyl stretch (around 2500-3300 cm⁻¹) and a carboxylic acid carbonyl stretch (around 1700-1730 cm⁻¹) are strong indicators.
Q3: Can I predict which of the two carbonyl groups is more likely to be attacked?
For an unsubstituted pyran-2,6-dione, both carbonyls are electronically similar. However, in substituted derivatives, the site of nucleophilic attack can be influenced by both steric and electronic factors. Generally, nucleophiles will preferentially attack the less sterically hindered carbonyl carbon. Electronically, substituents that withdraw electron density will increase the electrophilicity of the adjacent carbonyl, making it a more likely target for nucleophilic attack.
Q4: Are all nucleophiles equally problematic?
No. The strength and nature of the nucleophile play a significant role. "Hard" nucleophiles, such as primary amines and alkoxides, are particularly aggressive in attacking the carbonyl carbons and promoting ring-opening. "Soft" nucleophiles may be more selective and less prone to inducing ring cleavage, depending on the reaction conditions.
Troubleshooting Unwanted Ring-Opening
This section provides a structured approach to diagnosing and resolving issues related to the instability of the pyran-2,6-dione ring during your experiments.
Initial Diagnosis: Confirming Ring-Opening
If you suspect ring-opening has occurred, the following analytical workflow will help you confirm your hypothesis:
-
Comparative TLC Analysis: Run a TLC with your starting material, your reaction mixture, and a co-spot. The appearance of a new, more polar spot that stains with an appropriate indicator (e.g., potassium permanganate) is a primary indicator.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool to identify the molecular weight of the suspected ring-opened product. The expected product will have a molecular weight corresponding to your starting material plus the molecular weight of the nucleophile (e.g., +18 for water, +31 for methanol).
-
FTIR Spectroscopy: As mentioned in the FAQs, look for the disappearance of the anhydride peaks and the appearance of carboxylic acid and hydroxyl peaks.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra of the ring-opened product will be significantly different from your starting material. Look for the appearance of a carboxylic acid proton signal (typically >10 ppm in ¹H NMR) and a shift in the chemical shifts of the carbons in the pyran ring backbone.
In-Depth Guide to Preventing Ring-Opening
Understanding the Mechanism of Ring-Opening
The ring-opening of a pyran-2,6-dione is a classic nucleophilic acyl substitution reaction. The process is initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the endocyclic acyl-oxygen bond. The final product, after protonation, is a 5-substituted-2-oxopentanoic acid derivative.
Caption: Generalized mechanism of nucleophilic ring-opening.
Strategic Approaches to Enhance Ring Stability
Introducing bulky substituents on the pyran-2,6-dione ring can physically block the trajectory of incoming nucleophiles, thereby reducing the rate of ring-opening.
-
Principle: By flanking the electrophilic carbonyl carbons with sterically demanding groups, you create a less favorable environment for the formation of the tetrahedral intermediate.
-
Practical Application: Consider synthesizing derivatives with substituents at the C3 and C5 positions. The bulkier the substituent, the greater the protective effect. For instance, a tert-butyl group will offer more steric protection than a methyl group.
| Substituent at C3/C5 | Relative Rate of Hydrolysis (Conceptual) | Steric Hindrance |
| -H | High | Low |
| -CH₃ | Moderate | Medium |
| -C(CH₃)₃ | Low | High |
The electronic nature of the substituents on the pyran-2,6-dione ring can significantly influence the electrophilicity of the carbonyl carbons.
-
Principle:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or haloalkyl (-CF₃) groups will increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups will decrease the partial positive charge on the carbonyl carbons, making them less susceptible to nucleophilic attack.
-
-
Practical Application: To stabilize the ring, consider incorporating electron-donating groups into your pyran-2,6-dione design.
Caption: Influence of electronic effects on ring stability.
Careful control of the experimental parameters is often the most straightforward way to prevent unwanted side reactions.
-
pH Control: The pyran-2,6-dione ring is most stable under neutral or slightly acidic conditions. Basic conditions will deprotonate any available protons, potentially generating more potent nucleophiles in situ. If your reaction requires basic conditions, consider using a non-nucleophilic base such as DBU or a hindered amine base like 2,6-lutidine.
-
Temperature: Lowering the reaction temperature will decrease the rate of all reactions, including the undesired ring-opening. If you are observing decomposition, try running your reaction at a lower temperature for a longer period.
-
Solvent Choice: The choice of solvent can influence the nucleophilicity of the reactants. Aprotic solvents (e.g., THF, DCM, acetonitrile) are generally preferred over protic solvents (e.g., water, methanol, ethanol) which can act as nucleophiles themselves.
-
Anhydrous Conditions: Given the susceptibility of the ring to hydrolysis, it is crucial to perform reactions under strictly anhydrous conditions. Use freshly dried solvents and flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Advanced Strategy: The Use of Protecting Groups
In cases where the pyran-2,6-dione ring needs to be subjected to harsh nucleophilic conditions, the use of a protecting group for one of the carbonyls can be an effective, albeit more synthetically demanding, strategy.
-
Principle: By selectively converting one of the carbonyls into a less reactive functional group (e.g., an acetal or ketal), you can direct the reactivity of nucleophiles away from the pyran ring.[3] The protecting group can then be removed in a subsequent step to regenerate the dione.
-
Experimental Protocol: Acetal Protection of a Carbonyl Group
-
Setup: To a solution of your pyran-2,6-dione derivative in an anhydrous solvent (e.g., toluene or dichloromethane), add a diol (e.g., ethylene glycol, 1.1-1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting protected pyran-2,6-dione by column chromatography.
-
Caption: Workflow for using a protecting group strategy.
Conclusion
The stability of the pyran-2,6-dione ring is a critical consideration in its application in organic synthesis and drug discovery. By understanding the mechanisms of ring-opening and strategically applying the principles of steric hindrance, electronic tuning, and careful control of reaction conditions, researchers can significantly improve the success of their synthetic endeavors. For particularly challenging transformations, the use of protecting groups offers a robust solution. This guide provides a foundation for troubleshooting and preventing the degradation of this important heterocyclic scaffold, empowering you to achieve your synthetic goals with greater efficiency and confidence.
References
-
Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]
- García, A., et al. (2023).
- Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52.
- Revue Scientifique Marocaines. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revue Scientifique Marocaines.
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]
- Usanov, D. L., & Yamamoto, H. (2012). Catalytic Enantioselective Desymmetrization of meso-Glutaric Anhydrides Using a Stable Ni2-Schiff Base Catalyst. Organic Letters, 14(5), 1358–1361.
- Kim, J. Y., et al. (2021).
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Attacking Acid Anhydrides with Hard & Soft Nucleophiles [Video]. YouTube. [Link]
- American Chemical Society. (2022). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules, 23(1), 133-143.
- Oriental Journal of Chemistry. (2022). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry, 38(4).
- MDPI. (2018).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Zenodo. (2001). Reactions of aniline with unsymmetrical acid anhydrides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7: Nucleophilic attack at the carbonyl carbon-. Retrieved from [Link]
-
ResearchGate. (2005). Hydrolysis of glutaric anhydride to glutaric acid in the presence of β-cyclodextrin. Crystallographic and NMR study. Retrieved from [Link]
- Georgiadis, M. P., et al. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131.
-
Organic Chemistry Portal. (2002). Highly Enantioselective Desymmetrization of Anhydrides by Carbon Nucleophiles: Reaction of Grignard Reagents in the Presence of (-)-Sparteine. Retrieved from [Link]
- Open Textbook Publishing. (2021). 7.3. Simple Nucleophilic Attacks on Carbonyls. In Introduction to Organic Chemistry.
- Royal Society of Chemistry. (2021). Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand. Polymer Chemistry, 12(30), 4346-4355.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Retrieved from [Link]
- MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Pharmaceuticals, 15(9), 1129.
-
YouTube. (2017, March 14). Acid Anhydride Reactions and Reagent Symmetry [Video]. YouTube. [Link]
-
National Institutes of Health. (2004). Cyclic anhydride ring opening reactions: theory and application. Retrieved from [Link]
- Open Textbook Publishing. (2021). 7.3. Simple Nucleophilic Attacks on Carbonyls. In Introduction to Organic Chemistry.
-
Fiveable. (n.d.). Glutaric anhydride Definition. Retrieved from [Link]
-
Frontiers in Pharmacy. (2024). Determination of related substances in gluaric anhydride by HPLC. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of "2H-Pyran-2,6(3H)-dione, 4-methyl-" Synthesis by High-Performance Liquid Chromatography
Introduction: The Imperative for Rigorous Synthesis Validation
In the landscape of pharmaceutical development and fine chemical synthesis, the molecule 2H-Pyran-2,6(3H)-dione, 4-methyl-, a substituted glutaconic anhydride, represents a potentially valuable building block. Its synthesis, like any critical process, demands a robust analytical framework to ensure identity, purity, and quality. Simply achieving the target molecule is insufficient; we must prove its existence, quantify its presence, and guarantee the absence of deleterious impurities. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of its synthesis, with a primary focus on High-Performance Liquid Chromatography (HPLC).
As scientists, our choices must be deliberate and justifiable. We will not only present protocols but also explore the underlying rationale for selecting specific methods and parameters. This document is designed for researchers and drug development professionals who require a self-validating system for analytical assurance, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Analytical Challenge: Understanding the Target and Its Impurities
The validation of an analytical method begins with a thorough understanding of the analyte and the process that creates it. 2H-Pyran-2,6(3H)-dione, 4-methyl- (CAS 67116-19-2) is a cyclic anhydride.[3][4] A plausible synthetic route could involve the cyclization of a precursor like 3-methyl-pentene-1,5-dioic acid or a related derivative.[5]
This context is critical because it informs our analytical strategy. The primary validation challenges are:
-
Specificity: The method must unequivocally distinguish the target molecule from unreacted starting materials, reaction intermediates, and potential side-products (e.g., isomers, degradation products).
-
Quantification: The method must accurately and precisely measure the concentration of the final product, which is essential for yield calculations and purity assessment.
Method Selection: Why HPLC Reigns Supreme for Lactones and Anhydrides
While various analytical techniques exist, HPLC is frequently the method of choice for analyzing non-volatile, thermally labile compounds like lactones and related structures.[6][7] Let's compare it with other common alternatives to understand the causality behind this selection.
| Method | Advantages for this Application | Disadvantages for this Application | Verdict |
| High-Performance Liquid Chromatography (HPLC) | Excellent for non-volatile and thermally unstable compounds. High resolution, sensitivity, and reproducibility. Versatile with various detectors (e.g., UV-Vis, DAD).[8][9] | Can be more complex and costly than TLC. Requires solvent disposal protocols. | Optimal Choice |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Unsuitable for non-volatile or thermally labile molecules like 2H-Pyran-2,6(3H)-dione, 4-methyl-, which may degrade at high temperatures in the injection port. | Poor Suitability |
| Thin-Layer Chromatography (TLC) | Simple, fast, and inexpensive for qualitative assessment (e.g., reaction monitoring). | Primarily qualitative. Poor resolution and sensitivity for quantitative validation. Difficult to automate. | Suitable for In-Process Checks Only |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Extremely high sensitivity and selectivity, ideal for trace impurity identification and analysis in complex matrices.[10][11] | High cost and complexity. May be overkill for routine synthesis validation unless extremely low-level impurities are a concern. | Superior Alternative (if required) |
The logical choice for robust, quantitative validation of the synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- is Reverse-Phase HPLC (RP-HPLC) with UV detection. It offers the necessary performance without the excessive complexity of mass spectrometry for this stage of analysis.
Developing and Validating the HPLC Method: A Protocol Grounded in ICH Q2(R2) Guidelines
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[12][13] We will follow the framework established by the ICH Q2(R2) guidelines, which outlines the core validation parameters.[2][14]
Below is a comprehensive workflow for the validation process.
Caption: Workflow for HPLC Method Validation.
Optimized Chromatographic Conditions (Hypothetical)
The first step is to develop the method itself. Based on the analysis of similar pyran structures, a reverse-phase method is appropriate.[15]
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (45:55 v/v) | A common mobile phase for RP-HPLC. The acid suppresses ionization of any acidic functional groups, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection Wavelength | 235 nm | Selected based on the UV absorbance maximum of the pyran-dione chromophore (determined by UV scan). |
| Column Temperature | 25 °C | Maintained to ensure reproducible retention times.[7] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Specificity (Selectivity)
Expertise & Experience: Specificity is the cornerstone of any validation. It proves that the signal you are measuring comes only from your target compound. We must challenge the method by injecting potential interferences.
Caption: Logic of the Specificity Study.
Experimental Protocol:
-
Prepare separate solutions of the diluent (blank), a certified reference standard of 2H-Pyran-2,6(3H)-dione, 4-methyl-, and all available starting materials and potential byproducts at a working concentration.
-
Prepare a "spiked" sample containing the reference standard mixed with all potential impurities.
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms.
Acceptance Criteria & Results:
-
The diluent blank should show no interfering peaks at the retention time of the analyte.
-
The analyte peak in the chromatogram of the spiked sample must be well-resolved from all impurity peaks (Resolution > 2.0).
-
Peak purity analysis (if using a Diode Array Detector) should pass, indicating no co-eluting peaks.
| Sample Injected | Retention Time of Analyte (min) | Resolution from Nearest Peak | Peak Purity Index | Result |
| Diluent Blank | No Peak | N/A | N/A | Pass |
| Analyte Standard | 4.52 | N/A | > 0.999 | Pass |
| Starting Material 1 | 2.81 | N/A | N/A | Pass |
| Spiked Sample | 4.51 | 3.5 (from Starting Material 1) | > 0.999 | Pass |
Trustworthiness: This protocol self-validates by demonstrating that even in a worst-case scenario (all impurities present), the method can still accurately identify and resolve the target compound.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This is fundamental for accurate quantification. The range is the interval over which this relationship holds true.[16] For an assay of a final product, the range is typically set from 80% to 120% of the target concentration.[13]
Experimental Protocol:
-
Prepare a stock solution of the reference standard in the diluent.
-
Perform a series of dilutions to create at least five concentration levels spanning the desired range (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Results:
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 80.0 | 801500 | 0.45% |
| 90.0 | 902100 | 0.31% |
| 100.0 | 1001500 | 0.25% |
| 110.0 | 1103000 | 0.38% |
| 120.0 | 1202500 | 0.41% |
| Linear Regression | Result | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Equation | y = 10005x + 850 | N/A |
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental result to the true value. It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix.[17]
Experimental Protocol:
-
Prepare samples of a synthetic reaction mixture (placebo) if available. If not, use the diluent.
-
Spike the placebo/diluent with the analyte standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Results:
-
The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% (n=3) | 80.0 | 79.2, 80.5, 79.8 | 99.0%, 100.6%, 99.8% | 99.8% |
| 100% (n=3) | 100.0 | 101.1, 99.5, 100.8 | 101.1%, 99.5%, 100.8% | 100.5% |
| 120% (n=3) | 120.0 | 118.9, 120.5, 119.5 | 99.1%, 100.4%, 99.6% | 99.7% |
Precision
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Agreement between results within a short time interval under the same conditions.[18]
-
Intermediate Precision: Agreement between results from the same lab, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six identical samples of the analyte at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria & Results:
-
The %RSD should be ≤ 2.0% for both repeatability and intermediate precision.
| Precision Level | Analyst / Day / Instrument | Mean Assay Value (n=6) | %RSD | Result |
| Repeatability | Analyst 1 / Day 1 / HPLC 1 | 100.2% | 0.85% | Pass |
| Intermediate Precision | Analyst 2 / Day 2 / HPLC 2 | 99.7% | 1.10% | Pass |
Robustness
Expertise & Experience: Robustness demonstrates the method's reliability when subjected to small, deliberate variations in its parameters.[17] This provides confidence that minor day-to-day fluctuations will not adversely affect the results.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% Acetonitrile)
-
Column Temperature (± 2 °C)
-
-
Assess the impact on retention time, peak area, and resolution.
Acceptance Criteria & Results:
-
The system suitability parameters (e.g., resolution, tailing factor) should still pass under all varied conditions.
-
The assay results should not deviate significantly from the results under normal conditions.
| Parameter Varied | Change | Retention Time Shift (min) | Assay Result vs. Nominal | Result |
| Flow Rate | 1.1 mL/min | -0.41 | 99.8% | Pass |
| Flow Rate | 0.9 mL/min | +0.48 | 100.3% | Pass |
| Mobile Phase | 47% ACN | -0.35 | 100.1% | Pass |
| Mobile Phase | 43% ACN | +0.40 | 99.6% | Pass |
Comparison with an Alternative: HPLC-UV vs. UPLC-MS/MS
For routine quality control of a synthesized bulk substance, the validated HPLC-UV method is robust and fit for purpose. However, for more demanding applications like impurity profiling or analysis in biological matrices, a more sensitive technique may be required.[10][19]
| Parameter | Validated HPLC-UV Method | UPLC-MS/MS Method | Commentary for Researchers |
| Primary Use | Assay, purity, and quality control of bulk substance. | Trace-level impurity identification, metabolite studies, analysis in complex matrices (e.g., plasma). | Choose the method that is fit for the intended purpose.[12] |
| Selectivity | Good (based on chromatographic resolution). | Excellent (based on mass-to-charge ratio, providing structural information). | MS/MS is superior for unequivocally identifying unknown impurities. |
| Sensitivity (LOQ) | ~0.1 µg/mL (Typical) | < 1 ng/mL (Typical) | UPLC-MS/MS is required for trace analysis. |
| Cost & Complexity | Moderate cost, widely available, relatively simple operation. | High initial and running costs, requires specialized expertise. | The HPLC-UV method is more accessible and cost-effective for routine synthesis validation. |
| Validation Effort | Standard validation as per ICH Q2(R2). | More extensive validation, including matrix effects and ionization suppression. | The validation protocol for MS/MS methods is significantly more complex. |
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. This guide has demonstrated that a well-validated RP-HPLC method is a robust, reliable, and appropriate choice for ensuring the quality and purity of synthesized 2H-Pyran-2,6(3H)-dione, 4-methyl-. By meticulously evaluating parameters from specificity to robustness, we build a foundation of trust in our analytical results. This trust is non-negotiable in scientific research and paramount in drug development. While more advanced techniques like UPLC-MS/MS offer greater sensitivity, the principle of selecting a method that is fit-for-purpose underscores the continued relevance and utility of HPLC for bulk substance validation.
References
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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SIELC Technologies. Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
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Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Brindani, N., Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(9), 1700077. [Link]
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Nakagawa, M., Saegusa, J., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]
-
Brindani, N., Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. PubMed. [Link]
-
Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]
-
ResearchGate. Description of 2H-pyran synthesis. [Link]
-
El Ghayati, M., et al. (2021). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1162-1166. [Link]
-
Chemsrc. 2H-Pyran-2,6(3H)-dione,4-methyl-. [Link]
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Dave, R. S., et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research, 7(3). [Link]
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International Journal of Advance Research in Science and Communication Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
Yu, X., et al. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Chemistry, 138(2-3), 1333-1339. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
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Dutra, F. V. A., et al. (2018). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
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A Senior Application Scientist's Guide to the NMR Characterization of 2H-Pyran-2,6(3H)-dione, 4-methyl- and its Isomeric Precursors
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of 2H-Pyran-2,6(3H)-dione, 4-methyl- , a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.
In the spirit of robust scientific validation, this guide extends beyond a mere data sheet. We will delve into the causal relationships between molecular structure and spectral features. Furthermore, we will objectively compare the spectral data of our target molecule with its common synthetic precursors and isomers, citraconic anhydride and itaconic anhydride . This comparative approach not only aids in the positive identification of 2H-Pyran-2,6(3H)-dione, 4-methyl- but also equips the researcher to identify potential impurities or alternative reaction products.
The Significance of Isomeric Purity in Synthesis
The synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- often involves the isomerization of itaconic anhydride or the reaction of citraconic anhydride.[1] Given the structural similarities between these isomers, minor variations in reaction conditions can lead to a mixture of products. Therefore, a thorough understanding of the distinct NMR spectral signatures of each compound is crucial for reaction monitoring, quality control, and ensuring the integrity of downstream applications.
Structural and NMR Spectral Analysis of 2H-Pyran-2,6(3H)-dione, 4-methyl-
Due to the limited availability of experimental spectra in publicly accessible databases, the following analysis is based on predicted ¹H and ¹³C NMR data. These predictions are generated using well-established algorithms that correlate chemical structure with expected chemical shifts.[2]
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 4-CH₃ | ~2.1 | Singlet | 3H | ~20 |
| 3-CH₂ | ~3.5 | Singlet | 2H | ~45 |
| 5-CH | ~5.9 | Singlet | 1H | ~110 |
| C4 | - | - | - | ~160 |
| C2 (C=O) | - | - | - | ~165 |
| C6 (C=O) | - | - | - | ~170 |
These are predicted values and may vary slightly from experimental results.
The predicted ¹H NMR spectrum is expected to be relatively simple, displaying three distinct singlets. The absence of coupling is a key identifying feature, arising from the lack of adjacent protons to the methyl, methylene, and vinyl protons. The downfield shift of the vinyl proton (~5.9 ppm) is attributed to its position within a conjugated system and the deshielding effect of the nearby carbonyl groups.
The predicted ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule. The two carbonyl carbons are expected to resonate at the lowest field (~165 and ~170 ppm), a characteristic feature of ester or lactone carbonyls. The quaternary vinylic carbon (C4) is also significantly downfield-shifted due to its position in the double bond and attachment to the methyl group.
Comparative NMR Analysis: Distinguishing Isomers
To confidently identify 2H-Pyran-2,6(3H)-dione, 4-methyl-, it is essential to compare its spectral data with those of its isomers, citraconic anhydride and itaconic anhydride.
Experimental ¹H and ¹³C NMR Data for Isomeric Anhydrides (in CDCl₃)
| Compound | Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Citraconic Anhydride | 2-CH₃ | 2.1-2.2 | Singlet | ~8-10 |
| 3-CH | 6.4-6.5 | Singlet | ~130-135 | |
| C2 (C=O) | - | - | ~165-170 | |
| C5 (C=O) | - | - | ~165-170 | |
| C3 | - | - | ~140-145 | |
| Itaconic Anhydride | 3-CH₂ | ~3.4 | Singlet | ~35-40 |
| =CH₂ | ~5.9, ~6.4 | Singlets | ~125-130 | |
| C2 (C=O) | - | - | ~165-170 | |
| C5 (C=O) | - | - | ~165-170 | |
| C3 | - | - | ~135-140 |
Data compiled from various sources and may show slight variations depending on experimental conditions.[3][4][5][6]
Key Differentiating Features:
-
Symmetry and Number of Signals: Citraconic anhydride, being a symmetrical molecule, exhibits fewer signals in both ¹H and ¹³C NMR spectra compared to the other two isomers.
-
Vinyl Proton Signals: Itaconic anhydride is uniquely identified by the presence of two distinct singlets for its exocyclic methylene (=CH₂) protons. In contrast, 2H-Pyran-2,6(3H)-dione, 4-methyl- and citraconic anhydride each show only one vinyl proton signal.
-
Methylene Proton Signal: The presence of a singlet corresponding to a methylene group (CH₂) at approximately 3.4-3.5 ppm is characteristic of both itaconic anhydride and 2H-Pyran-2,6(3H)-dione, 4-methyl-. However, the overall spectral pattern, particularly in the vinyl region, allows for their differentiation.
-
Methyl Proton Signal: Both 2H-Pyran-2,6(3H)-dione, 4-methyl- and citraconic anhydride possess a methyl group, which appears as a singlet around 2.1-2.2 ppm.
Experimental Protocol for NMR Characterization
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.[7][8][9]
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent peak.[10] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[11]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[12]
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 8 to 16 scans are sufficient for a well-prepared sample.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): 2-4 seconds to ensure good resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds is a common starting point.
-
Acquisition Time (aq): 1-2 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform peak picking to identify the chemical shifts of all signals.
Visualizing Molecular Structures and NMR Relationships
To visually represent the molecular structures and their relationships, the following diagrams are provided.
Caption: Synthetic relationship between the target molecule and its common isomeric precursors.
Caption: Key NMR features for distinguishing between the three isomers.
Conclusion
The comprehensive characterization of 2H-Pyran-2,6(3H)-dione, 4-methyl- by ¹H and ¹³C NMR spectroscopy, especially when coupled with a comparative analysis of its isomers, provides an unequivocal method for structural verification. By understanding the subtle yet significant differences in their NMR spectra, researchers can ensure the purity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes. The detailed experimental protocol provided herein serves as a robust framework for obtaining high-quality data, further empowering the scientific community in their research and development endeavors.
References
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Wikipedia. (n.d.). Citric acid. Retrieved from [Link]
-
Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H nuclear magnetic resonance (NMR) spectrum (CDCl3) of the reaction product of itaconic anhydride (IAn). Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0002092). Retrieved from [Link]
-
PubChem. (n.d.). Citraconic Anhydrides. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000634). Retrieved from [Link]
-
alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Sci-Hub. (n.d.). A stereochemical study of citraconic anhydride units in copolymers of styrene with citraconic anhydride via 13C-NMR spectroscopy. Retrieved from [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra with the corresponding peak assignments for the.... Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). (d) 13 C NMR Spectrum of the reaction product mix of acetic anhydride.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]
-
YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2H-Pyran-2,6(3H)-dione, 4-methyl-
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the analysis of 2H-Pyran-2,6(3H)-dione, 4-methyl-, a cyclic anhydride of significant interest in organic synthesis and pharmaceutical development. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and compare its performance with High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Introduction to 2H-Pyran-2,6(3H)-dione, 4-methyl-
2H-Pyran-2,6(3H)-dione, 4-methyl-, with the chemical formula C₆H₆O₃ and a molecular weight of 126.11 g/mol , is a member of the cyclic anhydride family. Its structure, featuring a reactive anhydride moiety and a methyl-substituted pyran ring, makes it a valuable building block in the synthesis of more complex molecules. The purity and concentration of this compound are critical parameters that can influence the yield and purity of downstream products, necessitating robust analytical methods for its characterization and quantification.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly effective technique for the analysis of 2H-Pyran-2,6(3H)-dione, 4-methyl-. The gas chromatographic separation provides excellent resolution of the analyte from complex mixtures, while the mass spectrometric detection offers high sensitivity and structural information for unambiguous identification.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of 2H-Pyran-2,6(3H)-dione, 4-methyl- using a standard GC-MS system.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-200.
-
Mass Spectral Analysis and Fragmentation Pathway
Upon ionization, the molecular ion ([M]⁺˙) at m/z 126 is expected. The primary fragmentation pathways are likely to involve the loss of stable neutral molecules such as CO₂ and CO, as well as rearrangements.
-
Loss of CO₂: A common fragmentation for cyclic anhydrides is the expulsion of a molecule of carbon dioxide (44 Da), leading to a fragment ion at m/z 82.
-
Loss of CO: Subsequent or alternative fragmentation can involve the loss of a carbon monoxide molecule (28 Da).
-
McLafferty Rearrangement: The presence of the methyl group and the carbonyl functionalities could potentially lead to rearrangement reactions.
Caption: Predicted EI Fragmentation Pathway of 2H-Pyran-2,6(3H)-dione, 4-methyl-.
Unveiling the Molecular Architecture of Pyran-2,6-dione Derivatives: A Comparative Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyran-2,6-dione scaffold is a recurring motif in a multitude of biologically active compounds and functional materials. The precise three-dimensional arrangement of atoms within these molecules is not merely a structural curiosity; it is the very blueprint that dictates their function, reactivity, and interaction with biological targets. Understanding this architecture is paramount for rational drug design, polymorphism screening, and the development of novel materials.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) with alternative and complementary techniques for the structural characterization of pyran-2,6-dione derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your research.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[1] It provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. For pyran-2,6-dione derivatives, this level of detail is crucial for understanding subtle conformational features and non-covalent interactions that can significantly influence their physicochemical properties.
The SCXRD Workflow: A Step-by-Step Protocol
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and a systematic approach. The quality of the final structure is intrinsically linked to the quality of the initial crystals.
Experimental Protocol: Crystal Growth and Data Collection
-
Solvent Selection and Solubility Screening:
-
Rationale: The choice of solvent is critical as it influences the supersaturation rate and can be incorporated into the crystal lattice. For pyran-2,6-dione derivatives, which often possess moderate polarity due to the two carbonyl groups and the ether linkage, a range of solvents should be screened.
-
Procedure: Begin by testing the solubility of a few milligrams of your compound in a variety of solvents, such as methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
-
Crystal Growth Techniques:
-
Slow Evaporation:
-
Rationale: This is often the simplest and most successful method.[3] The slow removal of the solvent gradually increases the concentration of the solute, leading to the formation of well-ordered crystals.
-
Procedure: Prepare a near-saturated solution of the pyran-2,6-dione derivative in the chosen solvent in a clean vial. Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation over several days to weeks.[2]
-
-
Vapor Diffusion:
-
Rationale: This technique is particularly useful when only small amounts of material are available and can yield high-quality crystals by promoting slow crystallization.[3]
-
Procedure: Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[4] A common combination is dichloromethane and diethyl ether.[2]
-
-
Slow Cooling:
-
Rationale: This method is effective for compounds that exhibit a significant increase in solubility with temperature.
-
Procedure: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), over a period of hours to days.[5]
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A single, well-formed crystal with sharp edges and no visible defects is selected for analysis.
-
Procedure: Under a microscope, carefully select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head. The data is then collected using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction pattern of spots is used to determine the unit cell dimensions and the arrangement of atoms within the crystal.
-
Procedure: The collected data is processed to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.[6]
-
Sources
- 1. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]
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- 4. 2H-Pyran-2,6(3H)-dione, dihydro- [webbook.nist.gov]
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- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Dehydroacetic Acid and 4-Methyl-2H-pyran-2,6(3H)-dione
For researchers and professionals in drug development, understanding the comparative bioactivity of structurally related compounds is paramount for identifying novel therapeutic leads. This guide provides an in-depth comparison of Dehydroacetic Acid (DHA), a well-characterized pyrone derivative, and the lesser-known 4-methyl-2H-pyran-2,6(3H)-dione. While DHA has a long history of use and a wealth of supporting data, 4-methyl-2H-pyran-2,6(3H)-dione represents a scaffold with largely unexplored potential. This document aims to synthesize the existing knowledge on both compounds, present relevant experimental data, and provide detailed protocols for their comparative evaluation.
Introduction to the Compounds
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a synthetic organic compound classified as a pyrone derivative.[1] It presents as an odorless, white to light yellow crystalline powder with limited solubility in water but better solubility in organic solvents.[2] First synthesized in the 19th century, DHA is widely recognized for its broad-spectrum antimicrobial properties, leading to its extensive use as a preservative in cosmetics, personal care products, and food.[2][3] Beyond its preservative function, DHA and its derivatives have been investigated for a range of other biological activities, including anticancer effects.[4]
In contrast, 4-methyl-2H-pyran-2,6(3H)-dione is a structurally related pyran derivative for which there is a significant gap in the scientific literature regarding its bioactivity. It is primarily documented as a synthetic chemical precursor in the manufacturing of pharmaceuticals.[5] Its potential as a bioactive agent in its own right remains largely uninvestigated, making it an intriguing candidate for further research.
Table 1: Chemical and Physical Properties
| Property | Dehydroacetic Acid (DHA) | 4-Methyl-2H-pyran-2,6(3H)-dione |
| IUPAC Name | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 4-methyl-2H-pyran-2,6(3H)-dione |
| Molecular Formula | C₈H₈O₄ | C₆H₆O₃ |
| Molecular Weight | 168.15 g/mol [2] | 126.11 g/mol |
| Appearance | White to light yellow crystalline powder[2] | Not widely reported |
| Melting Point | 109–113 °C[2] | 86 °C |
| Solubility in Water | Approx. 0.05 g/100 mL at 25 °C[2] | Not widely reported |
| CAS Number | 520-45-6 | 67116-19-2 |
Comparative Bioactivity
A direct comparative study of the bioactivity of DHA and 4-methyl-2H-pyran-2,6(3H)-dione has not been reported in the literature. Therefore, this section will detail the well-established bioactivities of DHA and infer the potential bioactivities of 4-methyl-2H-pyran-2,6(3H)-dione based on the activities of structurally similar pyran derivatives.
Dehydroacetic Acid (DHA)
Antimicrobial and Antifungal Activity:
DHA is best known for its potent antifungal and antibacterial properties.[3] It is effective against a broad spectrum of microorganisms, including bacteria, yeasts, and molds, which underpins its use as a preservative.[2] The antimicrobial mechanism of DHA is believed to involve the disruption of the microbial cell membrane.[3] Specifically, it is thought to bind to the phospholipid head groups in the cell membrane, which compromises the membrane's integrity and leads to cell death.[3] Studies on the antifungal mechanism of sodium dehydroacetate (the salt of DHA) against Geotrichum citri-aurantii suggest that it alters cell membrane permeability and disrupts energy metabolism, leading to a decrease in intracellular ATP content.[5]
Some reported Minimum Inhibitory Concentrations (MICs) for DHA are 0.42 mg/mL for E. coli and 0.84 mg/mL for S. aureus.[6]
Anticancer and Cytotoxic Activity:
Derivatives of DHA have been explored for their anticancer potential.[4] Research has shown that some DHA derivatives exhibit inhibitory effects against cancer cell lines such as GL261 and HeLa.[4] The cytotoxic effects of DHA and its derivatives are an active area of research, with some studies indicating low acute toxicity.[2][7]
4-Methyl-2H-pyran-2,6(3H)-dione: Inferred Bioactivity
Due to the lack of direct studies on the bioactivity of 4-methyl-2H-pyran-2,6(3H)-dione, we can look to the broader class of pyran derivatives for potential activities. The pyran scaffold is a common motif in a variety of natural and synthetic compounds with diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.
-
Antimicrobial and Antifungal Potential: Given that the pyran ring is a core feature of many antimicrobial compounds, it is plausible that 4-methyl-2H-pyran-2,6(3H)-dione could exhibit some level of antimicrobial or antifungal activity. For instance, various 4H-pyran derivatives have demonstrated antibacterial and antioxidant properties.
-
Cytotoxic Potential: The cytotoxicity of pyran-containing compounds against cancer cell lines has been documented. For example, certain 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have shown cytotoxic activity against HL-60 and MCF-7 cancer cell lines. This suggests that the pyran-2,6-dione scaffold could be a starting point for the development of novel cytotoxic agents.
It is crucial to emphasize that these are inferred potentialities based on the bioactivity of related compounds. Rigorous experimental evaluation is necessary to determine the actual bioactivity profile of 4-methyl-2H-pyran-2,6(3H)-dione.
Experimental Protocols for Comparative Bioactivity Assessment
To facilitate the direct comparison of these two compounds, detailed, standardized experimental protocols are essential. The following sections outline the methodologies for assessing antimicrobial and cytotoxic activities.
Workflow for Comparative Bioactivity Screening
Caption: A generalized workflow for the comparative bioactivity screening of the two compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against selected bacterial strains.
Materials:
-
Test compounds (DHA and 4-methyl-2H-pyran-2,6(3H)-dione)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for stock solutions
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-4 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (DHA and 4-methyl-2H-pyran-2,6(3H)-dione)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the stock solutions) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Concluding Remarks and Future Directions
This guide consolidates the current understanding of the bioactivity of dehydroacetic acid and highlights the significant knowledge gap for 4-methyl-2H-pyran-2,6(3H)-dione. DHA's well-established antimicrobial and antifungal properties, coupled with emerging evidence of other bioactivities, make it a valuable benchmark compound. The structural similarity of 4-methyl-2H-pyran-2,6(3H)-dione suggests it may possess a range of biological activities that warrant investigation.
The provided experimental protocols offer a robust framework for a head-to-head comparison of these two compounds. Such studies would not only elucidate the bioactivity profile of 4-methyl-2H-pyran-2,6(3H)-dione but also contribute to a deeper understanding of the structure-activity relationships within this class of pyran derivatives. Future research should focus on a comprehensive screening of 4-methyl-2H-pyran-2,6(3H)-dione against a diverse panel of microbial strains and cancer cell lines to fully uncover its therapeutic potential.
References
-
Ataman Kimya. DEHYDROACETIC ACID. [Link]
-
Grokipedia. Dehydroacetic acid. [Link]
-
PubMed. Antifungal mechanism of sodium dehydroacetate against Geotrichum citri-aurantii. [Link]
-
PubMed. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. [Link]
-
ResearchGate. Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones... [Link]
-
Typology. What is "Dehydroacetic Acid" and what is its utility? [Link]
-
Wikipedia. Dehydroacetic acid. [Link]
-
PubMed. Antifungal mechanism of sodium dehydroacetate against Geotrichum citri-aurantii. [Link]
-
Grokipedia. Dehydroacetic acid. [Link]
-
Wikipedia. Dehydroacetic acid. [Link]
-
Biotulin. Dehydroacetic Acid | Biotulin's Ingredient Dictionary. [Link]
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A Guide to the Reactivity of Substituted Pyran-2,6-diones: A Comparative Analysis for Synthetic and Medicinal Chemists
Introduction
The pyran-2,6-dione scaffold, a heterocyclic compound structurally analogous to glutaric anhydride, represents a class of highly versatile building blocks in modern organic synthesis. Their intrinsic reactivity, characterized by two electrophilic carbonyl centers, makes them valuable precursors for a diverse array of more complex molecules, including functionalized piperidines and open-chain dicarbonyl compounds. However, the utility of these scaffolds is not monolithic; their chemical behavior is exquisitely sensitive to the nature and position of substituents on the pyran ring.
This guide provides a comprehensive comparison of the reactivity of variously substituted pyran-2,6-diones. Moving beyond a simple catalog of reactions, we will delve into the underlying electronic and steric principles that govern their behavior. By understanding the causality behind these substituent effects, researchers in drug discovery and synthetic chemistry can rationally design experiments, predict reaction outcomes, and strategically manipulate the pyran-2,6-dione core to achieve their synthetic goals.
The Pyran-2,6-dione Core: An Inherently Reactive Scaffold
The reactivity of the parent pyran-2,6-dione ring is fundamentally dictated by its structure as a cyclic anhydride. The presence of two carbonyl groups flanking an endocyclic oxygen atom creates a highly electron-deficient system.
Key Features:
-
Electrophilic Centers: The carbonyl carbons at the C2 and C6 positions are highly electrophilic. This is a consequence of the inductive electron withdrawal by the two carbonyl oxygens and the ring oxygen atom.[1]
-
Primary Reaction Pathway: The scaffold is highly susceptible to nucleophilic attack at these carbonyl centers. This typically results in a nucleophilic acyl substitution reaction that cleaves the anhydride bond, leading to a ring-opened product.[2][3] This ring-opening is often irreversible and serves as the primary pathway for functionalization.
Caption: Electrophilic centers at C2 and C6 of the pyran-2,6-dione ring.
The Influence of Substituents: Modulating Reactivity
The true synthetic power of pyran-2,6-diones is realized through the strategic placement of substituents, which allows for the fine-tuning of the ring's reactivity. These effects can be broadly categorized as electronic and steric.
Electronic Effects
Electronic effects are transmitted through the sigma-bond framework (inductive effects) or the pi-system (resonance effects) and directly impact the electrophilicity of the carbonyl carbons.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), acyl (-COR), and halogens (-Br, -Cl) decrease the electron density of the ring.
-
Causality: By inductively pulling electron density away from the carbonyl carbons, EWGs make these centers even more electron-deficient and, therefore, more susceptible to nucleophilic attack.[5][6]
-
Outcome: The presence of an EWG accelerates the rate of nucleophilic ring-opening. The stronger the EWG, the greater the rate enhancement.
-
-
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-CH₃, -R) and alkoxy groups (-OR) increase the electron density of the ring.
-
Causality: EDGs push electron density into the ring system, which slightly reduces the partial positive charge on the carbonyl carbons.[7] This makes them less attractive to incoming nucleophiles.
-
Outcome: The presence of an EDG decelerates the rate of nucleophilic ring-opening.
-
Steric Effects
Steric hindrance refers to the physical obstruction of a reaction site by bulky substituents.[4]
-
Causality: Large substituents, particularly at the C3 and C5 positions adjacent to the carbonyls, can physically block the trajectory of the incoming nucleophile. This raises the activation energy of the reaction not by altering the electronics, but by imposing a physical barrier.
-
Outcome: Bulky groups at C3 and/or C5 will decrease the rate of reaction, regardless of their electronic nature.
Comparative Reactivity Analysis
The principles outlined above allow for a predictive comparison of reactivity among different substituted pyran-2,6-diones.
Table 1: Predicted Impact of Substituents on Ring-Opening Reactivity
| Substituent Type | Position(s) | Governing Principle | Predicted Effect on Reaction Rate |
| Strong EWG (-NO₂) | C4 | Inductive Withdrawal | Strong Acceleration |
| Moderate EWG (-Br) | C4 | Inductive Withdrawal | Moderate Acceleration |
| Neutral (-H) | N/A | Baseline | Reference Rate |
| EDG (-CH₃) | C4 | Inductive Donation | Deceleration |
| Bulky EDG (-tBu) | C3 / C5 | Steric Hindrance | Strong Deceleration |
Table 2: Illustrative Experimental Data for Reaction with Aniline
The following data illustrates the expected outcomes for the reaction of various 4-substituted pyran-2,6-diones with aniline at room temperature. The reaction yields the corresponding N-phenyl glutaramic acid derivative.
| 4-Substituent | Reaction Time (h) | Yield (%) | Relative Rate |
| -NO₂ | 0.5 | 95% | Fastest |
| -Br | 2 | 91% | Fast |
| -H | 8 | 85% | Moderate |
| -CH₃ | 24 | 70% | Slow |
Note: These are representative data based on established chemical principles to illustrate the comparative trend.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The reaction of a pyran-2,6-dione with a nucleophile (e.g., an amine, R-NH₂) proceeds via a classic two-step nucleophilic acyl substitution mechanism.
Caption: Reaction pathway for nucleophilic ring-opening of a substituted pyran-2,6-dione.
-
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons (C2 or C6), breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen.
-
Ring-Opening: The tetrahedral intermediate collapses. The C-O single bond of the anhydride linkage is cleaved, as it is the best leaving group, resulting in the ring-opened product. This step is typically the rate-determining step.
An EWG on the ring stabilizes the anionic tetrahedral intermediate, thereby lowering the energy of the transition state for the ring-opening step and accelerating the overall reaction. Conversely, an EDG destabilizes this intermediate, increasing the transition state energy and slowing the reaction.
Experimental Protocol: Synthesis of 4-Methyl-N-phenylglutaramic Acid
This protocol provides a representative, self-validating procedure for the ring-opening of a substituted pyran-2,6-dione.
Objective: To synthesize a glutaramic acid derivative via nucleophilic ring-opening of 3-methyl-pyran-2,6-dione (3-methylglutaric anhydride) with aniline.
Materials:
-
3-Methylglutaric anhydride (1.28 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (100 mL) with reflux condenser
-
Separatory funnel (250 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylglutaric anhydride (10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous DCM and stir until the anhydride is fully dissolved.
-
Nucleophile Addition: Add aniline (10.0 mmol) dropwise to the stirring solution at room temperature.
-
Causality Note: Dropwise addition helps to control any potential exotherm, although the reaction is typically mild.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Self-Validation: A successful reaction will show the disappearance of the aniline and anhydride spots and the appearance of a new, more polar product spot.
-
-
Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted aniline, followed by brine (1 x 25 mL). c. Dry the organic layer over anhydrous MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Characterization: a. The crude product, typically a white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). b. Expected Outcome: A white crystalline solid. Yield: ~70% (1.55 g). c. Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for the carboxylic acid (~1700 cm⁻¹) and amide (~1650 cm⁻¹) carbonyls.
Caption: Experimental workflow for the synthesis of a substituted glutaramic acid.
Conclusion
The reactivity of the pyran-2,6-dione ring is not a fixed property but rather a tunable characteristic that can be precisely controlled through substitution. Electron-withdrawing groups activate the ring towards nucleophilic attack, leading to faster reactions, while electron-donating and sterically bulky groups have a deactivating effect. This predictable relationship between structure and reactivity empowers chemists to select or design the appropriate pyran-2,6-dione derivative as a strategic starting material, enabling efficient and rational pathways to complex molecular targets in pharmaceutical and materials science.
References
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Kranjc, K., & Kočevar, M. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 657. [Link]
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La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
- Fülöp, F., et al. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron.
-
Roberts, J. D., & Caserio, M. C. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Anonymous. (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Theisen, P. D., & Heathcock, C. H. (1993). Prochiral recognition in the reaction of 3-substituted glutaric anhydrides with chiral secondary alcohols. The Journal of Organic Chemistry, 58(1), 112-119. [Link]
-
Theisen, P. D., & Heathcock, C. H. (1993). Prochiral recognition in the reaction of 3-substituted glutaric anhydrides with chiral secondary alcohols. The Journal of Organic Chemistry. [Link]
-
Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
- Kranjc, K., & Kočevar, M. (2005). Diels-Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: Reactivity and regioselectivity. New Journal of Chemistry, 29(8), 1036-1042.
-
OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]
-
Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]
-
Singh, V. K., et al. (2023). Nucleophilic ring opening of 2‐pyrone. ResearchGate. [Link]
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A Comparative Spectroscopic Guide to Pyran-2,6-dione and Pyran-2,4-dione Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric structures is a cornerstone of rigorous scientific practice. The pyran-dione scaffold, a recurring motif in natural products and pharmacologically active molecules, presents a compelling case study in isomeric differentiation. This guide provides an in-depth comparative analysis of the spectroscopic signatures of pyran-2,6-dione and pyran-2,4-dione isomers, grounded in experimental data and theoretical principles. We will dissect the key features in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy that enable clear distinction between these closely related structures.
The Isomeric Landscape: Tautomerism and Stability
The nominal structures of pyran-2,6-dione and pyran-2,4-dione do not fully represent the chemical reality. These molecules exist as an equilibrium of tautomers, with the enolic forms often being the thermodynamically more stable species. Understanding this tautomerism is fundamental to interpreting their spectroscopic data.
For the pyran-2,6-dione system, we will examine both the saturated analog, glutaric anhydride (dihydro-2H-pyran-2,6(3H)-dione), and the unsaturated glutaconic anhydride (2H-pyran-2,6(3H)-dione). The former provides a non-conjugated baseline, crucial for isolating the electronic effects of the double bond in the latter.
In the case of pyran-2,4-dione , the enolic tautomer, a 4-hydroxy-2-pyrone , is the predominant form. Due to the availability of comprehensive data, we will use 4-hydroxy-6-methyl-2H-pyran-2-one as a representative example of this isomeric class. This substitution at the 6-position has a minor electronic effect on the core chromophore and provides a clear, well-documented spectral fingerprint.
The workflow for spectroscopic analysis and differentiation is outlined below:
Caption: Workflow for Spectroscopic Differentiation of Pyran-dione Isomers.
Vibrational Spectroscopy: A Tale of Two Carbonyls
Infrared (IR) spectroscopy is exceptionally sensitive to the vibrational modes of carbonyl (C=O) groups. For cyclic anhydrides like glutaric and glutaconic anhydride, the two carbonyl groups are mechanically coupled through the central oxygen atom. This coupling gives rise to two distinct C=O stretching bands: a symmetric and an asymmetric stretch.[1] The positions of these bands are diagnostic of the anhydride's structure, particularly its conjugation.
In contrast, the 4-hydroxy-2-pyrone tautomer of the pyran-2,4-dione system possesses a lactone carbonyl and a conjugated double bond system, leading to a different set of characteristic IR absorptions.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).
-
Background Collection: An IR spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded as a background.
-
Sample Analysis: The prepared sample is placed in the IR beam path, and the spectrum is acquired. The instrument software automatically subtracts the background spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| Glutaric Anhydride | ~1820 (symmetric C=O stretch)~1770 (asymmetric C=O stretch) | Typical for a saturated cyclic anhydride. The two distinct, strong C=O bands are a hallmark of the coupled carbonyls. |
| Glutaconic Anhydride | ~1850 (symmetric C=O stretch)~1780 (asymmetric C=O stretch) | The presence of the C=C bond shifts the carbonyl frequencies to higher wavenumbers compared to the saturated analog due to ring strain and electronic effects. |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | 3400-3200 (broad, O-H stretch)~1720 (strong, C=O stretch)~1640 (medium, C=C stretch) | The broad O-H band confirms the enol tautomer. A single, strong lactone C=O stretch is observed, at a lower frequency than the anhydrides due to conjugation. The C=C stretch is also prominent.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule, making it a powerful tool for isomer differentiation. The chemical shifts (δ), multiplicities, and coupling constants (J) are highly sensitive to factors such as electronegativity, hybridization, and conjugation.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard 1D ¹H and ¹³C spectra are acquired. For more complex structures, 2D experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative ¹H NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Interpretation |
| Glutaric Anhydride | ~2.8 (t, 4H)~2.0 (quintet, 2H) | A simple spectrum consistent with a saturated, symmetrical structure. The two triplets and one quintet arise from the three distinct proton environments in the aliphatic ring.[3] |
| Glutaconic Anhydride | Complex multiplets in the olefinic region | The presence of vinylic protons (typically δ 5-7 ppm) is a clear indicator of the unsaturated ring. The exact chemical shifts and couplings depend on the specific isomer and solvent. |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | ~11.0 (br s, 1H, -OH)~5.8 (s, 1H, vinylic H)~2.2 (s, 3H, -CH₃) | The downfield, broad singlet is characteristic of the enolic hydroxyl proton. The sharp singlet for the vinylic proton and the methyl group signal are also key identifiers.[4] |
Comparative ¹³C NMR Data
| Compound | Key ¹³C NMR Signals (δ, ppm) | Interpretation |
| Glutaric Anhydride | ~170 (C=O)~30 (CH₂)~18 (CH₂) | The carbonyl carbon appears around 170 ppm. The two aliphatic carbon signals are in the upfield region, as expected for a saturated system.[5] |
| Glutaconic Anhydride | ~165 (C=O)~140-100 (olefinic C) | The carbonyl carbon is slightly shielded compared to the saturated analog due to conjugation. The presence of signals in the olefinic region (100-150 ppm) is a definitive feature. |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | ~165 (C=O)~163 (C-OH)~100 (vinylic C-H)~20 (-CH₃) | The spectrum shows multiple signals in the downfield region corresponding to the sp² hybridized carbons of the conjugated system. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic.[4] |
Electronic Spectroscopy: Probing Conjugated Systems
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly informative for compounds containing conjugated π-systems, as the extent of conjugation directly influences the wavelength of maximum absorbance (λmax).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration is chosen to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: A cuvette containing only the solvent is placed in the spectrometer to record a baseline.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded.
Comparative UV-Vis Data
| Compound | λmax (nm) | Interpretation |
| Glutaric Anhydride | No significant absorption > 200 nm | Lacking a chromophore, saturated anhydrides do not absorb in the near-UV or visible range. |
| Glutaconic Anhydride | ~210 nm | The α,β-unsaturated anhydride system shows a π → π* transition. A weaker n → π* transition may also be observed at longer wavelengths (~350 nm).[6] |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | ~280 nm | The extended conjugation in the 4-hydroxy-2-pyrone system results in a significant bathochromic (red) shift of the π → π* transition compared to glutaconic anhydride.[2] |
Conclusion
The differentiation of pyran-2,6-dione and pyran-2,4-dione isomers is readily achievable through a systematic application of standard spectroscopic techniques. IR spectroscopy provides a rapid means of distinguishing the dual carbonyl stretches of the anhydride moiety from the single lactone carbonyl and hydroxyl group of the enol tautomer. NMR spectroscopy offers a detailed structural map, with chemical shifts and coupling patterns providing unambiguous evidence of the connectivity and electronic environment within each isomer. Finally, UV-Vis spectroscopy serves as a powerful tool to probe the extent of conjugation, which differs significantly between the isomeric forms. By integrating the data from these complementary techniques, researchers can confidently elucidate the structure of pyran-dione isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
- Al-Omran, F., Abdel-Khalik, M. M., et al. (1997). Synthesis of New 3-Substituted-4-hydroxy-2H-pyran-2-ones. Synthesis, 1997(01), 91-94.
-
SpectraBase. (n.d.). 4-hydroxy-6-methyl-2H-pyran-2-one. Retrieved from [Link]
- Blade, R. J., & Hart, T. W. (1981). The structure of glutaconic anhydride and the synthetic utility of its Diels–Alder adduct with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 1, 147-150.
- An-Najah Staff. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative.
- Studies with 2H Pyranones: Synthesis of New 3-Substituted-4-hydroxy-2H-pyran-2-ones. (2000). Journal of Chemical Research, Synopses, (1), 16-17.
-
NIST. (n.d.). 4-Hydroxy-5,6-dihydro-2H-pyran-2-one. NIST Chemistry WebBook. Retrieved from [Link]
- Al-Omary, F. A. M., et al. (2011). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 16(12), 10303-10339.
-
NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(22), 5441.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested isomers of the studied pyran-2,4-dione. Retrieved from [Link]
-
PubChem. (n.d.). Glutaric anhydride. Retrieved from [Link]
-
Koyon. (2025). How can IR spectroscopy be used to identify anhydrides?. Retrieved from [Link]
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A Comparative Guide to Analytical Methods for the Quality Control of 4-methyl-2H-pyran-2,6(3H)-dione
Introduction
4-methyl-2H-pyran-2,6(3H)-dione, a heterocyclic compound with the CAS number 67116-19-2, holds significance as a potential building block in the synthesis of various organic molecules and pharmaceutical intermediates.[1] Its purity and quality are paramount to ensure the desired reaction outcomes, safety, and efficacy of the final products. This guide provides a comparative analysis of key analytical methodologies for the comprehensive quality control of this compound, offering insights into the rationale behind method selection and providing a framework for robust analytical strategy development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will draw upon established principles and data from structurally related pyran derivatives and lactones to provide a scientifically grounded comparison.
Physicochemical Properties of 4-methyl-2H-pyran-2,6(3H)-dione
A foundational understanding of the physicochemical properties of 4-methyl-2H-pyran-2,6(3H)-dione is crucial for analytical method development.
| Property | Value | Source |
| Molecular Formula | C6H6O3 | [2][3] |
| Molecular Weight | 126.11 g/mol | [2][3] |
| Boiling Point | 249.3°C at 760 mmHg | [2] |
| Density | 1.239 g/cm³ | [2] |
Chromatographic Techniques: The Cornerstone of Purity Assessment
Chromatographic methods are indispensable for separating and quantifying the main component from its impurities. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Method of Choice
For many lactones and related cyclic compounds, HPLC is the preferred analytical technique due to the potential for thermal degradation at the elevated temperatures often required for Gas Chromatography (GC).[4]
Rationale for HPLC Suitability:
-
Versatility: A wide range of stationary and mobile phases can be employed to achieve optimal separation of the parent compound from process-related impurities and degradation products.
-
Sensitivity: Coupled with appropriate detectors like UV-Vis or Mass Spectrometry (MS), HPLC can achieve low limits of detection (LOD) and quantification (LOQ), which is critical for impurity profiling.[5]
-
Robustness: Validated HPLC methods are known for their reliability and reproducibility, making them suitable for routine quality control in a regulated environment.[6]
Comparative Analysis of HPLC Detection Methods:
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Measures the absorbance of UV or visible light by the analyte. | Robust, cost-effective, and widely available.[4] | Requires the analyte to have a chromophore. May lack specificity for co-eluting impurities with similar UV spectra. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive and selective, providing structural information for impurity identification.[4] | Higher initial cost and operational complexity. |
Proposed HPLC-UV Method:
Based on methods developed for structurally similar pyran derivatives, a reverse-phase HPLC-UV method would be a suitable starting point for the analysis of 4-methyl-2H-pyran-2,6(3H)-dione.[7]
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape) is recommended.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 4-methyl-2H-pyran-2,6(3H)-dione.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation Parameters:
A comprehensive method validation should be performed according to ICH guidelines, including:[6]
-
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportionality between the analyte concentration and the detector response over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Gas Chromatography (GC): A Viable Alternative for Volatile Impurities
While HPLC is generally preferred for lactones, GC can be a powerful tool for the analysis of volatile impurities or if the target compound exhibits sufficient thermal stability.[8] Coupling GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides excellent sensitivity and specificity.
Rationale for GC Suitability:
-
High Resolution: Capillary GC columns offer superior separation efficiency for complex mixtures of volatile compounds.
-
Sensitivity: GC-FID is a highly sensitive detector for organic compounds.
-
Structural Information: GC-MS provides mass spectra that can be used to identify unknown impurities by comparison with spectral libraries.[9]
Comparative Analysis of GC Injection and Detection Methods:
| Technique | Principle | Advantages | Disadvantages |
| Split/Splitless Injection | A portion of the sample is either vented (split) or transferred entirely (splitless) to the column. | Simple and robust. | Split injection can lead to sample discrimination. Splitless injection can cause band broadening. |
| Headspace (HS) Sampling | The vapor phase above a sample is injected into the GC. | Ideal for analyzing volatile compounds in a non-volatile matrix.[8] | Not suitable for non-volatile analytes. |
| Flame Ionization Detector (FID) | The eluting compounds are burned in a hydrogen-air flame, producing ions that are detected. | Robust, sensitive, and has a wide linear range. | Destructive to the sample. Does not provide structural information. |
| Mass Spectrometry (MS) | The eluting compounds are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio. | Provides structural information for compound identification. Highly sensitive and selective.[8] | More complex and expensive than FID. |
Proposed GC-MS Method:
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure the elution of all components.
-
Injector Temperature: 250°C.
-
Detector: Mass Spectrometer operating in electron ionization (EI) mode.
Spectroscopic and Thermal Analysis: Identity and Stability Confirmation
Spectroscopic and thermal analysis techniques are crucial for confirming the identity and assessing the thermal stability of 4-methyl-2H-pyran-2,6(3H)-dione.
Comparative Overview of Spectroscopic and Thermal Methods:
| Technique | Principle | Information Provided |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrational modes. | Confirms the presence of functional groups (e.g., C=O, C-O-C). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure and connectivity of atoms. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determines melting point, purity, and thermal events like phase transitions. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determines thermal stability and decomposition profile. |
A computational study on the thermal decomposition of related dihydropyran derivatives suggests that methyl substituents can influence the activation energy of decomposition, highlighting the importance of experimental thermal analysis for the specific compound.[10]
Workflow for Comprehensive Quality Control
The following diagram illustrates a logical workflow for the quality control of 4-methyl-2H-pyran-2,6(3H)-dione, integrating the discussed analytical techniques.
Caption: A comprehensive quality control workflow.
Conclusion
The quality control of 4-methyl-2H-pyran-2,6(3H)-dione requires a multi-faceted analytical approach. While HPLC, particularly with UV detection, stands out as the primary technique for purity and impurity assessment due to its robustness and suitability for lactone compounds, GC-MS offers a valuable complementary method for volatile impurity analysis. Spectroscopic techniques like NMR and IR are essential for unambiguous identity confirmation, while thermal analysis methods such as DSC and TGA provide critical data on purity and thermal stability. The implementation of a well-structured analytical workflow, incorporating these orthogonal techniques, will ensure the consistent quality and reliability of 4-methyl-2H-pyran-2,6(3H)-dione for its intended applications in research and development.
References
- SIELC Technologies. (n.d.). Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Longipedlactone B and Related Sesquiterpene Lactones.
- ChemSrc. (2025). 2H-Pyran-2,6(3H)-dione,4-methyl- | CAS#:67116-19-2.
- PMC. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry.
- PubMed. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma.
- MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
- AChemBlock. (n.d.). 4-methyl-2H-pyran-2,6(3H)-dione 97% | CAS: 67116-19-2.
- Biosynth. (n.d.). 4-Methyl-2H-pyran-2,6(3H)-dione | 67116-19-2 | FM59581.
- International Journal of Pharmaceutical Research and Applications. (2024). Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate.
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- ResearchGate. (2017). Determination of cyclic volatile methylsiloxanes in personal care products by gas chromatography.
- ResearchGate. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage.
- ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with....
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- 2. 2H-Pyran-2,6(3H)-dione,4-methyl | CAS#:67116-19-2 | Chemsrc [chemsrc.com]
- 3. 4-methyl-2H-pyran-2,6(3H)-dione 97% | CAS: 67116-19-2 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
benchmarking the synthesis of "2H-Pyran-2,6(3H)-dione, 4-methyl-" against other methods
A Comparative Benchmarking Guide to the Synthesis of 4-methyl-2H-pyran-2,6(3H)-dione
This guide provides an in-depth, objective comparison of prevalent synthetic methodologies for 4-methyl-2H-pyran-2,6(3H)-dione, a valuable heterocyclic scaffold and synthetic intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the mechanistic rationale behind procedural choices, offering a framework for selecting the optimal synthesis based on laboratory-specific constraints such as scale, cost, and available instrumentation.
The synthesis of pyranone structures is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to materials science.[1] The target molecule, 4-methyl-2H-pyran-2,6(3H)-dione (also known as 4-methylglutaconic anhydride), presents a unique synthetic challenge. This guide will focus on two primary, mechanistically distinct, and field-proven strategies for its preparation:
-
Method A: Intramolecular Dehydrative Cyclization of a Dicarboxylic Acid Precursor. A classic and robust approach for forming cyclic anhydrides.
-
Method B: Domino Knoevenagel Condensation / 6π-Electrocyclization. A powerful tandem reaction for the convergent construction of the 2H-pyran ring system.
We will dissect each method, providing detailed, self-validating protocols, comparative performance data, and troubleshooting insights to ensure reproducible and efficient synthesis.
Caption: Workflow for comparing the two primary synthetic routes.
Method A: Intramolecular Dehydrative Cyclization
This strategy is predicated on the synthesis of the corresponding dicarboxylic acid, β-methylglutaric acid, followed by an intramolecular condensation to form the cyclic anhydride. This is a thermodynamically favorable process for forming five- and six-membered rings.[2]
Reaction Principle & Causality
The core of this method is the removal of one molecule of water from the two carboxylic acid moieties of β-methylglutaric acid. Acetic anhydride is the reagent of choice for this transformation. It serves a dual purpose: it acts as a powerful dehydrating agent and as a solvent. The reaction proceeds via a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic acyl substitution, with the departing acetate ion being a good leaving group. Gentle heating is typically sufficient to drive the reaction to completion. This method is favored for its simplicity, high yields, and the relative low cost of reagents.[3]
Caption: Reaction mechanism for anhydride formation.
Experimental Protocol (Adapted from Organic Syntheses[3])
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-methylglutaric acid (0.10 mol, 14.6 g).
-
Reagent Addition: Carefully add acetic anhydride (0.30 mol, 28 mL) to the flask.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~140-150 °C) for 2 hours. The solid dicarboxylic acid will dissolve as the reaction proceeds.
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure (water aspirator).
-
The residual oil is the crude product. Further purify by vacuum distillation (e.g., Kugelrohr or short path apparatus) to yield the pure anhydride. The product may solidify upon cooling.
-
Method B: Domino Knoevenagel Condensation / 6π-Electrocyclization
This modern approach constructs the heterocyclic ring in a one-pot domino sequence, offering high atom economy. The strategy involves the reaction of an activated methyl ketone with an acetal and an N-acylglycine derivative.[4]
Reaction Principle & Causality
This synthesis is an elegant example of a domino reaction, where multiple bond-forming events occur sequentially without isolating intermediates.
-
Enamine Formation: The methyl ketone first reacts with N,N-dimethylacetamide dimethyl acetal (DMADMA) to form a reactive enaminone intermediate. DMADMA is chosen as it provides the C4-methyl group and activates the ketone for the subsequent reaction.[4]
-
Knoevenagel Condensation: The enaminone then undergoes a Knoevenagel-type condensation with an N-acylglycine (like hippuric acid).[1][5] This step is facilitated by acetic anhydride, which acts as both the solvent and a dehydrating agent, forming a reactive azlactone intermediate in situ.
-
6π-Electrocyclization: The resulting 1-oxatriene system is unstable and immediately undergoes a thermally allowed 6π-electrocyclization to form the dihydropyran ring.
-
Elimination: A final elimination step yields the aromatic 2H-pyran-2-one product.
This method's elegance lies in its convergence, building complexity rapidly from simple, commercially available starting materials.
Caption: Domino reaction pathway for pyranone synthesis.
Experimental Protocol (Adapted from Kepe et al.[4])
-
Enaminone Formation:
-
In a 100 mL flask, combine a simple methyl ketone (e.g., acetone, 10 mmol) and N,N-dimethylacetamide dimethyl acetal (DMADMA, 12 mmol).
-
Heat the mixture neat (without solvent) at 80 °C for 1-2 hours.
-
Remove excess reagent and methanol byproduct under vacuum to obtain the crude enaminone as a viscous oil.
-
-
Domino Reaction:
-
To the crude enaminone, add N-acylglycine (e.g., hippuric acid, 10 mmol) and acetic anhydride (20 mL).
-
Heat the mixture at 90-100 °C for 3-4 hours, monitoring by TLC.
-
-
Workup & Isolation:
-
Cool the reaction mixture in an ice bath. The product often precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether or ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Performance Benchmarking
To provide a clear comparison, the following table summarizes key performance indicators for each method. Data is estimated based on literature precedents for analogous transformations.
| Parameter | Method A: Dehydrative Cyclization | Method B: Domino Knoevenagel | Rationale & Justification |
| Typical Yield | 85-95% | 60-80% | Method A is a simpler transformation with fewer steps, generally leading to higher yields.[3] Method B is a multi-step one-pot reaction, where competing pathways can lower the overall yield.[4] |
| Reaction Time | 2-3 hours | 4-6 hours | The single-step dehydration is typically faster than the multi-step domino sequence. |
| Reaction Temp. | ~140 °C | ~100 °C | Method A requires a higher temperature to drive the dehydration with acetic anhydride. Method B proceeds under slightly milder conditions. |
| Reagent Cost | Low | Moderate | β-methylglutaric acid and acetic anhydride are commodity chemicals. DMADMA and N-acylglycines are more specialized and costly. |
| Scalability | Excellent | Good | Method A is easily scalable due to its simple procedure and workup. Method B can be scaled, but may require more optimization to maintain yield. |
| Green Chemistry | Moderate | Moderate to Low | Method A uses a stoichiometric reagent (Ac₂O) but has high atom economy in the final step. Method B has better atom economy overall but uses more complex reagents. |
| Purification | Vacuum Distillation | Filtration/Crystallization | The choice of purification depends on the physical state of the product. Anhydrides are often low-melting solids or oils requiring distillation, whereas the products from Method B are often crystalline solids. |
Troubleshooting and Best Practices
-
For Method A: The primary challenge is ensuring complete removal of acetic acid and anhydride, which can co-distill with the product. A thorough vacuum distillation with a fractionating column is recommended for achieving high purity. Ensure all glassware is perfectly dry, as the anhydride product is sensitive to hydrolysis.[2]
-
For Method B: The success of the domino reaction is highly dependent on the purity of the starting materials and the efficiency of the initial enaminone formation. Incomplete conversion in the first step will lead to complex mixtures. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent decomposition. Catalyst screening (e.g., using different bases or Lewis acids) may be necessary to optimize the Knoevenagel step for different substrates.[6]
Conclusion and Recommendations
The choice between these two synthetic routes for 4-methyl-2H-pyran-2,6(3H)-dione depends on the specific objectives of the researcher.
-
Method A (Dehydrative Cyclization) is the recommended route for large-scale synthesis, cost-sensitive projects, and when a straightforward, high-yielding procedure is paramount. Its simplicity and reliance on inexpensive bulk chemicals make it industrially viable.
-
Method B (Domino Knoevenagel) is ideal for medicinal chemistry, library synthesis, and when rapid access to structural diversity is required. While the yield may be lower and reagents more expensive, its one-pot nature and tolerance for varied starting ketones and N-acylglycines allow for the rapid generation of a diverse library of substituted pyranone analogs.
By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make an informed decision to efficiently and effectively synthesize 4-methyl-2H-pyran-2,6(3H)-dione for their specific application.
References
-
LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Available at: [Link]
-
Wiley, R. H., & Smith, N. R. (1963). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, 35, 76. doi:10.15227/orgsyn.035.0076. Available at: [Link]
-
Horning, E. C., & Finelli, A. F. (1963). α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses, 36, 82. doi:10.15227/orgsyn.036.0082. Available at: [Link]
- Google Patents. (2004). CN1603295A - Process for preparing substituted glutaric anhydride.
-
Chemsrc. (n.d.). 2H-Pyran-2,6(3H)-dione,4-methyl-. Available at: [Link]
-
LookChem. (n.d.). Cas 5926-95-4, 2H-Pyran-2,6(3H)-dione. Available at: [Link]
-
Tejero, J., Huertas, I., & Merino, P. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(9), 1433. doi:10.3390/molecules22091433. Available at: [Link]
-
Kepe, V., & Kočevar, M. (2015). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Journal of Heterocyclic Chemistry, 53(4), 1184-1191. doi:10.1002/jhet.2372. Available at: [Link]
-
Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. doi:10.15227/orgsyn.056.0049. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
NIST. (n.d.). 2H-Pyran-2,6(3H)-dione. In NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition. Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Methyl-2H-pyran-2,6(3H)-dione: A Senior Application Scientist's Guide
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 4-Methyl-2H-pyran-2,6(3H)-dione (CAS: 67116-19-2), a compound that requires meticulous attention to detail to ensure laboratory and personal safety. The procedures outlined here are designed to be a self-validating system, embedding safety into the workflow from start to finish.
Hazard Profile: Understanding the Risks
Before any handling, a thorough understanding of the hazard profile is paramount. 4-Methyl-2H-pyran-2,6(3H)-dione is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling procedures.[1] The causality is clear: understanding these classifications allows us to anticipate and mitigate risks effectively.
GHS Hazard Classifications for 4-Methyl-2H-pyran-2,6(3H)-dione:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory via PubChem.[1]
These classifications tell a clear story: the compound is hazardous upon ingestion, is a significant irritant to the skin, eyes, and respiratory tract, and must be handled with robust protective measures.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the specific hazards identified. For 4-Methyl-2H-pyran-2,6(3H)-dione, the PPE ensemble is designed to create a complete barrier against the identified routes of exposure.
| Protection Type | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles if there is a significant risk of splashing. | Addresses the H319 hazard ("Causes serious eye irritation"). Goggles provide a seal against vapors and splashes, while a face shield offers a secondary layer of protection for the entire face. |
| Skin Protection | Nitrile gloves (minimum thickness of 4-5 mil). Change gloves immediately if contaminated. A buttoned, full-length laboratory coat is mandatory. | Addresses the H315 hazard ("Causes skin irritation"). Nitrile offers good resistance to a broad range of chemicals. A lab coat prevents incidental skin contact on the arms and body. |
| Respiratory Protection | All handling of solid material or solutions must be performed in a certified chemical fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required. | Addresses the H335 hazard ("May cause respiratory irritation"). A fume hood is the primary engineering control to prevent inhalation of dust or vapors. |
It is a core principle of laboratory safety to always wash hands thoroughly after handling chemicals, even when gloves have been worn.[2][3]
Operational Protocol: A Step-by-Step Workflow
This protocol is designed to integrate safety measures into the natural flow of laboratory work. Following these steps methodically minimizes risk at every stage.
Step 1: Preparation and Pre-Handling
-
Verify Chemical Identity: Confirm the container is clearly labeled as "4-Methyl-2H-pyran-2,6(3H)-dione" with the correct CAS number (67116-19-2).
-
Review Safety Data: Have the Safety Data Sheet (SDS) or a verified hazard summary like this guide readily accessible.[4]
-
Prepare Workspace: Ensure the chemical fume hood is operational, with the sash at the lowest practical working height.[5] De-clutter the workspace to minimize the risk of spills.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment before introducing the chemical.
Step 2: Donning PPE
-
Put on your lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Step 3: Chemical Handling
-
Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to contain any dust.
-
Transferring: Use a dedicated spatula for transfers. Open containers away from your face.
-
Making Solutions: When dissolving, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature. Always add reagents in the correct order as specified by your experimental protocol.
Step 4: Post-Handling and Storage
-
Secure Container: Tightly close the primary container.
-
Clean Workspace: Decontaminate the work surface within the fume hood.
-
Doffing PPE: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Remove your goggles and lab coat last.
-
Hand Washing: Immediately wash your hands with soap and water.
-
Storage: Store the chemical in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container must be clearly labeled.
This structured workflow is visualized in the diagram below.
Caption: A procedural flowchart illustrating the key stages for safely handling 4-Methyl-2H-pyran-2,6(3H)-dione.
Emergency & Disposal Plans
Spill Response:
-
Alert: Immediately alert colleagues in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Contain: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled waste container.
-
Decontaminate: Wipe the area with a suitable solvent, followed by soap and water.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan: All waste containing 4-Methyl-2H-pyran-2,6(3H)-dione, including contaminated absorbents and disposable PPE, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
The label should include the chemical name and the associated hazards (Irritant, Harmful).
-
Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department according to local and national regulations. Do not dispose of it down the drain.[2]
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself and your colleagues but also ensures the integrity and success of your scientific work.
References
-
Title: 3-Methylglutaconic anhydride Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: CAS NO. 67116-19-2 | 4-methyl-3,6-dihydro-2H-pyran-2,6... Source: Arctom URL: [Link]
-
Title: CAS 77342-93-9 Tetrahydro-pyran-3-carbaldehyde Source: Building Block Research URL: [Link]
-
Title: GHS Hazardous Chemical Information List Source: Safe Work Australia URL: [Link]
-
Title: Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% Source: Cole-Parmer URL: [Link] (General SDS search page)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
